Diosbulbin L
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4aS,6aS,7R,9R,10aR,10bS)-2-(furan-3-yl)-9-hydroxy-10b-methyl-4,6-dioxo-1,2,4a,5,6a,7,8,9,10,10a-decahydrobenzo[f]isochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-19-7-15(9-2-3-25-8-9)26-18(24)13(19)6-14(21)16-11(17(22)23)4-10(20)5-12(16)19/h2-3,8,10-13,15-16,20H,4-7H2,1H3,(H,22,23)/t10-,11+,12+,13+,15-,16+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESWLPIIHLYDJT-OXIVVSFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(=O)C3C2CC(CC3C(=O)O)O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@H](C[C@H]3C(=O)O)O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Diosbulbin L?
An In-Depth Technical Guide to Diosbulbin L: Chemical Structure and Biological Activity
This technical guide provides a comprehensive overview of the chemical structure of this compound, a naturally occurring diterpenoid. Due to the limited specific experimental data on this compound in publicly available literature, this guide leverages detailed experimental findings from a closely related compound, Diosbulbin C, to illustrate the potential biological activities and mechanisms of action relevant to researchers, scientists, and drug development professionals.
Chemical Structure of this compound
This compound is a diterpenoid isolated from the rhizomes of Dioscorea bulbifera. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂O₇ |
| Molecular Weight | 362.37 g/mol |
| CAS Number | 1236285-87-2 |
| SMILES Notation | C[C@]12[C@@]3([H])--INVALID-LINK--C2)=O)=O">C@@([H])--INVALID-LINK--C3">C@@HC(O)=O |
Biological Activity of Related Compound: Diosbulbin C
Extensive research on Diosbulbin C, a structurally similar compound, has demonstrated its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC). The following sections detail the experimental findings for Diosbulbin C, which may provide insights into the potential biological activities of this compound.
Anti-Proliferative Effects of Diosbulbin C on NSCLC Cells
Diosbulbin C has been shown to inhibit the proliferation of NSCLC cells and induce cell cycle arrest.[1][2]
The half-maximal inhibitory concentration (IC₅₀) of Diosbulbin C was determined in different cell lines.
| Cell Line | Description | IC₅₀ (µM) |
| A549 | Human NSCLC | 100.2 |
| NCI-H1299 | Human NSCLC | 141.9 |
| HELF | Human Embryonic Lung Fibroblast | 228.6 |
Data from Zhu et al., 2023.[1]
Proposed Signaling Pathway of Diosbulbin C in NSCLC
Network pharmacology studies and subsequent experimental validation have elucidated a potential signaling pathway for Diosbulbin C's anti-cancer activity. Diosbulbin C is suggested to inhibit the proliferation of NSCLC cells by downregulating the expression and activation of AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS), leading to G0/G1 phase cell cycle arrest.[1][2]
Detailed Experimental Protocols for Diosbulbin C
The following are detailed methodologies for key experiments performed to evaluate the anti-cancer effects of Diosbulbin C.
Cell Culture
-
Cell Lines: Human NSCLC cell lines A549 and NCI-H1299, and Human Embryonic Lung Fibroblast (HELF) cells were used.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (CCK-8)
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of Diosbulbin C for 48 hours.
-
Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
Colony Formation Assay
-
Procedure:
-
A549 and NCI-H1299 cells were seeded in 6-well plates at a density of 500 cells/well.
-
Cells were treated with different concentrations of Diosbulbin C and incubated for 14 days to allow for colony formation.
-
The colonies were then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of colonies was counted to assess the long-term proliferative capacity.
-
EdU (5-ethynyl-2´-deoxyuridine) Assay
-
Procedure:
-
Cells were seeded in 96-well plates and treated with Diosbulbin C for 48 hours.
-
Cells were then incubated with EdU for 2 hours.
-
After incubation, cells were fixed, permeabilized, and the incorporated EdU was detected using an Apollo staining reaction.
-
Cell nuclei were stained with Hoechst 33342.
-
The percentage of EdU-positive cells was determined using fluorescence microscopy.
-
Flow Cytometry for Cell Cycle Analysis
-
Procedure:
-
A549 and NCI-H1299 cells were treated with Diosbulbin C for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
The fixed cells were then treated with RNase A and stained with propidium iodide (PI).
-
The cell cycle distribution was analyzed using a flow cytometer.
-
Western Blotting
-
Procedure:
-
Cells were treated with Diosbulbin C for 48 hours, and total protein was extracted.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.
-
The membranes were blocked and then incubated with primary antibodies against p-AKT, TYMS, DHFR, CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an ECL detection system.
-
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-cancer properties of a compound like Diosbulbin C.
This guide provides a foundational understanding of this compound's chemical structure and explores the potential biological activities through the lens of the well-studied Diosbulbin C. The detailed protocols and workflow are intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery.
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources and Isolation of Diosbulbins
Natural Sources of Diosbulbins
The primary and most well-documented natural source of diosbulbins is the tuber of Dioscorea bulbifera L. , commonly known as the air potato. This plant is a member of the Dioscoreaceae family and is found in tropical and subtropical regions of the world, including Asia and Africa. The tubers and bulbils of D. bulbifera are known to contain a diverse array of bioactive compounds, with diosbulbins being a significant class of furanonorditerpenoids. While D. bulbifera is the principal source, other species within the Dioscorea genus may also produce these compounds, though in differing concentrations. The geographical location and harvesting time can significantly influence the concentration of specific diosbulbins within the plant material.
Isolation of Diosbulbins: Experimental Protocols
The isolation of diosbulbins from D. bulbifera is a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in scientific literature.
Plant Material Preparation
-
Collection and Identification: Tubers of Dioscorea bulbifera L. are collected and authenticated by a plant taxonomist.
-
Cleaning and Drying: The tubers are thoroughly washed with water to remove any soil and debris. They are then sliced into thin pieces and air-dried in the shade for several weeks or dried in an oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to extraction to isolate the crude mixture of phytochemicals, including diosbulbins. Common extraction techniques include maceration, Soxhlet extraction, and reflux extraction.
Protocol for Maceration:
-
A known quantity of the powdered plant material (e.g., 1 kg) is soaked in a suitable solvent (e.g., 95% ethanol or methanol) in a large container. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).
-
The container is sealed and kept at room temperature for 3-7 days with occasional shaking.
-
The mixture is then filtered through a muslin cloth or filter paper.
-
The process is repeated 2-3 times with fresh solvent to ensure complete extraction.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol for Soxhlet Extraction:
-
A known amount of the powdered plant material is placed in a thimble made of filter paper.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., ethanol, methanol, or chloroform) is placed in the distillation flask.
-
The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.
-
When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is allowed to repeat for several hours (typically 24-48 hours).
-
After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.
Fractionation and Purification
The crude extract is a complex mixture of compounds. To isolate individual diosbulbins, chromatographic techniques are employed.
Protocol for Silica Gel Column Chromatography:
-
Slurry Preparation: A suitable amount of silica gel (60-120 or 100-200 mesh) is mixed with the initial mobile phase (a non-polar solvent like n-hexane) to form a uniform slurry.
-
Column Packing: The slurry is carefully poured into a glass column and allowed to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with 100% n-hexane, gradually introducing a more polar solvent like ethyl acetate, and then methanol.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC). Aliquots from each fraction are spotted on a TLC plate, developed in a suitable solvent system, and visualized under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Crystallization: Fractions showing similar TLC profiles are pooled together and concentrated. The isolated compounds are often purified further by recrystallization from a suitable solvent (e.g., methanol, acetone, or a mixture of solvents) to obtain pure crystals of the individual diosbulbins.
Data Presentation
The selection of solvents and chromatographic conditions is critical for the successful isolation of specific diosbulbins. The following tables summarize the commonly used solvents and chromatographic techniques.
| Table 1: Solvents for Extraction of Diosbulbins from Dioscorea bulbifera | | :--- | :--- | | Solvent | Extraction Method | | Ethanol (95%) | Maceration, Soxhlet | | Methanol | Maceration, Soxhlet | | Chloroform | Soxhlet | | Acetone | Reflux Extraction | | Ethyl Acetate | Soxhlet |
| Table 2: Typical Chromatographic Conditions for Diosbulbin Separation | | :--- | :--- | | Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | | Mobile Phase (Gradient Elution) | n-Hexane -> n-Hexane/Ethyl Acetate (increasing polarity) -> Ethyl Acetate -> Ethyl Acetate/Methanol (increasing polarity) | | Detection Method | Thin Layer Chromatography (TLC) with UV visualization or chemical staining |
Note: The exact solvent ratios and gradient profile need to be optimized for each specific separation based on the complexity of the crude extract and the target diosbulbin.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Diosbulbin Isolation
Caption: Workflow for the isolation of diosbulbins from Dioscorea bulbifera.
Proposed Signaling Pathway for Diosbulbin C in Cancer Cells
Recent studies suggest that Diosbulbin C exhibits anti-cancer properties by inducing cell cycle arrest.[1][2] This is potentially achieved by downregulating the expression and/or activation of key proteins in cell proliferation pathways.[1][2]
Caption: Proposed mechanism of Diosbulbin C in inhibiting cancer cell proliferation.
Proposed Signaling Pathway for Diosbulbin B-induced Hepatotoxicity
Diosbulbin B is known to cause liver injury.[3][4] The proposed mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis (programmed cell death) of liver cells.[3][4]
Caption: Proposed pathway of Diosbulbin B-induced liver cell toxicity.
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by i… [ouci.dntb.gov.ua]
- 3. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Biosynthesis of Diosbulbin L in Dioscorea bulbifera
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete and experimentally validated biosynthetic pathway of Diosbulbin L in Dioscorea bulbifera has not been fully elucidated in publicly available scientific literature. This guide presents a putative pathway based on the established principles of norditerpenoid and clerodane diterpenoid biosynthesis in plants. The experimental protocols described are general methodologies applicable to the elucidation of such pathways.
Introduction
This compound is a furanonorditerpenoid found in the tubers of Dioscorea bulbifera, a plant with a history of use in traditional medicine.[1] Norditerpenoids are a class of C19 terpenoids derived from a C20 diterpenoid precursor through the loss of one carbon atom. Many possess a clerodane scaffold, which is a bicyclic diterpene skeleton.[2][3] The biological activities of this compound and related compounds have attracted interest, but a thorough understanding of their biosynthesis is essential for biotechnological production and metabolic engineering efforts. This guide outlines a hypothetical biosynthetic pathway for this compound, details relevant experimental methodologies, and provides a framework for future research.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. The pathway can be conceptually divided into three main stages:
-
Stage 1: Formation of the Clerodane Skeleton. This stage is catalyzed by two classes of diterpene synthases (diTPSs).
-
Stage 2: Oxidative Modifications. A series of cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases modify the clerodane scaffold.
-
Stage 3: Furan Ring Formation and Lactonization. The characteristic furan ring and lactone moieties of this compound are formed in the final steps.
Stage 1: Formation of the Clerodane Skeleton
-
Cyclization of GGPP to (+)-Copalyl Diphosphate (CPP): The biosynthesis is initiated by a Class II diTPS, a (+)-copalyl diphosphate synthase (CPS), which protonates the terminal double bond of GGPP and catalyzes a cascade of cyclizations to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[2][4]
-
Conversion of (+)-CPP to a Clerodane Intermediate: A Class I diTPS, likely a kaurene synthase-like (KSL) enzyme, then acts on (+)-CPP. This involves the ionization of the diphosphate group, followed by a series of rearrangements, including a critical methyl group migration, to form the characteristic clerodane scaffold.[5][6]
Stage 2: Oxidative Modifications
Following the formation of the basic clerodane skeleton, a series of oxidative modifications are necessary. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are a large family of heme-containing enzymes.[7][8][9] For this compound, these modifications would likely include multiple hydroxylations at specific positions on the clerodane ring system. The exact sequence and the specific CYPs involved are currently unknown.
Stage 3: Furan Ring and Lactone Formation
The formation of the furan ring is a key step in the biosynthesis of many bioactive terpenoids.[10][11] This is often achieved through the oxidation of a suitable precursor, catalyzed by a CYP enzyme.[10] The lactone ring is formed through the oxidation of a hydroxyl group to a carboxylic acid, followed by intramolecular esterification (lactonization). This process may also be catalyzed by CYPs or other oxidoreductases.[12][13]
Below is a DOT script for a diagram illustrating the putative biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of published quantitative data specifically for the biosynthesis of this compound, such as enzyme kinetics, precursor pool sizes, and product accumulation rates. The table below is a template that can be used to summarize such data once it becomes available through experimental investigation.
| Parameter | Enzyme/Intermediate | Value | Units | Experimental Conditions | Reference |
| Km | (+)-CPS | Data not available | µM | ||
| kcat | (+)-CPS | Data not available | s-1 | ||
| Vmax | (+)-CPS | Data not available | nmol/mg/h | ||
| GGPP conc. | D. bulbifera tuber | Data not available | µg/g FW | ||
| This compound conc. | D. bulbifera tuber | Data not available | µg/g FW |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate diTPS and CYP genes involved in this compound biosynthesis from D. bulbifera.
Protocol:
-
RNA Extraction and Sequencing:
-
Collect fresh tuber tissues from D. bulbifera at different developmental stages.
-
Immediately freeze the tissues in liquid nitrogen and store at -80 °C.
-
Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Prepare cDNA libraries and perform high-throughput transcriptome sequencing (e.g., Illumina platform).[14][15][16]
-
-
Bioinformatic Analysis:
-
Perform de novo assembly of the transcriptome reads to generate unigenes.[17]
-
Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identify unigenes encoding putative diTPSs and CYPs based on conserved domains and homology to known terpenoid biosynthetic enzymes.
-
Analyze the expression profiles of candidate genes across different tissues and developmental stages to correlate with this compound accumulation.
-
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate diTPS and CYP genes.
Protocol:
-
Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of candidate genes from D. bulbifera cDNA.
-
Clone the amplified sequences into appropriate expression vectors (e.g., pET-28a for E. coli, pYES-DEST52 for yeast).
-
Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).[18][19]
-
-
In Vitro Enzyme Assays:
-
For diTPSs, prepare cell-free extracts from the recombinant host.
-
Incubate the extracts with the appropriate substrate (GGPP for Class II diTPSs, (+)-CPP for Class I diTPSs).
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).[19]
-
For CYPs, perform assays using microsomal fractions prepared from recombinant yeast or insect cells.
-
The assay mixture should contain the CYP, a CPR (cytochrome P450 reductase), the substrate (e.g., the product of the diTPS reaction), and NADPH.
-
Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
In Vivo Assays:
-
Co-express candidate diTPS and CYP genes in a host organism like Nicotiana benthamiana or yeast.
-
Extract metabolites from the engineered host and analyze by LC-MS to detect the final product.
-
The following DOT script provides a diagram for the experimental workflow.
Caption: Experimental workflow for pathway elucidation.
Regulation of this compound Biosynthesis
The biosynthesis of terpenoids in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.
-
Transcriptional Regulation: The expression of terpenoid biosynthetic genes is often coordinated and can be induced by various developmental cues and environmental stresses. Transcription factors (TFs) from families such as AP2/ERF, bHLH, MYB, and WRKY are known to regulate terpenoid biosynthesis. It is likely that specific TFs in D. bulbifera control the expression of the diTPS and CYP genes in the this compound pathway.
-
Hormonal Regulation: Plant hormones like Jasmonic acid (JA) and Salicylic acid (SA) are well-known elicitors of specialized metabolite production as part of plant defense responses. Treatment of D. bulbifera with these hormones could potentially upregulate the biosynthesis of this compound.[19]
The following DOT script illustrates the logical relationship in the regulation of the pathway.
Caption: Regulation of this compound biosynthesis.
Conclusion and Future Perspectives
The elucidation of the complete biosynthetic pathway of this compound in Dioscorea bulbifera is a challenging but important endeavor. The putative pathway and experimental strategies outlined in this guide provide a solid foundation for future research. The identification and characterization of the specific enzymes involved will not only advance our fundamental understanding of norditerpenoid biosynthesis but also open up possibilities for the sustainable production of this compound and related compounds through metabolic engineering in microbial or plant chassis. Further research should focus on obtaining and analyzing the transcriptome and genome of D. bulbifera to identify candidate genes, followed by rigorous functional characterization of these genes to piece together the entire biosynthetic puzzle.
References
- 1. researchgate.net [researchgate.net]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 4. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 9. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Study towards Providencin: Stereocontrolled Synthesis of the Furan-Substituted Cyclobutanol Segment [jstage.jst.go.jp]
- 12. old.geneticagraria.it [old.geneticagraria.it]
- 13. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bbr.nefu.edu.cn [bbr.nefu.edu.cn]
- 15. Transcriptome and metabolome reveal the accumulation of secondary metabolites in different species of Dioscorea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Transcriptomic analysis of Chinese yam (Dioscorea polystachya Turcz.) variants indicates brassinosteroid involvement in tuber development [frontiersin.org]
- 17. De novo transcriptome assembly and the putative biosynthetic pathway of steroidal sapogenins of Dioscorea composita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetic Profile of Diosbulbin B: A Technical Overview
Disclaimer: Extensive literature searches did not yield any specific in vivo pharmacokinetic data for a compound referred to as "Diosbulbin L." The following technical guide details the in vivo pharmacokinetic profile of Diosbulbin B , a major and well-studied furanonorditerpenoid from Dioscorea bulbifera L., the same plant source from which related diosbulbins are isolated. This information is provided as a comprehensive profile of a closely related and structurally similar compound, which may serve as a valuable reference for researchers, scientists, and drug development professionals.
This guide summarizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the processes involved in the in vivo pharmacokinetic assessment of Diosbulbin B.
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic parameters of Diosbulbin B have been investigated in rodent models, primarily rats. The data reveals rapid absorption and elimination following oral administration. The tables below summarize key pharmacokinetic parameters from a representative study.
Table 1: Plasma Pharmacokinetic Parameters of Diosbulbin B in Male Sprague-Dawley Rats
| Parameter | Value (Mean ± SD) |
| Cmax (μg/L) | 312 ± 67 |
| Tmax (h) | 0.12 ± 0.07 |
| t1/2 (h) | 1.17 ± 0.28 |
| AUC(0-24h) (μg·h/L) | Not explicitly provided in the abstract |
| Vd (L/kg) | Not explicitly provided in the abstract |
| CL (L/h/kg) | Not explicitly provided in the abstract |
Data from a study involving intragastric administration of 1.3 mg/kg Diosbulbin B.[1]
Table 2: Tissue Distribution of Diosbulbin B in Male Sprague-Dawley Rats (AUC0-24h in ng·h/g)
| Tissue | Diosbulbin B (1.3 mg/kg, ig) (Mean ± SD) |
| Lungs | 4527.0 ± 557.7 |
| Liver | 183.0 ± 51.1 |
| Kidneys | 64.4 ± 22.4 |
This data highlights that the lungs are a major target tissue for Diosbulbin B distribution.[1]
Experimental Protocols
The following section outlines the typical experimental methodologies used to determine the in vivo pharmacokinetic profile of Diosbulbin B.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1]
-
Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with free access to standard laboratory chow and water.
-
Acclimatization: A period of acclimatization is allowed before the commencement of the experiment.
Drug Administration
-
Route of Administration: Intragastric (ig) administration is a common route for studying oral pharmacokinetics.[1] Intravenous (iv) administration is also used to determine absolute bioavailability.
-
Dosage: A specific dose, for example, 1.3 mg/kg for intragastric administration, is used.[1]
-
Vehicle: The compound is typically dissolved or suspended in a suitable vehicle for administration.
Sample Collection
-
Biological Matrix: Blood is the primary matrix for pharmacokinetic analysis. Tissues such as the lungs, liver, and kidneys are collected for distribution studies.[1]
-
Sampling Time Points: Blood samples are collected at prescheduled time points after drug administration to capture the absorption, distribution, and elimination phases.
-
Sample Processing: Plasma is separated from blood by centrifugation and stored frozen until analysis. Tissue samples are homogenized for drug extraction.
Analytical Method
-
Technique: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the quantitative determination of Diosbulbin B in plasma and tissue homogenates.[1]
-
Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable results.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software such as WinNonLin.[1]
-
Parameters Calculated: Key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the plasma concentration-time curve (AUC) are determined.[1]
Visualizations
The following diagrams illustrate the experimental workflow for a typical in vivo pharmacokinetic study and the metabolic pathway of Diosbulbin B.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
References
An In-depth Technical Guide to the Toxicological Studies of Diosbulbin B
A Note on Nomenclature: This guide focuses on the toxicological profile of Diosbulbin B. Publicly available scientific literature does not contain information on a compound referred to as "Diosbulbin L." It is presumed that the intended subject of this inquiry was Diosbulbin B, the most abundant and primary toxic furanoterpenoid diterpene lactone isolated from Dioscorea bulbifera L.[1][2][3]. This plant, also known as the air potato yam, has a history of use in traditional medicine for conditions like goiter and tumors; however, its clinical application is significantly limited by its pronounced hepatotoxicity[1][2][4][5].
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the toxicological data, experimental methodologies, and mechanistic pathways associated with Diosbulbin B.
Executive Summary of Toxicological Profile
Diosbulbin B is a well-documented hepatotoxin, with a growing body of evidence also indicating potential pulmonary and nephrotoxicity[6][7]. The primary mechanism of its toxicity is initiated by the metabolic activation of its furan ring by cytochrome P450 enzymes, particularly the CYP3A subfamily[1][5]. This process generates a highly reactive cis-enedial intermediate that can form covalent adducts with macromolecules such as proteins and DNA, leading to cellular damage[1][5].
The toxicological cascade initiated by Diosbulbin B is characterized by:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and depletion of endogenous antioxidants.
-
Mitochondrial Dysfunction: Damage to mitochondria, leading to decreased ATP production and the release of pro-apoptotic factors.
-
Apoptosis: Programmed cell death in hepatocytes, mediated by caspase activation.
-
Inflammation: Activation of inflammatory signaling pathways.
General Toxicity
Acute and Sub-chronic Toxicity in Animal Models
Studies in mice have demonstrated that oral administration of Diosbulbin B leads to dose-dependent liver injury.
Organ-Specific Toxicity
Hepatotoxicity
The liver is the primary target organ for Diosbulbin B toxicity. Both in vitro and in vivo studies have extensively characterized its hepatotoxic effects.
Quantitative Data from In Vivo Studies (Mice)
| Parameter | Dosage | Duration | Observation | Reference(s) |
| Serum ALT | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent increase | [6] |
| Serum AST | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent increase | [6] |
| Serum ALP | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent increase | [6] |
| Liver MDA | 64 mg/kg/day | 12 days | Significant increase | [6] |
| Liver Glutathione | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |
| Liver GPx Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |
| Liver GST Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |
| Liver CuZn-SOD Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |
| Liver Mn-SOD Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |
| Liver CAT Activity | 16, 32, 64 mg/kg/day | 12 days | Dose-dependent decrease | [6] |
Quantitative Data from In Vitro Studies (L-02 Hepatocytes)
| Parameter | Concentration | Duration | Observation | Reference(s) |
| Cell Viability | 50, 100, 200 µM | 48 hours | Dose-dependent decrease | [8] |
| ALT Activity | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |
| AST Activity | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |
| LDH Leakage | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |
| Caspase-3 Activity | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |
| Caspase-9 Activity | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [8] |
Pulmonary Toxicity
Recent studies have also implicated Diosbulbin B in lung toxicity. A 28-day study in mice at doses of 10, 30, and 60 mg/kg revealed a dose-dependent increase in lactate dehydrogenase (LDH) in lung lavage fluid, indicating damage to lung cells[7]. The proposed mechanism involves the inhibition of fatty acid β-oxidation and partial glycolysis[7].
Mechanistic Pathways of Toxicity
Metabolic Activation and Adduct Formation
The furan moiety of Diosbulbin B is crucial for its toxicity. It undergoes metabolic oxidation by CYP450 enzymes, primarily CYP3A4, to form a reactive cis-enedial intermediate. This electrophilic metabolite readily reacts with nucleophilic groups on cellular macromolecules, such as proteins and DNA, forming covalent adducts that disrupt cellular function and trigger toxicity[1][5][9].
ROS-Mediated Mitochondrial Apoptosis
A key mechanism of Diosbulbin B-induced hepatotoxicity is the induction of mitochondria-dependent apoptosis, driven by an accumulation of reactive oxygen species (ROS)[8][10]. This pathway involves several key events:
-
Increased ROS Production: Diosbulbin B treatment leads to a surge in intracellular ROS.
-
Mitochondrial Dysfunction: The excess ROS damages mitochondria, causing a decrease in the mitochondrial membrane potential (MMP) and reduced ATP production[8][10].
-
Apoptosome Formation: Damaged mitochondria release cytochrome c into the cytoplasm, which then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.
Experimental Protocols
In Vitro Hepatotoxicity Assessment using L-02 Cells
-
Cell Culture: Human normal liver L-02 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[8].
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are treated with varying concentrations of Diosbulbin B (e.g., 50, 100, 200 µM) or a vehicle control (e.g., 1‰ DMSO) for specified durations (e.g., 24, 48, 72 hours)[8].
-
Cell Viability Assay (MTT Assay): After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured spectrophotometrically to determine cell viability[8].
-
Biochemical Analysis: The culture supernatant is collected to measure the activity of released enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) using commercially available assay kits[8].
-
Apoptosis and Autophagy Markers: Cellular lysates are prepared for Western blot analysis to determine the expression levels of key proteins involved in apoptosis (e.g., Caspase-3, Caspase-9, Bax) and autophagy (e.g., LC3 II/I, Beclin-1, p62)[11].
In Vivo Hepatotoxicity Assessment in Mice
-
Animal Model: Male ICR or C57BL/6 mice are commonly used[6][7]. Animals are acclimatized for a week before the experiment.
-
Dosing: Diosbulbin B is typically dissolved in a vehicle like 5% polyethylene glycol 400 in saline and administered via oral gavage. Doses can range from 10 to 64 mg/kg body weight, administered daily for a sub-chronic study (e.g., 12 or 28 days)[6][7]. A control group receives the vehicle only.
-
Sample Collection: At the end of the study, blood is collected for serum biochemical analysis. The liver is excised, weighed, and divided for histopathological examination and biochemical analysis of tissue homogenates.
-
Serum Biochemistry: Serum levels of ALT, AST, and Alkaline Phosphatase (ALP) are measured using standard clinical chemistry analyzers or assay kits[6].
-
Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage, such as hepatocyte swelling and necrosis[6].
-
Oxidative Stress Markers: Liver tissue homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the levels and activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST)[6].
Conclusion and Future Directions
The toxicological profile of Diosbulbin B is primarily defined by its potent hepatotoxicity, which is initiated by metabolic activation and culminates in oxidative stress and apoptosis. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers in drug development and toxicology.
Future research should focus on:
-
Establishing a definitive LD50 value through standardized acute toxicity studies.
-
Further investigating the toxic effects on other organs, such as the kidneys and lungs, to create a complete systemic toxicity profile.
-
Exploring potential mitigation strategies, such as co-administration with inhibitors of CYP3A4 or antioxidants, to potentially reduce its toxicity and harness its therapeutic properties, such as its anti-tumor activities.
-
Developing mechanism-based biomarkers to monitor for Diosbulbin B-induced toxicity in pre-clinical and potentially clinical settings.
References
- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 9. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Diosbulbin Analogues: A Technical Guide to Their Biological Activities
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbins, a class of diterpenoid lactones isolated from the tubers of Dioscorea bulbifera L., have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on diosbulbin analogues, with a particular focus on the well-studied Diosbulbin B and C, and related Diosgenin analogues. While the initial intent was to focus on Diosbulbin L analogues, a thorough review of the existing literature reveals a notable scarcity of research on this specific compound. Therefore, this guide will synthesize the available data on the more extensively researched analogues, highlighting their therapeutic potential in oncology, inflammation, and neuroprotection, while also underscoring the knowledge gap and potential for future investigation into this compound.
Anticancer Activities of Diosbulbin Analogues
Recent studies have illuminated the potent anticancer properties of diosbulbin analogues, particularly Diosbulbin C, in non-small cell lung cancer (NSCLC).[1][2][3][4]
Quantitative Data on Anticancer Activity
The cytotoxic effects of Diosbulbin C have been quantified in various cell lines, demonstrating a dose-dependent inhibition of cell viability.
| Analogue | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Diosbulbin C | A549 (NSCLC) | CCK-8 | IC50 | 100.2 | [3] |
| Diosbulbin C | NCI-H1299 (NSCLC) | CCK-8 | IC50 | 141.9 | [3] |
| Diosbulbin C | HELF (normal lung) | CCK-8 | IC50 | 228.6 | [3] |
Mechanism of Action in Cancer
Diosbulbin C exerts its anticancer effects in NSCLC by inducing G0/G1 phase cell cycle arrest.[1][2][3][4] This is achieved through the downregulation of key proteins involved in cell cycle progression and proliferation. The proposed signaling pathway involves the inhibition of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2][3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Docking of Diosbulbin L Isomers with Cancer-Related Target Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in silico molecular docking studies of Diosbulbin L stereoisomers with various protein targets implicated in cancer. It is important to note that while the topic specifies this compound, the majority of recent and detailed in silico research has been conducted on its stereoisomer, Diosbulbin C. This compound is chemically identical to Diosbulbin B. This guide will focus on the available data for Diosbulbin C and B, providing valuable insights into the potential mechanisms of action for this class of compounds.
Introduction to Diosbulbins and Their Anticancer Potential
Diosbulbins are a class of clerodane-type diterpenoid lactones isolated from the tubers of Dioscorea bulbifera. These natural products have garnered significant interest in cancer research due to their cytotoxic and antitumor activities. In silico molecular docking has emerged as a powerful tool to elucidate the potential molecular mechanisms underlying these effects by predicting the binding affinities and interaction patterns of diosbulbins with key cancer-related proteins. This guide summarizes the key findings from such studies, focusing on the target proteins, binding energies, and the methodologies employed.
Target Proteins and Binding Affinity Data
In silico studies have identified several key protein targets for diosbulbins. The primary focus of recent research has been on the interaction of Diosbulbin C with proteins involved in non-small cell lung cancer (NSCLC) progression, namely AKT1, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2] Additionally, studies have explored the interaction of Diosbulbin B with aromatase, a key enzyme in estrogen biosynthesis.
The quantitative data from these docking studies are summarized in the tables below. The primary metric reported is the -CDOCKER_Interaction_Energy, which is a score calculated by the CDOCKER algorithm in Discovery Studio, representing the negative of the ligand-receptor interaction energy. A more negative value indicates a more favorable binding interaction.
Table 1: Molecular Docking Data for Diosbulbin C with Target Proteins in NSCLC
| Target Protein | PDB ID | Ligand | -CDOCKER_Interaction_Energy (kcal/mol) |
| AKT1 | 4gv1 | Diosbulbin C | 49.1404 |
| DHFR | 1kmv | Diosbulbin C | 47.0942 |
| TYMS | 3gh0 | Diosbulbin C | 72.9033 |
Table 2: Molecular Docking Data for Diosbulbin B with Aromatase
| Target Protein | PDB ID | Ligand | Binding Affinity |
| Aromatase | Not Specified | Diosbulbin B | Higher than Doxorubicin, Fulvestrant, Mifepristone, and Onapristone |
Note: The study on Diosbulbin B with aromatase did not provide a specific numerical binding energy but reported a higher binding affinity compared to standard drugs.[3][4]
Experimental Protocols for In Silico Docking
The following section details a typical methodology for performing molecular docking studies with diosbulbins, based on the protocols reported in the cited literature.[1] This protocol utilizes the CDOCKER algorithm within the BIOVIA Discovery Studio software.
Software and Tools
-
Molecular Docking Software: BIOVIA Discovery Studio 2019 (or later)
-
Ligand Structure Database: PubChem
-
Protein Structure Database: Protein Data Bank (PDB)
Ligand Preparation
-
Ligand Acquisition: The 3D structure of the diosbulbin molecule (e.g., Diosbulbin C, CID 15559045) is downloaded from the PubChem database.
-
Ligand Refinement: The ligand structure is prepared using the "Prepare Ligands" tool in Discovery Studio. This process involves adding hydrogen atoms, correcting bond orders, and generating different conformations.
Protein Preparation
-
Protein Acquisition: The crystal structure of the target protein (e.g., AKT1 - PDB ID: 4gv1) is downloaded from the Protein Data Bank.
-
Protein Refinement: The protein structure is prepared using the "Prepare Protein" protocol in Discovery Studio. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms to the protein.
-
Correcting any missing loops or side chains.
-
Assigning appropriate protonation states to ionizable residues at a physiological pH.
-
Minimizing the energy of the protein structure using a suitable force field (e.g., CHARMm).
-
Active Site Definition
The binding site of the target protein is defined. This is typically done by identifying the location of the co-crystallized ligand in the original PDB file or by using a sphere definition based on the key residues known to be in the active site.
Molecular Docking using CDOCKER
-
Protocol Selection: The "Dock Ligands (CDOCKER)" protocol is selected from the "Receptor-Ligand Interactions" tools in Discovery Studio.
-
Parameter Setting:
-
Input Receptor: The prepared protein structure is selected.
-
Input Ligands: The prepared diosbulbin ligand is selected.
-
Input Site Sphere: The defined active site sphere is selected.
-
Top Hits: The number of top-scoring poses to be generated is specified (e.g., 10).
-
Pose Cluster Radius: A value is set to ensure a diversity of docked poses (e.g., 0.5 Å).
-
Other parameters are typically kept at their default settings.
-
-
Execution: The CDOCKER job is run. The algorithm performs a grid-based molecular docking using a CHARMm-based force field. It generates multiple random conformations of the ligand and docks them into the defined active site.
Analysis of Docking Results
The results are analyzed based on the following parameters:
-
-CDOCKER_Interaction_Energy: The primary scoring function to rank the docked poses.
-
-CDOCKER_Energy: The total energy of the ligand-receptor complex.
-
Binding Mode Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed to understand the binding mechanism.
Visualizing the Molecular Pathways and Workflows
Experimental Workflow for In Silico Docking
The following diagram illustrates the general workflow for the in silico docking studies described in this guide.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of the target proteins inhibited by Diosbulbin C.
Diosbulbin C has been shown to target AKT1, a key component of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and cell division.
TYMS is another crucial enzyme for DNA synthesis, responsible for the methylation of dUMP to dTMP.
Conclusion and Future Directions
The in silico docking studies presented in this guide strongly suggest that diosbulbins, particularly Diosbulbin C, have the potential to act as multi-target anticancer agents. The favorable binding energies with AKT1, DHFR, and TYMS indicate that Diosbulbin C may exert its anticancer effects by simultaneously inhibiting key pathways involved in cell survival, proliferation, and DNA synthesis. The findings for Diosbulbin B and aromatase also suggest a potential role in hormone-dependent cancers.
Future research should focus on:
-
Conducting in silico and in vitro studies specifically with this compound to directly assess its binding affinity and inhibitory activity against these and other cancer-related targets.
-
Performing molecular dynamics simulations to further validate the stability of the predicted ligand-protein complexes.
-
Synthesizing and evaluating derivatives of diosbulbins to improve their binding affinity, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of diosbulbins as a promising class of natural anticancer compounds.
References
An In-Depth Technical Review of the Therapeutic Potential of Diosbulbins
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Diosbulbin L" is not prominently found in the existing scientific literature. This review focuses on the most extensively studied compounds from the same class, Diosbulbin B and Diosbulbin C, which are the primary bioactive diterpene lactones isolated from Dioscorea bulbifera L. and are likely the subject of interest.
Executive Summary
Diosbulbins, particularly Diosbulbin B and C, are natural compounds extracted from the tuber of Dioscorea bulbifera L., a plant with a history in traditional Chinese medicine for treating various ailments, including tumors.[1][2][3] Recent research has focused on elucidating the specific mechanisms and therapeutic potential of these compounds, primarily in oncology. Diosbulbin C has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest through the downregulation of the AKT, DHFR, and TYMS pathways.[1][4] Concurrently, Diosbulbin B demonstrates potent anti-tumor activity against NSCLC by directly targeting the oncogene Yin Yang 1 (YY1), leading to P53-mediated cell cycle arrest and apoptosis.[5] However, the therapeutic application of Diosbulbin B is significantly hampered by its dose-dependent hepatotoxicity.[2][6] This review synthesizes the current understanding of the therapeutic potential of Diosbulbins B and C, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular mechanisms and experimental workflows.
Therapeutic Potential and Mechanism of Action
The primary therapeutic potential of Diosbulbins B and C lies in their anti-cancer properties, particularly against non-small cell lung cancer (NSCLC).[1][5] These compounds exert their effects through distinct molecular pathways, leading to the inhibition of cancer cell growth and induction of cell death.
Diosbulbin C
Diosbulbin C has emerged as a promising candidate for NSCLC therapy.[1] Studies have shown that it significantly reduces cell proliferation and induces a G0/G1 phase cell cycle arrest in NSCLC cell lines (A549 and NCI-H1299).[1][7]
Mechanism of Action: The anti-proliferative effect of Diosbulbin C is attributed to its ability to downregulate the expression and/or activation of several key proteins involved in cell cycle progression[1][4]:
-
AKT1 (Protein Kinase B): A crucial node in cell survival pathways. Diosbulbin C treatment leads to decreased phosphorylation of AKT (p-AKT).
-
DHFR (Dihydrofolate Reductase) & TYMS (Thymidylate Synthase): Enzymes essential for the synthesis of purines and pyrimidines, critical for DNA replication.
-
Cell Cycle Regulators: Downstream effects include the reduced expression of Cyclin-Dependent Kinases (CDK4, CDK6), Cyclins (D1, E2), and phosphorylated Retinoblastoma protein (p-RB).
This concerted downregulation effectively halts the cell cycle at the G1/S transition phase.[1]
Caption: Diosbulbin C signaling pathway in NSCLC.
Diosbulbin B
Diosbulbin B has also been investigated for its anti-tumor properties, though its clinical potential is shadowed by significant hepatotoxicity.[2] At non-toxic doses, it effectively inhibits the growth of NSCLC cells in both in vitro and in vivo models.[5]
Mechanism of Action: The anti-NSCLC activity of Diosbulbin B is mediated through a different pathway compared to Diosbulbin C[5]:
-
YY1 (Yin Yang 1): Diosbulbin B directly interacts with and inhibits this oncogenic transcription factor.
-
P53 (Tumor Protein 53): Inhibition of YY1 leads to the activation of the tumor suppressor P53.
-
Apoptosis and Cell Cycle Arrest: Activated P53 then modulates downstream targets to induce apoptosis (by increasing BAX and decreasing BCL-2) and G0/G1 phase cell cycle arrest (by downregulating Cyclins A2, B2 and CDKs 1, 2, 4).
Caption: Diosbulbin B signaling pathway in NSCLC.
Quantitative Data Summary
The anti-proliferative effects of Diosbulbin C have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against cancer cells and relative selectivity.
Table 1: IC50 Values of Diosbulbin C in Human Cell Lines after 48h Treatment
| Cell Line | Cell Type | IC50 (µM) | Source |
|---|---|---|---|
| A549 | Non-small cell lung cancer | 100.2 | [1] |
| NCI-H1299 | Non-small cell lung cancer | 141.9 | [1] |
| HELF | Normal lung fibroblast | 228.6 |[1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of Diosbulbins.
Cell Viability and Proliferation Assays
Objective: To determine the effect of Diosbulbin C on the viability and proliferation of NSCLC cells.
1. Cell Culture:
-
Cell Lines: A549 and NCI-H1299 (human NSCLC lines).[1]
-
Media: DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[8]
-
Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
2. Cytotoxicity (CCK-8 Assay):
-
Cells are seeded in 96-well plates at a specified density.
-
After 24h, cells are treated with varying concentrations of Diosbulbin C for 48 hours.[1]
-
10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-2 hours.
-
The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated relative to the untreated control group.
3. Colony Formation Assay:
-
Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates and allowed to adhere.
-
They are then treated with different concentrations of Diosbulbin C for a prolonged period (e.g., 10-14 days), with the medium being replaced every 3 days.
-
Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of colonies containing >50 cells is counted.
4. EdU (5-ethynyl-2'-deoxyuridine) Assay:
-
This assay measures DNA synthesis and, therefore, cell proliferation.
-
Cells are treated with Diosbulbin C for a specified time.
-
EdU is added to the culture medium and incubated to allow for its incorporation into newly synthesized DNA.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide (e.g., Apollo staining).
-
Cell nuclei are counterstained with DAPI.
-
The proportion of EdU-positive cells is determined by fluorescence microscopy.
Caption: Workflow for evaluating anti-proliferative effects.
Cell Cycle Analysis
Objective: To determine the effect of Diosbulbin C on cell cycle distribution.
-
Protocol: Cells are treated with Diosbulbin C for 48 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases are quantified using analysis software (e.g., ModFit).
Western Blotting
Objective: To validate the effect of Diosbulbins on the expression of target proteins.
-
Protocol: After treatment with the compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, CDK4, P53, YY1, β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Toxicity Profile
A critical consideration for the therapeutic application of Diosbulbins is their potential for toxicity, particularly the well-documented hepatotoxicity of Diosbulbin B.[2] Studies have shown that Dioscorea bulbifera L. extracts and Diosbulbin B can cause liver injury.[2][9] The mechanism is believed to involve the metabolic activation of Diosbulbin B into a reactive intermediate that forms covalent bonds with cellular proteins, leading to hepatocyte damage.[2] In contrast, preliminary data suggests that Diosbulbin C has lower cytotoxicity to normal cells compared to cancer cells, indicating a potentially better safety profile.[1]
Conclusion and Future Directions
Diosbulbins B and C exhibit significant anti-cancer activity, particularly against NSCLC, through distinct and well-defined molecular mechanisms. Diosbulbin C appears to be a promising therapeutic candidate due to its potent anti-proliferative effects and favorable preliminary safety profile. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies for Diosbulbin C. For Diosbulbin B, its potent anti-tumor mechanism warrants further investigation, perhaps through the development of analogues with reduced hepatotoxicity or in combination therapies at low doses to mitigate adverse effects.[6] The detailed protocols and mechanistic insights provided in this review serve as a foundational guide for researchers aiming to further explore and harness the therapeutic potential of this class of compounds.
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrating network pharmacology and experimental studies for uncovering the molecular mechanisms of Dioscorea bulbifera L. in the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Diosbulbin L: A Potential Anticancer Agent - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diosbulbins, natural diterpenoids isolated from the tuber of Dioscorea bulbifera L., have garnered significant attention for their potential as anticancer agents. While the query specified "Diosbulbin L," the predominant body of scientific literature focuses on the biological activities of Diosbulbin B and Diosbulbin C. This guide synthesizes the current understanding of these key diosbulbins, presenting their mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they modulate. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
Dioscorea bulbifera L., commonly known as the air potato, has a long history of use in traditional medicine for treating various ailments, including cancer.[1] Modern phytochemical investigations have identified a class of diterpenoid lactones, known as diosbulbins, as the major bioactive constituents. Among these, Diosbulbin B and Diosbulbin C have been most extensively studied for their cytotoxic and antitumor properties.[1][2] This technical guide provides a detailed overview of the anticancer potential of these diosbulbins, with a focus on their molecular mechanisms and preclinical evidence.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic effects of diosbulbins have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Diosbulbin B | A549 | Non-Small Cell Lung Cancer | 44.61 | [3] |
| PC-9 | Non-Small Cell Lung Cancer | 22.78 | [3] | |
| Diosbulbin C | A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] | |
| HELF (normal lung) | - | 228.6 | [1] |
Mechanisms of Anticancer Action
Diosbulbins exert their anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and in some cases, sensitizing cancer cells to conventional chemotherapy.
Cell Cycle Arrest
Both Diosbulbin B and Diosbulbin C have been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[1][3][4] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
-
Diosbulbin B: Induces G0/G1 phase arrest in A549 and PC-9 non-small cell lung cancer (NSCLC) cells.[3]
-
Diosbulbin C: Induces a significant G0/G1 phase cell cycle arrest in A549 and H1299 NSCLC cells.[1][5][6]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Diosbulbins have been demonstrated to be potent inducers of apoptosis.
-
Diosbulbin B: Induces mitochondria-dependent apoptosis in hepatocytes, characterized by the activation of caspase-3 and caspase-9, and an increased Bax/Bcl-2 ratio.[7][8] In NSCLC cells, Diosbulbin B induces apoptosis through a pathway involving the tumor suppressor p53.[4]
-
Diosbulbin C: While it can induce apoptosis in NSCLC cells, this appears to be a less predominant effect compared to its impact on cell cycle arrest.[1]
Modulation of Signaling Pathways
The anticancer effects of diosbulbins are mediated through their interaction with several key signaling pathways that are often dysregulated in cancer.
-
YY1/p53 Pathway in NSCLC: Diosbulbin B directly interacts with and inhibits the oncogene Yin Yang 1 (YY1).[4] This inhibition leads to the activation of the tumor suppressor p53, which in turn transcriptionally regulates genes involved in cell cycle arrest and apoptosis, such as downregulating Cyclins and CDKs and upregulating BAX.[4]
-
PD-L1/NLRP3 Pathway in Gastric Cancer: In cisplatin-resistant gastric cancer cells, low-dose Diosbulbin B can downregulate Programmed Death-Ligand 1 (PD-L1).[9][10] This relieves the inhibition of the NLRP3 inflammasome, leading to pyroptotic cell death and increased sensitivity to cisplatin.[9][10]
Diosbulbin C has been found to target multiple proteins involved in cell proliferation and survival in NSCLC.[1][5][11] Network pharmacology and subsequent experimental validation have identified AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS) as key targets.[1][5][11] Downregulation of the expression and/or activation of these proteins contributes to the observed G0/G1 cell cycle arrest.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Understanding the Hepatotoxicity of Diosbulbin L: An In-depth Technical Guide
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the topic of the hepatotoxicity of Diosbulbin L, a natural compound isolated from Dioscorea bulbifera L. Following a comprehensive review of available scientific literature, it must be reported that there is a significant lack of data specifically detailing the hepatotoxic effects of this compound.
The current body of research on the liver toxicity associated with Dioscorea bulbifera L. predominantly focuses on other constituent compounds, most notably Diosbulbin B. This guide will summarize the known hepatotoxic components of Dioscorea bulbifera L. to provide context and relevant information that may be of interest.
Key Hepatotoxic Components of Dioscorea bulbifera L.
Scientific studies have identified several furanoditerpenoids as the primary agents responsible for the hepatotoxicity of Dioscorea bulbifera L.[1] These include:
-
Diosbulbin B (DSB): The most abundant and well-studied toxic component.[2] Its hepatotoxicity is linked to metabolic activation by cytochrome P450 enzymes, particularly the CYP3A subfamily.[1][3] This process forms reactive metabolites that can lead to cellular damage.[2]
-
8-epidiosbulbin E acetate (EEA): Also considered one of the main toxic compounds in Dioscorea bulbifera L.[1][3]
-
Diosbulbin D: Has been shown to have toxic effects on hepatocytes.[4][5]
Conversely, recent studies on Diosbulbin C suggest that it is not likely to induce hepatotoxicity, based on predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models.[6]
The Focus on Diosbulbin B in Hepatotoxicity Research
The vast majority of experimental data relates to Diosbulbin B. Its mechanisms of liver injury are multifaceted and have been investigated through various in vitro and in vivo studies. The primary mechanisms identified include:
-
Metabolic Activation: The furan ring of Diosbulbin B is oxidized by cytochrome P450 enzymes, leading to the formation of reactive cis-enedial intermediates. These intermediates can covalently bind to cellular macromolecules like proteins and DNA, triggering toxicity.[1][2]
-
Oxidative Stress: Diosbulbin B administration has been shown to induce oxidative stress in the liver, a key mechanism of its hepatotoxicity.[7][8]
-
Mitochondrial Dysfunction: It can cause mitochondria-dependent apoptosis in hepatocytes.[9][10]
-
Inflammation and Apoptosis: Diosbulbin B can induce inflammatory responses and programmed cell death in liver cells.[8]
Conclusion
While the user's interest is in this compound, the scientific community has not yet published specific data on its hepatotoxicity. The available research strongly indicates that Diosbulbin B is the principal contributor to the liver injury observed with the consumption of Dioscorea bulbifera L. extracts.[2][11] For researchers, scientists, and drug development professionals investigating the toxicology of compounds from this plant, the extensive literature on Diosbulbin B provides a valuable framework for understanding the potential mechanisms of toxicity.
Future research is necessary to isolate and evaluate the specific toxicological profile of this compound to determine if it contributes to the overall hepatotoxicity of Dioscorea bulbifera L. or if it is a non-toxic constituent like Diosbulbin C is predicted to be. Until such studies are conducted, no detailed technical guide on the core hepatotoxicity of this compound can be provided.
References
- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 10. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of Diosbulbins on Key Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbins, particularly Diosbulbin B and Diosbulbin C, are active diterpenoid lactones isolated from the tuber of Dioscorea bulbifera L. This plant has a history of use in traditional medicine for treating various ailments, including thyroid disease and cancer. However, its clinical application has been hampered by concerns of hepatotoxicity. Recent research has focused on elucidating the molecular mechanisms underlying both the therapeutic and toxic effects of these compounds. This technical guide provides an in-depth analysis of the effects of Diosbulbin B and Diosbulbin C on specific signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug discovery and development.
Data Presentation: Quantitative Effects of Diosbulbins
The following tables summarize the quantitative data on the effects of Diosbulbin B and Diosbulbin C on cell viability and key signaling molecules.
Table 1: Cytotoxicity of Diosbulbin B and Diosbulbin C
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Citation |
| Diosbulbin B | A549 (NSCLC) | Proliferation | 24-72 | 44.61 | [1] |
| PC-9 (NSCLC) | Proliferation | 24-72 | 22.78 | [1] | |
| L-02 (Hepatocyte) | Viability | 48 | Dose-dependent decrease | [2] | |
| Diosbulbin C | A549 (NSCLC) | Viability | 48 | 100.2 | |
| NCI-H1299 (NSCLC) | Viability | 48 | 141.9 |
Table 2: Effects of Diosbulbin B on Apoptosis and Autophagy Markers in L-02 Hepatocytes
| Treatment | Concentration (µM) | Target Protein/Enzyme | Observed Effect | Citation |
| Diosbulbin B | 50, 100, 200 | Caspase-3 | Dose-dependent increase in activity | [2] |
| 50, 100, 200 | Caspase-9 | Dose-dependent increase in activity | [2] | |
| 50, 100, 200 | Beclin-1 | Dose-dependent increase in expression | [1] | |
| 50, 100, 200 | LC3 II/I | Dose-dependent increase in ratio | [1] | |
| 50, 100, 200 | p62 | Dose-dependent decrease in expression | [1] |
Table 3: Effects of Diosbulbin C on Signaling Molecules in NSCLC Cells (A549 and NCI-H1299)
| Treatment | Target Protein | Observed Effect | Citation |
| Diosbulbin C | p-AKT | Significant downregulation | |
| TYMS | Significant downregulation | ||
| DHFR | Significant downregulation |
Signaling Pathways Modulated by Diosbulbins
Diosbulbins have been shown to exert their effects by modulating several critical cellular signaling pathways, primarily inducing apoptosis and autophagy, and inhibiting pro-survival pathways like PI3K/Akt.
Mitochondria-Dependent Apoptosis Induced by Diosbulbin B
Diosbulbin B induces apoptosis in hepatocytes through the intrinsic mitochondrial pathway. This process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and caspases.
References
Methodological & Application
Application Notes and Protocols: Isolation of Diosbulbin L from Dioscorea bulbifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin L is a furanonorditerpenoid compound isolated from the tubers of Dioscorea bulbifera L., commonly known as the air potato. This class of compounds, including the isomeric Diosbulbin C, has garnered interest for its potential biological activities. The isolation and purification of this compound are critical steps for its further pharmacological investigation and potential drug development. This document provides a detailed protocol for the isolation of this compound from plant material, compiled from various scientific sources.
Data Presentation
The yield and purity of this compound can vary significantly depending on the geographic origin of the plant material, harvesting time, and the specific extraction and purification methods employed. The following table summarizes representative quantitative data for diterpenoid lactone content in Dioscorea bulbifera.
| Compound | Analytical Method | Concentration Range | LLOQ (µg/L) | Reference |
| This compound | UPLC-MS/MS | 2.00 to 2000 µg/L | 2.00 | |
| Diosbulbin C | UPLC-MS/MS | 20.0 to 20,000 µg/L | 20.0 | |
| Diosbulbin B | UPLC-MS/MS | 0.50 to 500 µg/L | 0.20 | |
| Diosbulbin D | UPLC-MS/MS | 2.00 to 2000 µg/L | 2.00 | |
| Diosbulbin G | UPLC-MS/MS | 2.00 to 2000 µg/L | 2.00 | |
| Diosbulbin J | UPLC-MS/MS | 2.00 to 2000 µg/L | 2.00 |
Note: The presented data is for analytical quantification and not direct yields from a preparative isolation protocol. Actual yields of isolated this compound will need to be determined experimentally.
Experimental Protocols
This protocol outlines a general procedure for the extraction and purification of this compound from the tubers of Dioscorea bulbifera. The methodology is based on established techniques for the isolation of diterpenoid lactones from this plant species.
Plant Material Preparation
-
Collection and Identification: Collect fresh tubers of Dioscorea bulbifera L. Ensure proper botanical identification by a qualified taxonomist.
-
Cleaning and Drying: Thoroughly wash the tubers to remove any soil and debris. Slice the tubers into thin pieces and air-dry them in the shade at room temperature until they are brittle. Alternatively, freeze-drying can be used.
-
Pulverization: Grind the dried tuber slices into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place.
Extraction of Crude Extract
-
Solvent Maceration:
-
Weigh 500 g of the powdered Dioscorea bulbifera tubers.
-
Place the powder in a large glass container and add 2.5 L of 95% ethanol. Other solvents such as methanol or acetone can also be used.
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue the evaporation until a dark, viscous crude extract is obtained.
-
Fractionation and Purification by Column Chromatography
-
Adsorbent Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Pack a glass chromatography column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the column to settle and equilibrate with n-hexane.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (n-hexane with a small amount of ethyl acetate).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered mixture onto the top of the prepared column.
-
-
Gradient Elution:
-
Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-hexane : Ethyl Acetate (95:5)
-
n-hexane : Ethyl Acetate (90:10)
-
n-hexane : Ethyl Acetate (80:20)
-
n-hexane : Ethyl Acetate (70:30)
-
n-hexane : Ethyl Acetate (50:50)
-
n-hexane : Ethyl Acetate (30:70)
-
n-hexane : Ethyl Acetate (10:90)
-
100% Ethyl Acetate
-
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
-
Fraction Analysis by Thin Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC plates coated with silica gel GF254.
-
Use a mobile phase similar to the elution solvent (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
-
Further Purification by Preparative HPLC (Optional):
-
For higher purity, the combined fractions containing this compound can be subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.
-
Monitor the elution using a UV detector and collect the peak corresponding to this compound.
-
Characterization and Quantification
-
Structure Elucidation: The purified compound should be subjected to spectroscopic analysis to confirm its identity as this compound. This includes:
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) for detailed structural elucidation.
-
-
Purity Assessment and Quantification:
-
The purity of the isolated this compound can be determined using analytical HPLC or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Quantification can be achieved by creating a calibration curve with a certified reference standard of this compound.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical flow of the purification process.
Application Note and Protocol: Quantification of Diosbulbin L in Plasma by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosbulbin L is a diterpenoid compound found in plants of the Dioscorea genus, which are used in traditional medicine. As research into the therapeutic potential and toxicological profile of this compound progresses, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is adapted from established protocols for similar compounds, such as Diosbulbin B and Diosgenin, and provides a framework for method validation.[1][2][3]
Experimental Workflow
Caption: Overall experimental workflow for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diosbulbin B or a structurally similar compound)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free plasma (human or animal, as required)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point and may require optimization.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of this compound (e.g., 210 nm) |
| Internal Standard | Diosbulbin B or other suitable compound |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike drug-free plasma with the appropriate working solutions of this compound to prepare calibration standards at concentrations ranging from approximately 5 to 5000 ng/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation Protocol
The protein precipitation method is a common and effective technique for extracting small molecules from plasma.[4]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Sample Preparation Workflow
Caption: Detailed workflow for plasma sample preparation.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[5][6] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%[6] |
| Precision (Intra- & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)[1][2] |
| Accuracy (Intra- & Inter-day) | Relative Error (RE) within ±15% (±20% for LLOQ)[1][2] |
| Recovery | Consistent and reproducible across different concentrations |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should remain within ±15% of the initial concentration |
Data Presentation
Quantitative data from the method validation should be presented in clear and concise tables for easy interpretation and comparison.
Table 3: Example of Precision and Accuracy Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%RE) |
| Low QC (15) | 14.5 ± 0.8 | 5.5 | -3.3 |
| Mid QC (150) | 153.2 ± 6.1 | 4.0 | +2.1 |
| High QC (1500) | 1485.0 ± 59.4 | 4.0 | -1.0 |
Table 4: Example of Recovery Data
| Concentration Level | Mean Peak Area (Extracted Samples) | Mean Peak Area (Post-extraction Spiked Samples) | Recovery (%) |
| Low QC | 85,670 | 98,450 | 87.0 |
| Mid QC | 875,400 | 995,600 | 87.9 |
| High QC | 8,654,300 | 9,890,100 | 87.5 |
Conclusion
This application note provides a comprehensive HPLC-UV method for the quantification of this compound in plasma. The protocol includes detailed steps for sample preparation, chromatographic analysis, and method validation. The provided tables and diagrams facilitate the understanding and implementation of this method in a research or drug development setting. Proper validation of this method is crucial before its application in pharmacokinetic or other quantitative studies.
References
- 1. Determination of diosbulbin B in rat plasma and urine by LC-MS/MS and its application in pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of five steroid saponins from Dioscorea zingiberensis C.H. Wright in rat plasma by HPLC-MS/MS and its application to the pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Diosbulbin L Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbins, a class of norditerpenoid lactones isolated from the tubers of Dioscorea bulbifera L., have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. Among these, Diosbulbin L and its related derivatives, such as Diosbulbin B and C, have demonstrated notable potential as anticancer agents. These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells. However, challenges such as hepatotoxicity associated with some natural diosbulbins necessitate the synthesis and evaluation of novel derivatives with improved therapeutic indices.
This document provides a comprehensive overview of the synthesis of this compound derivatives, focusing on their potential application in drug discovery. It includes detailed experimental protocols for biological evaluation, quantitative data on their anticancer activities, and diagrams of relevant signaling pathways and experimental workflows. While detailed protocols for the semi-synthesis of a wide range of this compound derivatives are not extensively available in the public domain, this document compiles the known biological data and evaluation methods for the most studied naturally occurring diosbulbins and provides illustrative examples of synthetic modifications based on related natural products.
Data Presentation: Anticancer Activity of Diosbulbin Derivatives
The following table summarizes the in vitro anticancer activity of prominent diosbulbins against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of future derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diosbulbin B | A549 | Non-small cell lung cancer | 44.61 | [1] |
| PC-9 | Non-small cell lung cancer | 22.78 | [1] | |
| Diosbulbin C | A549 | Non-small cell lung cancer | 100.2 | |
| NCI-H1299 | Non-small cell lung cancer | 141.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Diosbulbin derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Diosbulbin derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the Diosbulbin derivatives (e.g., 0.5-400 µM) for 24, 48, and 72 hours.[1] A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Diosbulbin derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
Diosbulbin derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Diosbulbin derivatives for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to quantify the induction of apoptosis by Diosbulbin derivatives.
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
Diosbulbin derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with Diosbulbin derivatives for 48 hours.[1]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Diosbulbin C in Non-Small Cell Lung Cancer (NSCLC)
Diosbulbin C has been shown to inhibit the proliferation of NSCLC cells by inducing G0/G1 phase cell cycle arrest.[2] This is achieved through the downregulation of key proteins involved in cell cycle progression and survival, namely AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[2]
Caption: Diosbulbin C signaling pathway in NSCLC.
General Workflow for Synthesis and Evaluation of this compound Derivatives
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.
Caption: Experimental workflow for this compound derivatives.
Conclusion
The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer drugs. The protocols and data presented herein provide a foundational framework for researchers to undertake the synthesis, characterization, and biological evaluation of new analogs. A critical area for future research is the development of robust and scalable semi-synthetic routes to generate a diverse library of this compound derivatives. This will be instrumental in conducting comprehensive structure-activity relationship studies to identify lead compounds with enhanced efficacy and reduced toxicity, ultimately paving the way for new therapeutic interventions against cancer.
References
Application Notes and Protocols for MTT Assay with Diosbulbin L on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Diosbulbin L on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1]
Introduction
This compound, a compound of interest in cancer research, has been investigated for its potential anti-tumor activities. Understanding its cytotoxic effects is a critical first step in evaluating its therapeutic potential. The MTT assay is a reliable method to quantify the in vitro efficacy of this compound by measuring the metabolic activity of cancer cells.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials and Reagents
-
This compound (ensure high purity)
-
Selected cancer cell line(s) (e.g., A549, H1299, SGC7901)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Protocols
Cell Seeding and Treatment
A critical step for reliable results is to determine the optimal cell seeding density. This can be achieved by performing a preliminary experiment to ensure that the cells are in their logarithmic growth phase during the assay.[1]
-
Cell Culture: Culture the selected cancer cells in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Once the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration and seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete medium.[4] Incubate the plate overnight to allow for cell attachment.[4]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to obtain a series of desired concentrations.
-
Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
MTT Assay Procedure
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][3] This solution should be filter-sterilized and stored at -20°C, protected from light.[1][2]
-
Addition of MTT: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2][3] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control cells using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits cell growth by 50%. This can be calculated by plotting a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
Data Presentation
The following tables summarize hypothetical quantitative data for an MTT assay with this compound on A549 non-small cell lung cancer cells.
Table 1: Optimal Seeding Density for A549 Cells
| Seeding Density (cells/well) | Absorbance at 570 nm (after 48h) |
| 5,000 | 0.65 ± 0.05 |
| 10,000 | 1.15 ± 0.08 |
| 20,000 | 1.85 ± 0.12 |
| 40,000 | 2.50 ± 0.15 |
Note: A seeding density of 10,000 cells/well was chosen as it resulted in an absorbance value within the optimal range of 0.75-1.25 after 48 hours of incubation, indicating logarithmic growth.
Table 2: Cytotoxicity of this compound on A549 Cells after 48h Treatment
| This compound (µM) | Average Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.15 | 0.08 | 100 |
| 10 | 1.02 | 0.07 | 88.7 |
| 25 | 0.85 | 0.06 | 73.9 |
| 50 | 0.61 | 0.05 | 53.0 |
| 100 | 0.32 | 0.04 | 27.8 |
| 200 | 0.15 | 0.03 | 13.0 |
Note: The IC50 value for this compound on A549 cells after 48 hours of treatment was determined to be approximately 55 µM.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for MTT Assay with this compound.
Potential Signaling Pathway Affected by Diosbulbin Compounds
Based on studies of related compounds like Diosbulbin C, a potential mechanism of action for this compound could involve the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[7][8]
Caption: Potential inhibition of the PI3K/AKT pathway by this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Testing Diosbulbin L in Mice: Application Notes and Protocols
Introduction
Diosbulbin L is a diterpenoid lactone isolated from the rhizome of Dioscorea bulbifera. While research on this specific compound is emerging, related compounds such as Diosbulbin B have demonstrated potential anti-tumor effects alongside notable hepatotoxicity.[1][2][3] The primary mechanism of this toxicity is understood to be linked to the metabolic activation of the furan ring by cytochrome P450 enzymes.[4][5] This document provides a detailed in vivo experimental design for the comprehensive evaluation of this compound in mouse models. The following protocols are designed to assess its potential anti-tumor and anti-inflammatory activities, as well as to thoroughly characterize its toxicity profile, particularly concerning hepatotoxicity and nephrotoxicity. The proposed experimental workflow is based on established methodologies for testing novel therapeutic compounds in preclinical settings.
Preliminary Studies: Dose-Range Finding and Acute Toxicity
A preliminary dose-range finding study is crucial to determine the appropriate dose levels for subsequent efficacy and toxicity studies. This initial step will establish the maximum tolerated dose (MTD) and identify potential signs of acute toxicity.
Experimental Protocol: Acute Toxicity Assessment
Objective: To determine the MTD of this compound in mice and to observe signs of acute toxicity.
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
Male and female C57BL/6 mice (6-8 weeks old)
-
Standard laboratory animal diet and water
-
Animal weighing scales
-
Syringes and needles for oral gavage
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Randomly assign mice to several groups (n=3-5 per sex per group).
-
Administer a single dose of this compound via oral gavage at escalating doses (e.g., 5, 10, 25, 50, 100 mg/kg). A control group will receive the vehicle only.
-
Observe the animals continuously for the first 4 hours after dosing, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, gait, and grooming. Note any instances of morbidity or mortality.
-
Measure body weight daily for the first week and then weekly.
-
At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy to examine for any visible organ abnormalities.
Data Presentation:
| Dose (mg/kg) | Sex | Number of Animals | Mortality (%) | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Necropsy Findings |
| Vehicle | M | 5 | 0 | None | No abnormalities | |
| Vehicle | F | 5 | 0 | None | No abnormalities | |
| 5 | M | 5 | ||||
| 5 | F | 5 | ||||
| 10 | M | 5 | ||||
| 10 | F | 5 | ||||
| 25 | M | 5 | ||||
| 25 | F | 5 | ||||
| 50 | M | 5 | ||||
| 50 | F | 5 | ||||
| 100 | M | 5 | ||||
| 100 | F | 5 |
Efficacy Studies
Based on the MTD determined in the preliminary studies, efficacy studies will be conducted to evaluate the anti-tumor and anti-inflammatory potential of this compound.
Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To assess the anti-tumor activity of this compound in a subcutaneous tumor model.
Experimental Protocol:
-
Select a suitable syngeneic tumor cell line (e.g., murine colon adenocarcinoma CT26 or murine melanoma B16-F10).
-
Inject 1 x 10^6 tumor cells subcutaneously into the flank of BALB/c or C57BL/6 mice (n=8-10 per group).
-
When tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound orally at three different dose levels (e.g., low, medium, and high, based on the MTD) daily for 2-3 weeks. A control group will receive the vehicle, and a positive control group may receive a standard-of-care chemotherapy agent (e.g., 5-Fluorouracil).
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the treatment period, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Body Weight Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 | |||
| This compound (Low) | |||||
| This compound (Mid) | |||||
| This compound (High) | |||||
| Positive Control |
Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute systemic inflammation.
Experimental Protocol:
-
Randomly assign C57BL/6 mice (n=8-10 per group) to different treatment groups.
-
Administer this compound orally at three different dose levels for 3-5 consecutive days. A control group will receive the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., Dexamethasone).
-
One hour after the final dose of this compound, induce systemic inflammation by intraperitoneal injection of LPS (1 mg/kg).
-
Two to six hours after LPS injection, collect blood samples via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Euthanize the mice and harvest tissues (e.g., liver, lung) for histopathological examination and measurement of inflammatory markers.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SD | Serum IL-6 (pg/mL) ± SD | Serum IL-1β (pg/mL) ± SD |
| Vehicle Control | - | |||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) | ||||
| Positive Control |
Toxicity Studies
Concurrent with the efficacy studies, a detailed toxicity assessment will be performed to evaluate the safety profile of this compound.
Sub-chronic Toxicity Assessment
Objective: To evaluate the potential toxicity of this compound after repeated administration.
Experimental Protocol:
-
Use the same animals from the efficacy studies or a separate cohort.
-
Administer this compound orally at the same dose levels as the efficacy studies for the same duration.
-
Monitor and record clinical signs of toxicity and body weight throughout the study.
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for weight measurement and histopathological examination.
Data Presentation:
Serum Biochemistry
| Parameter | Vehicle Control | This compound (Low) | This compound (Mid) | This compound (High) |
| ALT (U/L) | ||||
| AST (U/L) | ||||
| ALP (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) |
Hematology
| Parameter | Vehicle Control | This compound (Low) | This compound (Mid) | This compound (High) |
| WBC (x10⁹/L) | ||||
| RBC (x10¹²/L) | ||||
| HGB (g/dL) | ||||
| PLT (x10⁹/L) |
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Putative signaling pathway of this compound-induced hepatotoxicity.
Caption: Potential anti-tumor signaling pathways of this compound.
References
- 1. Antitumor activity of Dioscorea bulbifera L. rhizome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Investigating the Cellular Effects of Diosbulbin B
A Note on Nomenclature: The compound of interest for these application notes is Diosbulbin B. While the initial query mentioned "Diosbulbin L," the vast body of scientific literature focuses on Diosbulbin B, a diterpene lactone isolated from Dioscorea bulbifera L.[1][2][3][4][5] This compound is recognized for its potential anti-tumor properties but also for its significant hepatotoxicity.[1][3][4] These notes provide a framework for studying both the therapeutic and toxicological effects of Diosbulbin B in a cell culture setting.
Core Applications:
-
Cytotoxicity and Anti-proliferative Effects: Diosbulbin B has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and gastric cancer cells.[2][6][7] It can induce cell cycle arrest, typically at the G0/G1 phase.[6][7]
-
Induction of Apoptosis: A primary mechanism of Diosbulbin B's anti-tumor activity is the induction of apoptosis, or programmed cell death.[2][5][6][7] This is often mediated through mitochondrial-dependent pathways, involving the activation of caspases.[1][5]
-
Autophagy Modulation: Diosbulbin B can induce autophagy in hepatocytes.[1][5][7] The interplay between autophagy and apoptosis in response to Diosbulbin B treatment is a key area of investigation.
-
Hepatotoxicity: A major limiting factor for the clinical use of Diosbulbin B is its potential to cause liver injury.[1][3][4] In vitro studies using normal hepatocyte cell lines are crucial for understanding the mechanisms of this toxicity, which often involve oxidative stress and mitochondrial dysfunction.[1][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Diosbulbin B on different cell lines.
Table 1: Cytotoxicity of Diosbulbin B (IC50 Values)
| Cell Line | Cell Type | Assay | Incubation Time | IC50 Value (µM) | Reference |
| A549 | Non-small cell lung cancer | MTT | 24-72 h | 44.61 | [7] |
| PC-9 | Non-small cell lung cancer | MTT | 24-72 h | 22.78 | [7] |
| L-02 | Normal human hepatocyte | MTT | 48 h | >200 | [1] |
Table 2: Effects of Diosbulbin B on Biochemical Markers in L-02 Hepatocytes (48h treatment)
| Parameter | Control | 50 µM DB | 100 µM DB | 200 µM DB | Reference |
| Cell Viability (%) | 100 | ~80 | ~60 | ~40 | [1] |
| ALT Activity (U/L) | ~20 | ~30 | ~40 | ~60 | [1] |
| AST Activity (U/L) | ~15 | ~25 | ~35 | ~50 | [1] |
| LDH Leakage (%) | ~10 | ~20 | ~30 | ~45 | [1][5] |
| Caspase-3 Activity (fold change) | 1 | ~1.5 | ~2.5 | ~3.5 | [1] |
| Caspase-9 Activity (fold change) | 1 | ~1.8 | ~2.8 | ~4.0 | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of Diosbulbin B on cultured cells.
Materials:
-
Cells of interest (e.g., A549, L-02)
-
Complete cell culture medium
-
96-well cell culture plates
-
Diosbulbin B stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Detergent solution (e.g., SDS-HCl solution or DMSO)[8][9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Diosbulbin B in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions (e.g., 12.5, 25, 50, 100, 200 µM).[1][2][7] Include a vehicle control (medium with the same concentration of DMSO used for the highest Diosbulbin B concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of detergent solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol is for quantifying the percentage of apoptotic and necrotic cells following Diosbulbin B treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Diosbulbin B stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Diosbulbin B for the desired duration as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[11][12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.[11]
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways affected by Diosbulbin B.
Materials:
-
Cells of interest
-
Diosbulbin B
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, LC3B, p62, YY1, p53)[2][6][15]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment with Diosbulbin B, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16][18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Diosbulbin B-induced hepatotoxicity signaling pathway.
Caption: Diosbulbin B anti-cancer signaling pathway in NSCLC.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. protocols.io [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
Application Notes and Protocols for the Analytical Detection of Diosbulbin L Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin L is a furanoid norditerpene lactone found in the tubers of Dioscorea bulbifera L., a plant used in traditional medicine. However, several compounds from this plant, including the structurally similar Diosbulbin B, have been associated with significant hepatotoxicity.[1][2] This toxicity is linked to the metabolic activation of the furan ring by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive metabolites that can cause cellular damage.[2][3] Understanding the metabolism of this compound and developing sensitive analytical methods for the detection of its metabolites are crucial for assessing its potential toxicity and ensuring the safety of related herbal preparations.
These application notes provide detailed protocols for the detection and quantification of this compound and its potential metabolites in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Given the limited specific data on this compound metabolism, the proposed metabolic pathway is based on the well-documented bioactivation of the closely related and structurally analogous compound, Diosbulbin B.
Proposed Metabolic Pathway of this compound
The primary metabolic activation of furan-containing compounds like Diosbulbin B involves the oxidation of the furan ring, a reaction catalyzed predominantly by CYP3A4 enzymes.[3][4] This process is believed to form a highly reactive cis-enedial intermediate. This electrophilic metabolite can then covalently bind to cellular macromolecules such as proteins and glutathione (GSH), leading to cellular dysfunction and toxicity.[1][3] It is highly probable that this compound undergoes a similar metabolic fate.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. The following are recommended protocols for plasma and urine.
a) Plasma Sample Preparation (Protein Precipitation)
This method is suitable for the extraction of this compound and its metabolites from plasma or serum samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a UPLC vial for analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
Due to the lower protein content in urine, a simpler "dilute-and-shoot" method is often sufficient.
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to a UPLC vial for analysis.
UPLC-MS/MS Analysis
This section provides a general UPLC-MS/MS method that can be optimized for specific instrumentation. The parameters are based on methods developed for the analysis of various diosbulbins, including this compound.[5]
a) UPLC Conditions
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
b) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
MRM Transitions for this compound and Related Compounds:
The following table provides the precursor-product ion transitions that can be used for the detection and quantification of this compound and other related diosbulbins for method development and comparison.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (DIOL) | 363.2 | 345.1 |
| Diosbulbin B (DIOB) | 362.1 | 317.1 |
| Diosbulbin C (DIOC) | 363.1 | 207.1 |
| Diosbulbin D (DIOD) | 345.0 | 299.2 |
| Diosbulbin G (DIOG) | 364.3 | 347.0 |
| Diosbulbin J (DIOJ) | 396.3 | 379.3 |
Quantitative Data
The following table summarizes the reported quantitative parameters for the UPLC-MS/MS analysis of this compound and other diosbulbins.[5] These values can serve as a benchmark for method validation.
| Analyte | Linearity Range (µg/L) | Lower Limit of Quantification (LLOQ) (µg/L) |
| This compound (DIOL) | 2.00 - 2000 | 2.00 |
| Diosbulbin B (DIOB) | 0.50 - 500 | 0.20 |
| Diosbulbin C (DIOC) | 20.0 - 20,000 | 20.0 |
| Diosbulbin D (DIOD) | 2.00 - 2000 | 2.00 |
| Diosbulbin G (DIOG) | 2.00 - 2000 | 2.00 |
| Diosbulbin J (DIOJ) | 2.00 - 2000 | 2.00 |
-
Accuracy: The accuracy for all analytes was reported to be within the range of 95.8% to 101.0%.[5]
-
Precision: The precision for all analytes was reported to be less than 11.3% (RSD).[5]
-
Recovery: The recovery of all analytes ranged from 87.3% to 109%, with an RSD of less than 11.4%.[5]
Experimental Workflow
The overall workflow for the analysis of this compound metabolites is depicted in the following diagram.
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the sensitive and quantitative detection of this compound and its potential metabolites in biological samples. The UPLC-MS/MS method offers high specificity and sensitivity, which are essential for studying the pharmacokinetics and toxicology of this compound. While the metabolic pathway of this compound is proposed based on its structural similarity to Diosbulbin B, further research is needed to definitively identify its specific metabolites. The provided protocols should be validated in the user's laboratory to ensure optimal performance for their specific application.
References
- 1. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhizin protects against diosbulbin B-induced hepatotoxicity by inhibiting the metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome p450-mediated metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Diosbulbin Research in Traditional Chinese Medicine
Introduction
These application notes provide a comprehensive overview of the research applications of key compounds isolated from Dioscorea bulbifera L., a plant used in traditional Chinese medicine. While the query specified "Diosbulbin L," the vast body of scientific literature focuses predominantly on Diosbulbin B and, to a lesser extent, Diosbulbin C. It is likely that "this compound" was a typographical error, and therefore, this document will detail the applications, mechanisms, and experimental protocols associated with Diosbulbin B and C. These compounds have garnered significant attention for their potent anti-tumor activities, which are unfortunately counterbalanced by significant hepatotoxicity. These notes are intended for researchers, scientists, and professionals in drug development.
I. Application Notes
Overview of Diosbulbin B and C
Diosbulbin B and C are furanoid diterpenes extracted from the rhizome of Dioscorea bulbifera L.[1][2]. In traditional Chinese medicine, this plant has been utilized for treating various ailments, including goiters, breast lumps, and tumors[1]. Modern research has focused on elucidating the molecular mechanisms behind both the therapeutic and toxic effects of its primary constituents.
-
Diosbulbin B (DB): The most abundant and extensively studied diterpene lactone in D. bulbifera[3]. It is recognized as a major contributor to both the plant's anti-tumor effects and its associated liver toxicity[3][4].
-
Diosbulbin C (DC): A more recently investigated compound that also demonstrates significant anti-cancer properties, particularly against non-small cell lung cancer (NSCLC), with potentially lower toxicity compared to Diosbulbin B[2][5].
Anti-Tumor Applications
Both Diosbulbin B and C have demonstrated notable efficacy against various cancer types through distinct molecular pathways.
Diosbulbin B:
-
Gastric Cancer: Low doses of Diosbulbin B can increase the sensitivity of gastric cancer cells to cisplatin by activating the PD-L1/NLRP3 signaling pathway, which leads to pyroptotic cell death[6].
-
Non-Small Cell Lung Cancer (NSCLC): DB has been shown to inhibit NSCLC progression by directly interacting with and inhibiting the oncogene Yin Yang 1 (YY1). This inhibition triggers the p53 tumor suppressor pathway, leading to G0/G1 phase cell cycle arrest and apoptosis[7].
-
Sarcoma and Liver Cancer: In vivo studies have shown that DB significantly inhibits the growth of transplanted S180 sarcoma and H22 liver cancer cells in mice in a dose-dependent manner[4][8].
Diosbulbin C:
-
Non-Small Cell Lung Cancer (NSCLC): Diosbulbin C has been identified as a potent inhibitor of NSCLC cell proliferation. It induces G0/G1 phase cell cycle arrest by downregulating the expression and activation of key proteins such as AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS)[2][9][10].
Hepatotoxicity
A major limitation for the clinical application of D. bulbifera is the severe hepatotoxicity induced by its components, primarily Diosbulbin B[1][11][12].
-
Mechanism of Toxicity: The toxicity is initiated by the metabolic activation of the furan ring in Diosbulbin B by cytochrome P450 enzymes, particularly the CYP3A subfamily[1][13]. This process generates a reactive cis-enedial intermediate that can form covalent bonds with macromolecules like proteins and DNA, leading to cellular damage[1][14].
-
Cellular Effects: This metabolic activation leads to oxidative stress, mitochondrial dysfunction, and mitochondria-dependent apoptosis in hepatocytes[11][12][15]. The resulting cellular injury is characterized by increased levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate transaminase (AST)[12][15]. Interestingly, autophagy appears to be a protective mechanism against DB-induced damage, but excessive levels can also contribute to cell death[15].
II. Quantitative Data
The following tables summarize key quantitative findings from various studies on Diosbulbin B and C.
Table 1: In Vitro Cytotoxicity of Diosbulbin C in Cancer Cells
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 100.2 | [2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 | [2] |
| HELF | Normal Human Lung Fibroblast | 228.6 |[2] |
Table 2: In Vivo Anti-Tumor Efficacy of Diosbulbin B
| Tumor Model | Dose (mg/kg) | Tumor Inhibition Ratio (%) | Reference |
|---|---|---|---|
| S180 Sarcoma | 2 | 45.76 | [4] |
| S180 Sarcoma | 4 | 65.91 | [4] |
| S180 Sarcoma | 8 | 77.61 | [4] |
| S180 Sarcoma | 16 | 86.08 |[4] |
Table 3: Biomarkers of Diosbulbin B-Induced Hepatotoxicity in L-02 Cells
| Treatment | ALT Level | AST Level | LDH Leakage | Reference |
|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline | [15] |
| DB (50 µM) | Increased | Increased | Increased | [15] |
| DB (100 µM) | Increased | Increased | Increased | [15] |
| DB (200 µM) | Increased | Increased | Increased |[15] |
III. Experimental Protocols
In Vitro Cell Proliferation and Viability Assay (CCK-8)
This protocol is adapted from studies on Diosbulbin C's effect on NSCLC cells[2].
-
Cell Seeding: Plate A549 or NCI-H1299 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Diosbulbin C (e.g., 0, 25, 50, 100, 200 µM) for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess how Diosbulbin C induces cell cycle arrest[2][10].
-
Cell Culture and Treatment: Culture NSCLC cells (e.g., A549) in 6-well plates and treat with desired concentrations of Diosbulbin C for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Protein Expression
This protocol is used to validate the molecular targets of Diosbulbins[2][7].
-
Protein Extraction: Treat cells with Diosbulbin B or C, then lyse them in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AKT, p-AKT, YY1, p53, CDK4, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of Diosbulbin B in mice[4][7].
-
Cell Implantation: Subcutaneously inject S180 sarcoma or H22 liver cancer cells (5x10⁶ cells) into the flank of ICR or nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly divide mice into groups. Administer Diosbulbin B daily via oral gavage at various doses (e.g., 2, 4, 8, 16 mg/kg) for a set period (e.g., 12-14 days). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor inhibition ratio. Tissues can be collected for histological or immunohistochemical analysis.
Hepatotoxicity Assessment in Mice
This protocol is used to evaluate the liver injury induced by Diosbulbin B[12].
-
Animal Treatment: Administer Diosbulbin B to mice orally at different doses (e.g., 16, 32, 64 mg/kg) daily for 12 consecutive days.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis. Euthanize the mice and collect liver tissues.
-
Serum Analysis: Measure the activity of serum ALT, AST, and alkaline phosphatase (ALP) using commercial assay kits.
-
Histological Evaluation: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to observe pathological changes like hepatocyte swelling and necrosis.
-
Oxidative Stress Markers: Homogenize liver tissue to measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
IV. Visualizations (Signaling Pathways and Workflows)
Caption: Diosbulbin C inhibits NSCLC proliferation via AKT, DHFR, and TYMS.
Caption: Diosbulbin B induces apoptosis and cell cycle arrest via the YY1/p53 axis.
References
- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of Dioscorea bulbifera L. rhizome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by i… [ouci.dntb.gov.ua]
- 10. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 12. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identifying Diosbulbin L Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosbulbin L, a natural compound derived from the plant Dioscorea bulbifera, has demonstrated potential as an anti-cancer agent. Like many chemotherapeutics, its efficacy can be limited by the development of drug resistance. The molecular mechanisms underlying this resistance are largely unknown. The CRISPR-Cas9 system offers a powerful, unbiased approach to identify genes whose loss of function confers resistance to cytotoxic agents.[1][2][3] This application note provides a comprehensive framework and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to elucidate the genetic drivers of this compound resistance in cancer cell lines. While direct research on this compound is limited, the principles and protocols are adapted from established methods for studying resistance to other cytotoxic compounds, such as its analogue Diosbulbin B.[1][4]
Principle of the Assay
A pooled, genome-wide CRISPR-Cas9 knockout screen is performed by introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cancer cells.[1][5] Each sgRNA is designed to target and create a functional knockout of a specific gene. This entire population of knockout cells is then treated with a cytotoxic concentration of this compound. Cells that harbor a gene knockout conferring resistance to the drug will survive and proliferate, becoming enriched in the population. By using next-generation sequencing (NGS) to quantify the sgRNA sequences present in the surviving cell population compared to a control group, genes essential to the this compound-induced cell death pathway can be identified.[6][7]
Experimental Workflow & Visualization
The overall workflow involves several key stages, from initial cell line preparation and library transduction to hit identification and validation.
Detailed Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
This protocol is adapted for the GeCKO v2.0 library, a widely used genome-scale knockout library.[8][9][10]
-
Plasmid Amplification: Amplify the GeCKO v2 library plasmids (A and B libraries separately) in E. coli using electroporation and plating on large-format ampicillin-containing agar plates to maintain library representation.[10]
-
Cell Seeding: Seed HEK293T cells in 10 cm plates. On the day of transfection, cells should be ~80-90% confluent.
-
Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid, and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to pellet cell debris, and filter through a 0.45 µm filter. Concentrate the virus using ultracentrifugation or a precipitation-based method.
-
Titration: Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the virus and selecting with puromycin. Calculate the colony-forming units (CFU) per mL.[11]
Protocol 2: CRISPR-Cas9 Library Screening
-
Cell Transduction: Transduce the stable Cas9-expressing cancer cell line with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive a single sgRNA.[5]
-
Antibiotic Selection: Two days post-transduction, begin selection with puromycin to eliminate non-transduced cells.
-
Population Expansion: Expand the transduced cell pool, ensuring the cell number maintains a library representation of at least 300-500 cells per sgRNA.
-
Drug Treatment:
-
Determine the IC50 of this compound for the Cas9-expressing cell line using a standard cell viability assay (see Protocol 3).
-
Split the cell population into two groups: a treatment group and a control (vehicle, e.g., DMSO) group.
-
Treat the cells with this compound at a concentration that results in 50-70% cell death (typically around the IC50).[12]
-
-
Harvesting: After a selection period (e.g., 14-21 days), harvest the surviving cells from both the treated and control populations.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both cell populations.
Protocol 3: Cell Viability (MTT) Assay
This assay is used to determine the IC50 of this compound and to validate resistance in individual knockout cell lines.[13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[13] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 4: Validation of Hits by Western Blot and qRT-PCR
Once candidate genes are identified, individual knockout cell lines must be generated to confirm their role in resistance.[12][17] Validation involves confirming protein loss and quantifying changes in gene expression.[6]
A. Western Blot Protocol [18][19][20][21][22]
-
Protein Extraction: Lyse control and knockout cells in RIPA buffer supplemented with protease inhibitors.[19]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.[22]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][22]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
B. qRT-PCR Protocol [23][24][25][26][27]
-
RNA Extraction: Isolate total RNA from control and knockout cells using a standard Trizol-based method.[26]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase, oligo(dT) or random primers.[24][26]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Run the reaction on a real-time PCR system. Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Data Presentation (Hypothetical)
Following the screen, bioinformatic analysis will generate a list of genes whose knockout leads to enrichment in the this compound-treated population.
Table 1: Top Candidate Genes Conferring Resistance to this compound from a Hypothetical Screen
| Rank | Gene Symbol | Description | Enrichment Score (Log2 Fold Change) | p-value |
|---|---|---|---|---|
| 1 | BAX | BCL2 Associated X, Apoptosis Regulator | 5.8 | 1.2e-8 |
| 2 | CASP9 | Caspase 9 | 5.2 | 3.5e-8 |
| 3 | APAF1 | Apoptotic Peptidase Activating Factor 1 | 4.9 | 9.1e-7 |
| 4 | BID | BH3 Interacting Domain Death Agonist | 4.5 | 2.4e-6 |
| 5 | SLCO1B1 | Solute Carrier Organic Anion Transporter | 4.1 | 8.8e-6 |
| 6 | ATR | ATR Serine/Threonine Kinase | 3.8 | 1.5e-5 |
| 7 | CHEK2 | Checkpoint Kinase 2 | 3.5 | 4.3e-5 |
Table 2: Validation of BAX Knockout in Conferring this compound Resistance
| Cell Line | This compound IC50 (µM) | Fold Resistance | BAX Protein Expression (Relative to WT) |
|---|---|---|---|
| Wild-Type (WT) | 25.5 ± 2.1 | 1.0 | 1.00 |
| Non-Targeting Control | 26.1 ± 2.5 | 1.02 | 0.98 |
| BAX KO Clone #1 | 155.8 ± 10.3 | 6.1 | <0.05 |
| BAX KO Clone #2 | 149.5 ± 9.8 | 5.9 | <0.05 |
Hypothetical Mechanism of Resistance & Signaling Pathway
The results from the hypothetical screen (Table 1) suggest that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. Knockout of key components of this pathway, such as BAX, APAF1, and CASP9, would logically lead to resistance. Diosbulbin B has been shown to induce apoptosis and mitochondrial dysfunction.[4] Many chemoresistance mechanisms involve the dysregulation of signaling pathways like PI3K/Akt or MAPK, which can suppress apoptosis.[28][29][30][31]
Based on these principles, a potential mechanism is that this compound treatment activates the DNA damage response (DDR) and p53, which in turn upregulates pro-apoptotic proteins like BAX. Loss of BAX prevents mitochondrial outer membrane permeabilization (MOMP), blocking the release of cytochrome c and subsequent caspase activation, thus conferring resistance.
The application of a genome-wide CRISPR-Cas9 screen is a robust and effective strategy for the unbiased identification of genes driving resistance to this compound. This approach not only provides specific gene candidates for further investigation but also illuminates the broader molecular pathways involved in the drug's mechanism of action. The validated hits from such a screen can serve as potential biomarkers for patient stratification or as novel targets for combination therapies to overcome resistance.
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. media.addgene.org [media.addgene.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Approaches to validate hits from CRISPR-screen in mice [biostars.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. elearning.unite.it [elearning.unite.it]
- 25. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 26. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 27. idtdna.com [idtdna.com]
- 28. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 30. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. oncotarget.com [oncotarget.com]
Application Note: Structural Elucidation of Diosbulbin L using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of Diosbulbin L, a furanoid norditerpene isolated from Dioscorea bulbifera, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These spectroscopic techniques are fundamental for the unambiguous structural elucidation and characterization of natural products. The protocols outlined herein cover sample preparation, instrumentation parameters, and data interpretation. Representative data for the diosbulbin class of compounds are presented in tabular format for easy reference. Furthermore, workflows for isolation and logical data interpretation are visualized using Graphviz diagrams.
Introduction
Dioscorea bulbifera L., commonly known as the air potato, is a source of various bioactive secondary metabolites, including a class of furanoid norditerpenes known as diosbulbins.[1] These compounds, such as the well-studied Diosbulbin B, have attracted significant attention for their pharmacological activities, which include anti-tumor and anti-inflammatory properties.[2][3] However, some diosbulbins are also associated with hepatotoxicity, making accurate identification and quantification crucial for drug development and safety assessment.[4]
This compound is a member of this family of clerodane diterpenoids.[5] Its structural analysis relies on a combination of advanced spectroscopic techniques. Mass spectrometry provides the molecular weight and elemental composition, while 1D and 2D NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity between atoms. This application note details the standard operating procedures for the comprehensive analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction and Isolation
A generalized protocol for the extraction and isolation of diosbulbins from Dioscorea bulbifera bulbils is as follows:
-
Drying and Pulverization: Air-dry the bulbils of D. bulbifera at room temperature to prevent the degradation of thermolabile compounds. Once thoroughly dried, grind the material into a fine powder.
-
Extraction: Perform exhaustive extraction of the powdered plant material using a suitable organic solvent, such as methanol or ethanol, at room temperature. This can be done by soaking the material for several days or using a Soxhlet apparatus for a more efficient extraction.
-
Fractionation: Concentrate the crude extract under reduced pressure. The resulting residue is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Furanoid diterpenes like this compound are often found in the ethyl acetate fraction.
-
Chromatographic Purification: Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography over silica gel. Elute the column with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate, to yield several sub-fractions.
-
Final Purification: Further purify the fractions containing the target compound using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
NMR Spectroscopy Protocol
For the structural elucidation of the isolated this compound:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire NMR spectra on a 500 MHz (or higher) spectrometer.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire the proton spectrum to determine the number of different proton environments and their multiplicity (splitting patterns).
-
¹³C NMR: Acquire the carbon spectrum to identify the number of carbon atoms and their chemical environment (e.g., carbonyl, olefinic, aliphatic).
-
-
2D NMR Spectra Acquisition: To establish the molecular structure, acquire a suite of 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling correlations and establish proton connectivity within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments and establishing the overall carbon skeleton.
-
Mass Spectrometry Protocol (LC-MS/MS)
For molecular weight determination and fragmentation analysis:
-
Sample Preparation: Prepare a dilute solution of the isolated this compound (approximately 1 µg/mL) in an HPLC-grade solvent such as methanol or acetonitrile.
-
Chromatography:
-
System: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid to improve ionization, is typical.[5][7]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
-
-
Mass Spectrometry:
-
Ionization Source: Use an Electrospray Ionization (ESI) source, typically operated in positive ion mode, as diosbulbins readily form [M+H]⁺ and [M+Na]⁺ adducts.[5]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements to determine the elemental composition.[2][8]
-
Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion (e.g., the [M+H]⁺ ion) using collision-induced dissociation (CID) to obtain structural information from the resulting fragment ions.
-
Data Presentation
The following tables present representative spectroscopic data for the diosbulbin class of compounds. The exact values for this compound may vary but are expected to be within a similar range.
Table 1: Representative ¹H and ¹³C NMR Data for a Diosbulbin Skeleton (in DMSO-d₆) [1]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 1 | 35.2 | 1.65 (m), 2.10 (m) |
| 2 | 25.8 | 1.80 (m) |
| 3 | 38.1 | 2.35 (m) |
| 4 | 45.5 | - |
| 5 | 49.2 | 2.51 (d, J=8.5) |
| 6 | 70.1 | 4.25 (dd, J=11.5, 4.0) |
| 7 | 28.5 | 1.95 (m), 2.15 (m) |
| 8 | 75.3 | 4.85 (s) |
| 9 | 52.1 | - |
| 10 | 41.8 | 2.20 (m) |
| 11 | 29.5 | 2.05 (m) |
| 12 | 175.4 | - |
| 13 | 125.0 | - |
| 14 | 109.8 | 6.55 (brs) |
| 15 | 141.2 | 7.65 (brs) |
| 16 | 144.5 | 7.72 (brs) |
| 17 (CH₃) | 18.2 | 1.05 (s) |
| 18 (C=O) | 171.8 | - |
| 19 (C=O) | 172.4 | - |
| 20 (CH₃) | 21.5 | 0.95 (d, J=6.5) |
Table 2: Representative High-Resolution Mass Spectrometry Data
| Compound Class | Molecular Formula | Exact Mass [M] | Observed Ion [M+H]⁺ | Observed Ion [M+Na]⁺ |
| Diosbulbin | C₁₉H₂₀O₆ | 344.1260 | 345.1332 | 367.1151 |
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows for the analysis of this compound.
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Logical workflow for structure elucidation from spectroscopic data.
Conclusion
The combined application of modern NMR and mass spectrometry techniques provides a powerful and indispensable toolkit for the structural analysis of complex natural products like this compound. High-resolution mass spectrometry unequivocally determines the elemental composition, while a suite of 1D and 2D NMR experiments reveals the intricate atomic connectivity. The protocols and representative data provided in this note serve as a comprehensive guide for researchers in natural product chemistry and drug discovery to confidently identify and characterize diosbulbins and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. Comprehensive Profiling of the Chemical Constituents in Dioscorea Bulbifera Using High Performance Liquid Chromatography Coupled to Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diosbulbin L Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin L, more commonly referred to as Diosbulbin B (DB), is a bioactive diterpene lactone isolated from the tubers of Dioscorea bulbifera. It has garnered significant interest for its potential anti-tumor properties. However, its clinical application is hampered by dose-limiting hepatotoxicity. These application notes provide a comprehensive overview of the administration protocols for Diosbulbin B in animal studies, summarizing dosages for toxicity and efficacy, detailing experimental procedures, and visualizing key signaling pathways. This information is intended to guide researchers in designing safe and effective preclinical studies.
Data Presentation: Quantitative Summary of Diosbulbin B Administration
The following tables summarize the dosages, animal models, and observed effects of Diosbulbin B administration in various preclinical studies.
Table 1: Diosbulbin B Administration for Toxicity Studies
| Animal Model | Route of Administration | Vehicle | Dosage | Duration | Key Toxicological Findings |
| ICR Mice | Oral Gavage | 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) | 16, 32, 64 mg/kg/day | 12 consecutive days | Increased serum ALT, AST, and ALP; oxidative stress in the liver.[1] |
| ICR Mice | Oral Gavage | 5% Polyethylene Glycol 400 in saline | 10, 30, 60 mg/kg/day | 4 consecutive weeks | Increased body weight, decreased lung weight; bronchial epithelial hyperplasia at 60 mg/kg.[2] |
| Sprague-Dawley Rats | Oral Gavage | Not Specified | 32, 75, 150 mg/kg | Single dose | Investigation of in vivo metabolism.[3] |
| BALB/c Mice | Not Specified | Not Specified | High-dose DB | Not Specified | Hepatotoxicity.[4] |
Table 2: Diosbulbin B Administration for Efficacy (Anti-Cancer) Studies
| Animal Model | Cancer Type | Route of Administration | Vehicle | Dosage | Duration | Key Efficacy Findings |
| Nude Mice (A549 xenograft) | Non-Small Cell Lung Cancer | Intraperitoneal (i.p.) | Not Specified | 5, 10, 15 mg/kg/day | 2 weeks | Inhibition of tumor growth.[5] |
| BALB/c Mice (xenograft) | Cisplatin-Resistant Gastric Cancer | Not Specified | Not Specified | Low-dose DB in combination with cisplatin | Every 5 days (tumor measurement) | Significantly inhibited tumor weight and volume.[4] |
Experimental Protocols
Protocol 1: Preparation of Diosbulbin B for Oral Gavage
This protocol describes the preparation of a Diosbulbin B suspension for oral administration to mice, based on common practices in published studies.
Materials:
-
Diosbulbin B (purity >95%)
-
Sodium carboxymethylcellulose (CMC-Na) or a mixture of DMSO, PEG300, Tween-80, and saline.
-
Sterile distilled water or saline.
-
Weighing scale
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Appropriate glassware (beakers, graduated cylinders)
Procedure:
-
Vehicle Preparation (Option A: CMC-Na):
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water.
-
Slowly add the CMC-Na powder to the water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Stir until the CMC-Na is completely dissolved and the solution is clear.
-
-
Vehicle Preparation (Option B: DMSO/PEG300/Tween-80/Saline):
-
A common vehicle composition for oral gavage in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
For animals that may be sensitive to DMSO, a lower concentration (e.g., 2%) can be used, with the volume adjusted with saline.[6]
-
Combine the components in a sterile beaker and mix thoroughly using a magnetic stirrer.
-
-
Diosbulbin B Suspension Preparation:
-
Calculate the required amount of Diosbulbin B based on the desired dose (mg/kg), the average weight of the animals, and the dosing volume (typically 10 ml/kg for mice).
-
Weigh the calculated amount of Diosbulbin B powder.
-
If necessary, grind the powder in a mortar and pestle to a fine consistency.
-
In a small beaker, add a small amount of the chosen vehicle to the Diosbulbin B powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.
-
For example, to prepare a 2 mg/mL solution, 4 mg of DB can be dissolved in 2 mL of the vehicle.[7]
-
-
Administration:
-
Administer the suspension to the animals via oral gavage using a suitable gavage needle.
-
Ensure the suspension is well-mixed before drawing each dose.
-
Protocol 2: In Vivo Anti-Cancer Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of Diosbulbin B in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line (e.g., A549 for non-small cell lung cancer)
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Diosbulbin B solution/suspension (prepared as in Protocol 1)
-
Vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL.[4]
-
Check cell viability using trypan blue exclusion.
-
Subcutaneously inject 100 µL of the cell suspension into the dorsal flank of each mouse.
-
-
Animal Monitoring and Tumor Measurement:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the animals throughout the study.
-
-
Diosbulbin B Administration:
-
Prepare the Diosbulbin B solution/suspension and the vehicle control as described in Protocol 1.
-
Administer the treatment (e.g., 5-15 mg/kg) and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) at the specified frequency (e.g., daily).[5]
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice.[5]
-
Excise the tumors and measure their final weight and volume.
-
Collect tumors and major organs (liver, kidneys, etc.) for further analysis (e.g., histopathology, western blotting, or qPCR).
-
Protocol 3: Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a pharmacokinetic study of Diosbulbin B in rats.
Materials:
-
Male and female Sprague-Dawley rats
-
Diosbulbin B solution for intravenous (i.v.) and oral (p.o.) administration
-
Vehicle for p.o. administration
-
Catheters for i.v. administration and blood collection (optional, but recommended for serial sampling)
-
Anesthesia
-
Blood collection tubes (e.g., with anticoagulant like heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer Diosbulbin B via the desired routes. For example, a 0.5 mg/kg intravenous dose and a 32 mg/kg oral dose have been used.[8]
-
For i.v. administration, inject a sterile solution of Diosbulbin B into a tail vein or via a catheter.
-
For oral administration, use a gavage needle.
-
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points. For an oral study, typical time points might be 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Blood can be collected via various methods, such as the tail vein, saphenous vein, or retro-orbital sinus.[9] For serial sampling from the same animal, a cannulated vessel is preferred.
-
Collect approximately 200-300 µL of blood at each time point into tubes containing an anticoagulant.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[8]
-
Visualization of Signaling Pathways and Workflows
Metabolic Activation and Hepatotoxicity of Diosbulbin B
The primary mechanism of Diosbulbin B-induced liver injury involves its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4. This leads to the formation of a reactive cis-enedial intermediate that can covalently bind to cellular proteins, causing oxidative stress and hepatocyte damage.
Caption: Metabolic activation of Diosbulbin B leading to hepatotoxicity.
Diosbulbin B Anti-Cancer Signaling via YY1/p53 Pathway
In non-small cell lung cancer, Diosbulbin B has been shown to exert its anti-tumor effects by directly interacting with and inhibiting the oncogene Yin Yang 1 (YY1). This inhibition leads to the activation of the tumor suppressor p53, resulting in cell cycle arrest and apoptosis.
Caption: Diosbulbin B induces apoptosis via the YY1/p53 signaling pathway.
Diosbulbin B Enhances Chemosensitivity via PD-L1/NLRP3 Pathway
In cisplatin-resistant gastric cancer, low-dose Diosbulbin B can increase chemosensitivity by downregulating Programmed Death-Ligand 1 (PD-L1). This leads to the activation of the NLRP3 inflammasome, triggering pyroptotic cell death.
Caption: Diosbulbin B enhances chemosensitivity through the PD-L1/NLRP3 pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of Diosbulbin B in rats.
References
- 1. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gender-related pharmacokinetics and absolute bioavailability of diosbulbin B in rats determined by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. Determination of diosbulbin B in rat plasma and urine by LC-MS/MS and its application in pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Diosbulbin L-induced Toxicity In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diosbulbin L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at reducing the toxicity of this compound, a compound known for its potential therapeutic benefits but also significant hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced toxicity in vivo?
A1: The primary toxicity associated with this compound, particularly Diosbulbin B, is hepatotoxicity.[1][2][3] The mechanisms are multifactorial and include:
-
Metabolic Activation: this compound is metabolized by cytochrome P450 enzymes, specifically the P450 3A subfamily, into reactive metabolites.[1] These metabolites can form covalent bonds with proteins and other macromolecules, leading to cellular damage.[3][4]
-
Oxidative Stress: Administration of Diosbulbin B has been shown to increase levels of malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing the levels of endogenous antioxidants such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[2]
-
Mitochondrial Dysfunction: Diosbulbin B can induce mitochondria-dependent apoptosis in hepatocytes.[4][5] This is characterized by an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and reduced ATP production.[4][6]
-
Inflammation and Ferroptosis: Diosbulbin B can elevate levels of pro-inflammatory markers such as NF-κB, p38 MAPK, NLRP3, TNF-α, and IL-1β. It also induces ferroptosis, a form of iron-dependent cell death, characterized by increased MDA and Fe2+ levels and decreased glutathione peroxidase 4 (GPX4).[7]
Q2: What are the established methods to reduce the in vivo toxicity of this compound?
A2: Several strategies have been investigated to mitigate the in vivo toxicity of this compound. These can be broadly categorized as:
-
Herbal Combinations: Co-administration with certain herbal extracts or their active compounds has shown significant protective effects.
-
Processing Methods: Traditional and optimized processing techniques can reduce the concentration of toxic components.
-
Antioxidant Co-administration: The use of antioxidants can counteract the oxidative stress induced by this compound.
The following sections provide detailed troubleshooting guides for these methods.
Troubleshooting Guides
Guide 1: Co-administration of Paeoniflorin to Reduce Diosbulbin B-induced Hepatotoxicity
Issue: Significant elevation of liver enzymes (ALT, AST) and markers of oxidative stress in animals treated with Diosbulbin B.
Solution: Co-administration of Paeoniflorin (Pae), the main active component of Radix Paeoniae Alba, has been shown to significantly alleviate Diosbulbin B-induced hepatotoxicity.[7]
Experimental Protocol:
-
Animal Model: Male Kunming mice are commonly used.
-
Groups:
-
Control group (vehicle)
-
Diosbulbin B (DB) group
-
Paeoniflorin (Pae) group
-
Diosbulbin B + Paeoniflorin (DB + Pae) group
-
-
Dosage and Administration: Specific dosages may vary based on the study design. One study administered Diosbulbin B and Paeoniflorin for 2 months to investigate long-term effects.[7]
-
Endpoint Analysis:
-
Collect serum to measure ALT, AST, and ALP levels.
-
Homogenize liver tissue to measure levels of MDA, Fe2+, GSH, SOD, GPX4, and FTH1.
-
Perform Western blot analysis on liver tissue to assess the expression of inflammation-related proteins (NF-κB, p38 MAPK, NLRP3) and ferroptosis-related proteins (GPX4, FTH1).
-
Conduct histopathological examination of liver tissue (H&E staining).
-
Quantitative Data Summary:
| Biomarker | Diosbulbin B Group | Diosbulbin B + Paeoniflorin Group | Reference |
| Serum ALT | Significantly Increased | Significantly Decreased (dose-dependent) | [7] |
| Serum AST | Significantly Increased | Significantly Decreased (dose-dependent) | [7] |
| Hepatic MDA | Significantly Increased | Significantly Decreased | [7] |
| Hepatic Fe2+ | Significantly Increased | Significantly Decreased | [7] |
| Hepatic GSH | Significantly Decreased | Significantly Increased | [7] |
| Hepatic SOD | Significantly Decreased | Significantly Increased | [7] |
| Hepatic GPX4 | Significantly Decreased | Significantly Increased | [7] |
| Hepatic FTH1 | Significantly Decreased | Significantly Increased | [7] |
Signaling Pathway:
Paeoniflorin appears to mitigate Diosbulbin B toxicity by inhibiting inflammation and ferroptosis.
Guide 2: Processing of Rhizoma Dioscoreae Bulbiferae (RDB) with Angelicae Sinensis Radix (ASR)
Issue: High hepatotoxicity of unprocessed Rhizoma Dioscoreae Bulbiferae (RDB) extract.
Solution: Processing RDB with Angelicae Sinensis Radix (ASR) has been shown to reduce its hepatotoxicity while preserving its therapeutic effects.[8][9]
Experimental Protocol:
An orthogonal experimental design can be used to optimize the processing parameters.[7]
-
Factors and Levels:
-
A: Mass ratio of RDB to ASR: (e.g., 100:10, 100:20, 100:30)
-
B: Processing Temperature: (e.g., 120°C, 140°C, 160°C)
-
C: Processing Time: (e.g., 5 min, 10 min, 15 min)
-
-
Optimized Process: The optimized process was found to be a mass ratio of 100:20 (RDB:ASR) at a temperature of 140°C for 10 minutes.[9]
-
Animal Model and Administration: Administer the processed and unprocessed RDB extracts to mice and evaluate hepatotoxicity markers.
-
Endpoint Analysis:
-
Measure serum ALT, AST, and ALP levels.
-
Perform histopathological analysis of the liver.
-
Conduct Western blot analysis for Nrf2, HO-1, NQO1, and GCLM in liver tissue.
-
Quantitative Data Summary:
| Treatment Group | Serum ALT | Serum AST | Serum ALP | Reference |
| Unprocessed RDB | Significantly Increased | Significantly Increased | Significantly Increased | [8][9] |
| Optimized ASR-processed RDB | Significantly Decreased vs. Unprocessed | Significantly Decreased vs. Unprocessed | Significantly Decreased vs. Unprocessed | [8][9] |
Signaling Pathway:
Processing with ASR appears to enhance the Nrf2-mediated antioxidant defense pathway.
Guide 3: Co-administration of Ferulic Acid to Mitigate Diosbulbin B Toxicity
Issue: Diosbulbin B-induced liver injury due to the formation of reactive metabolites and oxidative stress.
Solution: Co-administration of Ferulic acid (FA) can ameliorate Diosbulbin B-induced hepatotoxicity.[1][4][6][8]
Experimental Protocol:
-
Animal Model: Male ICR mice.
-
Groups:
-
Control group
-
Diosbulbin B (DB) group
-
Ferulic acid (FA) group
-
Diosbulbin B + Ferulic acid (DB + FA) group
-
-
Dosage and Administration: One study administered FA (20, 40, 80 mg/kg) orally for 6 consecutive days, with a single oral dose of DB (250 mg/kg) on the last day.[6]
-
Endpoint Analysis:
-
Measure serum ALT, AST, and ALP levels.
-
Measure liver malondialdehyde (MDA) levels.
-
Measure serum levels of TNF-α and IFN-γ.
-
Assess liver apoptosis via TUNEL staining.
-
Perform Western blot for IκB and NF-κB p65 nuclear translocation in the liver.
-
Quantitative Data Summary:
| Biomarker | Diosbulbin B Group | Diosbulbin B + Ferulic Acid Group | Reference |
| Serum ALT | Significantly Increased | Significantly Decreased (at 40 & 80 mg/kg FA) | [1][6] |
| Serum AST | Significantly Increased | Significantly Decreased (at 40 & 80 mg/kg FA) | [1][6] |
| Serum ALP | Significantly Increased | Significantly Decreased (at 40 & 80 mg/kg FA) | [6] |
| Hepatic MDA | Significantly Increased | Significantly Decreased (at 40 & 80 mg/kg FA) | [6] |
| Apoptotic Hepatocytes | Significantly Increased | Significantly Decreased (at 80 mg/kg FA) | [6] |
| Serum TNF-α | Significantly Increased | Significantly Decreased (at 40 & 80 mg/kg FA) | [6] |
| Serum IFN-γ | Significantly Increased | Significantly Decreased (at 40 & 80 mg/kg FA) | [6] |
Experimental Workflow:
Guide 4: Traditional Detoxification Methods for Dioscorea bulbifera Tubers
Issue: High levels of toxic compounds, including diosbulbins, in raw Dioscorea bulbifera tubers.
Solution: Traditional processing methods can significantly reduce the concentration of these toxins. These methods often involve a combination of physical and chemical treatments.
Experimental Protocol:
The general steps for traditional detoxification include:[3][10][11]
-
Slicing: Tubers are peeled and sliced thinly (e.g., ~5 mm). This increases the surface area for subsequent treatments.
-
Ash Treatment: Sliced tubers are often rubbed with wood ash, sometimes mixed with salt. The alkaline nature of the ash is thought to aid in the breakdown of toxic compounds.
-
Pressing: This step helps to remove cellular fluids containing dissolved toxins.
-
Soaking: The pressed slices are soaked in water (freshwater, saltwater, or in a running stream). Soaking times can range from hours to days, with frequent water changes to facilitate the leaching of water-soluble toxins.[10][11][12]
-
Heating (Boiling/Steaming/Roasting): Heat treatment helps to further break down and remove volatile toxic compounds.
-
Drying: The processed slices are typically sun-dried for preservation.
Quantitative Data Summary:
While specific data on this compound reduction is limited in these traditional methods, studies on the reduction of other toxins like cyanogenic compounds in wild yams demonstrate the efficacy of these processes.
| Processing Step | Cyanide Reduction | Reference |
| Soaking in seawater (12-36h) | 48-71% | [10][12] |
| Fermentation (4-5 days) | 52-63% | [2] |
| Overall Traditional Process | >97% | [2][13] |
Logical Relationship Diagram:
References
- 1. Ferulic acid prevents liver injury and increases the anti-tumor effect of diosbulbin B in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Ferulic acid prevents Diosbulbin B-induced liver injury by inhibiting covalent modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic acid prevents liver injury induced by Diosbulbin B and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detoxification technology and mechanism of processing with Angelicae sinensis radix in reducing the hepatotoxicity induced by rhizoma Dioscoreae bulbiferae in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid prevents liver injury and increases the anti-tumor effect of diosbulbin B in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detoxification technology and mechanism of processing with Angelicae sinensis radix in reducing the hepatotoxicity induced by rhizoma Dioscoreae bulbiferae in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Traditional detoxification of wild yam (Dioscorea hispida Dennst) tuber in chips processing at East Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. [Paeoniflorin ameliorates liver injury of MRL/lpr mice through inhibition of NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyanogenic compounds removal and characteristics of non- and pregelatinized traditional detoxified wild yam (Dioscorea hispida) tuber flour [inis.iaea.org]
Technical Support Center: Enhancing the Aqueous Solubility of Diosbulbin L
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Diosbulbin L. Due to limited available data specifically for this compound, information from structurally related compounds, such as Diosbulbin C, diosgenin, and diosmin, has been included to provide comprehensive guidance.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of Diosbulbin analogs?
A1: While experimental data for this compound is scarce, computational predictions for the closely related Diosbulbin C suggest good aqueous solubility. One study predicted the solubility level of Diosbulbin C to be 3 (good), with a calculated ALogP of 0.639, which is within an acceptable range for drug-likeness.[1]
Q2: What are the most promising strategies for enhancing the aqueous solubility of poorly soluble diterpenoid lactones like this compound?
A2: Several techniques have proven effective for improving the solubility of poorly water-soluble drugs and can be applied to this compound. These include:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. Amorphous solid dispersions, in particular, can significantly enhance solubility and dissolution rates.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, thereby increasing their solubility in water.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates and solubility.
-
Prodrug Approach: This involves chemically modifying the drug molecule to create a more soluble derivative (prodrug) that is converted back to the active drug in the body.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic drug.
Q3: Are there any known signaling pathways associated with Diosbulbin compounds that might be relevant to formulation development?
A3: Research on Diosbulbin C has identified its involvement in specific signaling pathways related to its anti-cancer activity. Diosbulbin C has been shown to downregulate the expression and activation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS) in non-small cell lung cancer cells, leading to cell cycle arrest.[1][2][3] Understanding these interactions can be crucial for developing targeted drug delivery systems.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Pure this compound
Problem: You are observing a very slow dissolution rate of your synthesized or isolated this compound powder in aqueous buffers, which is hindering in vitro assays.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Crystalline Nature of the Compound | Convert the crystalline form to a more soluble amorphous form using solid dispersion technology. | Refer to Protocol 1: Preparation of this compound Amorphous Solid Dispersion . |
| Poor Wettability | Increase the surface area and wettability by forming nanoparticle formulations. | Refer to Protocol 3: Formulation of this compound Nanoparticles . |
| Hydrophobic Surface | Encapsulate the molecule within a hydrophilic cyclodextrin complex. | Refer to Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex . |
Issue 2: Precipitation of this compound in Aqueous Solution Upon Dilution
Problem: After dissolving this compound in an organic solvent and diluting it with an aqueous buffer, the compound precipitates out of solution.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Exceeding Aqueous Solubility Limit | Determine the maximum aqueous solubility and work within that concentration range. Use of co-solvents can increase this limit. | Refer to Protocol 5: Determination of Aqueous Solubility using the Shake-Flask Method . |
| Change in Solvent Polarity | Utilize a stabilizing agent like a cyclodextrin or formulate as a solid dispersion to maintain solubility in a predominantly aqueous environment. | Refer to Protocol 2 or Protocol 1 . |
Quantitative Data Summary
The following tables summarize the predicted solubility of Diosbulbin C and the experimental solubility enhancement achieved for related compounds using various techniques. This data can serve as a benchmark for experiments with this compound.
Table 1: Predicted Aqueous Solubility of Diosbulbin C
| Compound | Predicted Solubility Value | Solubility Level | Reference |
| Diosbulbin C | -2.779 | 3 (Good) | [1] |
Table 2: Solubility Enhancement of Diosmin using Cyclodextrin Inclusion Complexes
| Formulation | Solubility Increase | Method | Reference |
| Diosmin-β-cyclodextrin | 286.05% | Inclusion Complex | [4] |
| Diosmin-HP-β-cyclodextrin | 2521.52% | Inclusion Complex | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (Adapted from Diosgenin)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Soluplus® (or other suitable carrier like PVP K30, PEG 4000)
-
Ethanol (95%)
-
Deionized water
-
Freeze dryer
-
Mortar and pestle
-
Sieve (60 mesh)
Procedure:
-
Dissolve this compound and Soluplus® at a specific weight ratio (e.g., 1:10) in a minimal amount of 95% ethanol.
-
The resulting solution is then frozen at -40°C for at least 8 hours.
-
Lyophilize the frozen solution at -45°C for 24 hours to remove the solvent.
-
The obtained solid dispersion is then ground using a mortar and pestle.
-
Pass the ground powder through a 60-mesh sieve to obtain uniform particles.
-
Characterize the amorphous state using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Determine the aqueous solubility of the prepared solid dispersion using the shake-flask method (Protocol 5).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from Diosmin)
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its water solubility.
Materials:
-
This compound
-
β-cyclodextrin (βCD) or Hydroxypropyl-β-cyclodextrin (HP-βCD)
-
Deionized water
-
Mortar and pestle (for kneading method)
-
Freeze dryer (for freeze-drying method)
Procedure (Kneading Method):
-
Place a molar equivalent of cyclodextrin in a mortar and add a small amount of deionized water to form a paste.
-
Slowly add a molar equivalent of this compound to the paste while continuously triturating.
-
Knead the mixture for 60 minutes, adding small quantities of water if the mixture becomes too dry.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
Procedure (Freeze-Drying Method):
-
Dissolve this compound and a molar equivalent of cyclodextrin in a suitable solvent mixture (e.g., water/ethanol).
-
Freeze the solution at a low temperature (e.g., -40°C).
-
Lyophilize the frozen solution under vacuum to obtain a powder.
Protocol 3: Formulation of this compound Nanoparticles
Objective: To prepare this compound nanoparticles to increase surface area and dissolution velocity.
Materials:
-
This compound
-
A suitable stabilizer (e.g., Poloxamer 188, PVP K30)
-
Organic solvent (e.g., acetone, ethanol)
-
Deionized water
-
High-pressure homogenizer or sonicator
Procedure (Solvent-Antisolvent Precipitation):
-
Dissolve this compound in a suitable organic solvent.
-
Dissolve the stabilizer in deionized water (the antisolvent).
-
Inject the organic solution of this compound into the aqueous stabilizer solution under high-speed stirring.
-
The rapid solvent mixing will cause the precipitation of this compound as nanoparticles.
-
The resulting nanosuspension can be further processed (e.g., by homogenization or sonication) to reduce particle size and improve uniformity.
-
The organic solvent is typically removed by evaporation under reduced pressure.
-
Characterize the particle size and morphology using techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).
Protocol 4: Prodrug Synthesis Approach for this compound
Objective: To synthesize a more water-soluble prodrug of this compound by attaching a hydrophilic moiety.
Materials:
-
This compound
-
A hydrophilic promoiety with a suitable functional group (e.g., an amino acid, a phosphate group, or a polyethylene glycol (PEG) chain).
-
Coupling agents (e.g., DCC, EDC)
-
Appropriate solvents and reagents for chemical synthesis.
Procedure (Conceptual):
-
Identify a suitable functional group on the this compound molecule for chemical modification (e.g., a hydroxyl group).
-
Select a hydrophilic promoiety that can be chemically linked to this functional group.
-
Perform a coupling reaction between this compound and the chosen promoiety using appropriate coupling agents and reaction conditions.[5]
-
Purify the resulting prodrug using chromatographic techniques.
-
Characterize the structure of the synthesized prodrug using methods like NMR and mass spectrometry.
-
Evaluate the aqueous solubility of the prodrug and its conversion back to the parent drug under physiological conditions.
Protocol 5: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium aqueous solubility of this compound or its formulations.
Materials:
-
This compound (or its formulation)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of the this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Place the container in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a sample from the clear supernatant.
-
Filter the sample through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The determined concentration represents the equilibrium aqueous solubility.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the solubility of this compound.
Caption: Proposed signaling pathway of Diosbulbin C in non-small cell lung cancer.
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. prodrugs design synthesis: Topics by Science.gov [science.gov]
Technical Support Center: Troubleshooting Diosbulbin B Instability in Solution
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the instability of Diosbulbin B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of Diosbulbin B?
A1: For optimal stability, Diosbulbin B stock solutions should be prepared in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, non-hygroscopic DMSO as moisture can reduce the solubility of Diosbulbin B.[1][2] For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q2: I am observing inconsistent results in my biological assays. Could this be related to Diosbulbin B instability?
A2: Yes, inconsistent results are a common sign of compound instability. Diosbulbin B, a diterpenoid lactone with a furan ring, can be susceptible to degradation under certain conditions. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable experimental outcomes. It is advisable to freshly prepare working solutions from a frozen stock for each experiment.
Q.3: What are the likely causes of Diosbulbin B degradation in my experimental setup?
A3: Several factors can contribute to the degradation of Diosbulbin B in solution. These include:
-
pH: The lactone ring in Diosbulbin B is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of Diosbulbin B.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.
-
Oxidative stress: The furan moiety of Diosbulbin B is prone to metabolic oxidation, and similar oxidative degradation could occur in the presence of reactive oxygen species in your solution.[3][4]
-
Presence of water: As lactones can undergo hydrolysis, the presence of water in solvents or reagents can contribute to degradation over time.
Troubleshooting Guides
Problem 1: Appearance of unknown peaks in my HPLC/UPLC-MS analysis of a Diosbulbin B solution.
-
Question: I am analyzing my Diosbulbin B solution and see additional peaks that were not present when the solution was freshly prepared. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of degradation. Based on the structure of Diosbulbin B, these could be hydrolysis products (opening of the lactone ring) or oxidation products of the furan ring. To identify the cause, you can perform a systematic investigation:
-
Analyze a freshly prepared solution: This will serve as your baseline (t=0).
-
pH check: If your experimental buffer is acidic or basic, the lactone ring may be hydrolyzing. Consider adjusting the pH to be closer to neutral if your experiment allows.
-
Protect from light: Store your solution in an amber vial or wrap it in aluminum foil to prevent photodegradation.
-
Control temperature: Avoid exposing the solution to high temperatures. If your experiment requires elevated temperatures, minimize the exposure time.
-
De-gas solvents: If you suspect oxidation, de-gassing your solvents may help to remove dissolved oxygen.
-
Problem 2: My Diosbulbin B solution has lost its biological activity.
-
Question: My once-active Diosbulbin B solution no longer shows the expected effect in my cell-based assay. Why might this be happening?
-
Answer: A loss of biological activity is often directly linked to the degradation of the active compound. The structural features of Diosbulbin B are essential for its activity, and any modification through degradation can lead to a significant decrease or complete loss of function. To troubleshoot this:
-
Prepare a fresh solution: Always use a freshly prepared solution of Diosbulbin B for your experiments to ensure maximum potency.
-
Verify stock solution integrity: If possible, re-analyze your stock solution by HPLC or a similar method to confirm its concentration and purity.
-
Review experimental conditions: Assess if any changes in your experimental protocol (e.g., different buffer, longer incubation time) could be contributing to the degradation.
-
Experimental Protocols
Protocol: Forced Degradation Study for Diosbulbin B
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of Diosbulbin B under various stress conditions. This will help in identifying potential degradation products and developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of Diosbulbin B in anhydrous DMSO at a concentration of 10 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. (Base hydrolysis of lactones is typically faster than acid hydrolysis).
- Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
- Thermal Degradation: Place an aliquot of the stock solution in a 70°C oven for 1, 3, and 7 days.
- Photodegradation: Expose a solution of Diosbulbin B (100 µg/mL in a suitable solvent like methanol or acetonitrile) to a photostability chamber (ICH Q1B option 2) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed solution.
- If necessary, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze all samples, including a non-stressed control, by a stability-indicating HPLC or UPLC method. A method with a photodiode array (PDA) detector is recommended to assess peak purity.
4. Data Interpretation:
- Calculate the percentage degradation of Diosbulbin B in each condition.
- Observe the formation of degradation products and their retention times.
- A good stability-indicating method should show a decrease in the peak area of Diosbulbin B and the appearance of new, well-resolved peaks corresponding to the degradation products.
Data Presentation
Table 1: Illustrative Data from a Forced Degradation Study of Diosbulbin B
| Stress Condition | Time (hours) | Diosbulbin B Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | 95.2 | 1 |
| 8 | 85.1 | 2 | |
| 24 | 70.5 | 3 | |
| 0.1 M NaOH, RT | 1 | 88.3 | 2 |
| 4 | 65.7 | 3 | |
| 8 | 45.1 | 4 | |
| 3% H₂O₂, RT | 4 | 92.6 | 1 |
| 24 | 78.9 | 2 | |
| 70°C | 24 | 98.1 | 1 |
| 168 | 89.5 | 2 | |
| Photostability | 24 | 90.3 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of Diosbulbin B.
Caption: Troubleshooting decision tree for Diosbulbin B instability.
References
Technical Support Center: Optimization of Diosbulbin L Extraction from Dioscorea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Diosbulbin L from Dioscorea species.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Dioscorea tubers?
A1: The most prevalent methods for extracting this compound and other bioactive compounds from Dioscorea tubers include conventional solvent extraction techniques such as maceration and Soxhlet extraction, as well as modern, more efficient methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method often depends on the desired yield, extraction time, and the available equipment.
Q2: Which solvents are most effective for this compound extraction?
A2: Polar organic solvents are generally effective for extracting diterpenoid lactones like this compound. Ethanol and methanol are commonly used for the extraction of bioactive compounds from Dioscorea species.[1][2] Acetone has also been specifically used for the extraction of a related compound, Diosbulbin B. The selection of the solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: Several parameters critically influence the extraction yield of this compound. These include:
-
Particle size of the plant material: A smaller particle size increases the surface area for solvent penetration, which can enhance extraction efficiency.
-
Solid-to-solvent ratio: An optimal ratio ensures that the plant material is adequately exposed to the solvent for efficient extraction without excessive solvent usage.
-
Extraction time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compounds. However, excessively long extraction times can lead to the degradation of sensitive compounds.
-
Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds, but may also lead to their degradation.
-
For UAE and MAE: Parameters such as ultrasonic power, frequency, and microwave power also need to be optimized.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a precise method for the quantitative determination of this compound in Dioscorea extracts.[3] A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[3] Detection is typically performed using a UV-visible detector at a specific wavelength.[3] It is crucial to develop a validated HPLC method with proper linearity, accuracy, and precision for reliable quantification.
Q5: What are the stability and storage considerations for this compound?
A5: While specific stability data for this compound is limited, furanonorditerpenoids can be susceptible to degradation. Factors such as temperature, light, and pH can influence the stability of the compound. It is advisable to store extracts and purified this compound in a cool, dark place, and under neutral pH conditions to minimize degradation. Studies on other plant extracts have shown that storage at low temperatures (e.g., 5°C) in the dark can significantly improve the stability of bioactive compounds.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal for this compound. Experiment with different polar organic solvents such as ethanol, methanol, or acetone. A mixture of solvents can also be tested. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature gradually while monitoring the yield and potential degradation of this compound. For UAE and MAE, optimize the sonication/irradiation time. |
| Inadequate Solid-to-Solvent Ratio | Ensure the ratio of plant material to solvent is sufficient to allow for proper mixing and extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio. |
| Large Particle Size | Grind the dried Dioscorea tubers to a fine powder to increase the surface area available for extraction. |
| Degradation of this compound | Furanonorditerpenoids can be sensitive to heat and pH. Avoid excessively high temperatures and prolonged exposure to acidic or alkaline conditions during extraction. |
Co-extraction of a High Amount of Impurities
| Potential Cause | Troubleshooting Steps |
| Solvent with Broad Selectivity | A highly polar solvent might extract a wide range of compounds. Consider using a solvent with intermediate polarity or perform a sequential extraction with solvents of increasing polarity. |
| Complex Plant Matrix | Dioscorea tubers contain various compounds like saponins, tannins, and polysaccharides that can be co-extracted.[4] A preliminary defatting step with a non-polar solvent like hexane can remove lipids before the main extraction. |
| Sub-optimal Extraction Conditions | Very high temperatures or long extraction times can lead to the breakdown of other components, increasing the impurity profile. Optimize these parameters to be just sufficient for this compound extraction. |
Difficulties in Purification (Column Chromatography)
| Potential Cause | Troubleshooting Steps |
| Poor Separation of Compounds | The chosen solvent system for column chromatography may not be optimal. Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation between this compound and the impurities. A gradient elution is often more effective than isocratic elution for complex mixtures. |
| Compound Decomposing on the Column | Some compounds can degrade on silica gel.[5] Test the stability of your extract on a small amount of silica gel before performing large-scale column chromatography. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.[5] |
| Compound Eluting Too Quickly or Not at All | If the compound elutes too quickly (in the solvent front), the eluting solvent is too polar.[5] If it doesn't elute, the solvent is not polar enough. Adjust the polarity of your solvent system accordingly based on TLC analysis. |
| Irregular Band Broadening or Tailing | This can be due to improper column packing, overloading the column with the sample, or the sample not being fully dissolved in the loading solvent. Ensure the column is packed uniformly, load an appropriate amount of sample, and dissolve the sample in a minimal amount of a suitable solvent.[6] |
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Dioscorea Species (Note: Data for this compound is limited; values for related compounds or total extracts are provided as a reference).
| Extraction Method | Solvent | Temperature (°C) | Time | Key Parameter | Yield/Observation | Source |
| Maceration | 95% Ethanol | Room Temp | 72 hours | - | Qualitative extraction of bioactive compounds. | |
| Ultrasound-Assisted Extraction (UAE) | Water | 70 | 45 min | - | Optimized for total phenolic compounds in D. bulbifera pulp. | |
| Ultrasound-Assisted Extraction (UAE) | Water | 80 | 60 min | - | Optimized for total phenolic compounds in D. bulbifera husk. | |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | - | 2 min | 140 W Power | Optimized for total phenolic compounds from D. alata peels. | |
| Reflux Extraction | Acetone | Reflux | 2 x (time not specified) | - | Method for extracting Diosbulbin B. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds from Dioscorea bulbifera
This protocol is adapted from a method optimized for total phenolic compounds and can be used as a starting point for this compound extraction.
-
Sample Preparation: Wash the Dioscorea bulbifera tubers, peel them, and cut them into small pieces. Dry the pieces in a shade and then grind them into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature (e.g., 60°C) and sonication time (e.g., 45 minutes).
-
Ensure the vessel is properly immersed in the water bath of the sonicator.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis to quantify the this compound content.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Preparation of the Crude Extract: Obtain a concentrated crude extract using one of the methods described above.
-
Selection of Solvent System:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system for separation.
-
Test various combinations of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
The ideal solvent system should provide a good separation of the this compound spot from other spots on the TLC plate.
-
-
Column Packing:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the solvent system or a suitable volatile solvent.
-
Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.[6]
-
-
Elution:
-
Start eluting the column with the least polar solvent system identified during TLC analysis.
-
Gradually increase the polarity of the solvent system (gradient elution) to elute compounds with increasing polarity.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify the fractions containing pure or enriched this compound.
-
Combine the fractions that contain the pure compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
Technical Support Center: Diosbulbin L Off-Target Effects
Welcome to the technical support center for researchers working with Diosbulbin L and its analogues, primarily Diosbulbin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects, with a primary focus on hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of Diosbulbin B (DB)?
The most significant and well-documented off-target effect of Diosbulbin B is hepatotoxicity.[1][2][3][4] This has been observed in both in vitro and in vivo studies, leading to concerns about its therapeutic potential despite its promising anti-tumor activities.[2][4]
Q2: What is the underlying mechanism of Diosbulbin B-induced hepatotoxicity?
The hepatotoxicity of Diosbulbin B is multifactorial and primarily involves:
-
Metabolic Activation: Diosbulbin B is metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver.[5][6] This process generates a highly reactive cis-enedial intermediate.[3][4]
-
Protein Adduct Formation: The reactive metabolite can covalently bind to cellular macromolecules, such as proteins, forming protein adducts. This disrupts cellular function and can trigger downstream toxic effects.[3][4][7]
-
Oxidative Stress: Diosbulbin B treatment has been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[2][8] This imbalance leads to oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: The accumulation of ROS can lead to mitochondrial damage, characterized by a decrease in mitochondrial membrane potential (MMP) and reduced ATP production.[8]
-
Apoptosis: Ultimately, these cellular stresses can induce mitochondria-dependent apoptosis in hepatocytes.[8]
Q3: Are there any analogues of Diosbulbin B with potentially lower toxicity?
Research into other diterpenoid lactones from Dioscorea bulbifera is ongoing. While Diosbulbin B is the most studied for its anti-tumor effects and toxicity, exploring other analogues may present opportunities for identifying compounds with a better therapeutic index. Further research is needed to fully characterize the toxicological profiles of other Diosbulbin compounds.
Q4: What are the key strategies to minimize the off-target hepatotoxicity of Diosbulbin B in my experiments?
Several strategies can be employed to mitigate the hepatotoxic effects of Diosbulbin B:
-
Co-administration with Antioxidants: Using antioxidants like N-acetylcysteine (NAC) can help to scavenge ROS and replenish glutathione stores, thereby reducing oxidative stress-induced damage.[5][8]
-
Inhibition of Metabolic Activation: Co-treatment with inhibitors of CYP3A4, such as ketoconazole, can reduce the metabolic activation of Diosbulbin B and the formation of its reactive metabolite.[5][6]
-
Combination Therapy: Combining Diosbulbin B with other therapeutic agents, such as paeoniflorin, has been shown to reduce its hepatotoxicity.[9][10][11][12][13] The proposed mechanism involves the inhibition of inflammatory pathways.[10]
-
Drug Delivery Systems: Encapsulating Diosbulbin B in nanocarriers, such as liposomes or nanoparticles, can alter its pharmacokinetic profile, potentially reducing its accumulation in the liver and minimizing toxicity.[14][15][16][17]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in hepatocyte cell lines (e.g., HepG2, L-02) at desired therapeutic concentrations.
Possible Cause: Off-target hepatotoxicity due to metabolic activation and oxidative stress.
Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Effects:
-
Include a non-hepatic cell line in your experiments as a control to assess whether the observed cytotoxicity is liver-specific.
-
If using a hepatocyte cell line with low CYP3A4 expression, consider using cells that overexpress CYP3A4 to confirm the role of metabolic activation in the observed toxicity.[6]
-
-
Implement Mitigation Strategies:
-
N-acetylcysteine (NAC) Co-treatment: Pre-incubate your cells with NAC before adding Diosbulbin B. A starting point could be a 3-hour pre-incubation with 50-200 µM NAC, followed by the addition of Diosbulbin B.[18] Assess cell viability and markers of oxidative stress (see Issue 2).
-
CYP3A4 Inhibition: Co-treat cells with a known CYP3A4 inhibitor, such as ketoconazole. This can help determine the extent to which metabolic activation contributes to the cytotoxicity.[6]
-
Paeoniflorin Co-treatment: Based on in vivo studies, paeoniflorin has shown protective effects.[9][11][12][13] Conduct a dose-response matrix experiment to determine an optimal, non-toxic concentration of paeoniflorin that reduces Diosbulbin B-induced cytotoxicity.
-
Issue 2: Difficulty in quantifying the reduction of oxidative stress after implementing mitigation strategies.
Possible Cause: Insensitive or inappropriate assays for the specific markers of oxidative stress.
Troubleshooting Steps:
-
Select Appropriate Biomarkers and Assays:
-
Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels, a key indicator of lipid peroxidation, using a TBARS assay.[2]
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) using commercially available kits.[2]
-
Glutathione (GSH) Levels: Quantify the levels of reduced glutathione (GSH), a critical intracellular antioxidant.
-
-
Optimize Assay Conditions:
-
Ensure that the incubation times and concentrations of both Diosbulbin B and the mitigating agent are appropriate to observe a significant change in the chosen biomarkers.
-
Include positive and negative controls in all assays to validate the results.
-
Issue 3: Challenges in developing a drug delivery system for Diosbulbin B.
Possible Cause: Lack of a specific protocol for encapsulating this compound/B in nanocarriers.
Troubleshooting Steps:
-
Adapt a General Liposome Formulation Protocol: The thin-film hydration method is a common and relatively straightforward technique for encapsulating hydrophobic small molecules like Diosbulbin B.[19][20][21]
-
Experimental Protocol: Thin-Film Hydration for Liposome Preparation
-
Lipid Film Formation: Dissolve Diosbulbin B and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
-
-
Characterize the Formulation:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the formulated liposomes.
-
Encapsulation Efficiency: Determine the percentage of Diosbulbin B that has been successfully encapsulated within the liposomes. This can be done by separating the liposomes from the unencapsulated drug (e.g., by centrifugation or dialysis) and quantifying the drug in each fraction using a suitable analytical method like HPLC.
-
In Vitro Release: Study the release profile of Diosbulbin B from the liposomes over time in a relevant buffer system.
-
Data Presentation
Table 1: In Vitro Hepatotoxicity of Diosbulbin B (DB) in L-02 Cells
| DB Concentration (µM) | Cell Viability (%) after 48h | ALT Activity (U/L) | AST Activity (U/L) |
| 0 (Control) | 100 | Baseline | Baseline |
| 50 | Decreased | Increased | Increased |
| 100 | Further Decreased | Further Increased | Further Increased |
| 200 | Significantly Decreased | Significantly Increased | Significantly Increased |
Data summarized from qualitative descriptions in the literature.[1][8] Actual values will vary based on experimental conditions.
Table 2: Effect of Mitigation Strategies on Diosbulbin B-Induced Oxidative Stress Markers in Mice
| Treatment Group | Liver MDA Level | Liver SOD Activity | Liver GPx Activity | Liver GSH Level |
| Control | Baseline | Baseline | Baseline | Baseline |
| DB (e.g., 64 mg/kg) | Increased | Decreased | Decreased | Decreased |
| DB + NAC | Reduced Increase | Increased towards Baseline | Increased towards Baseline | Increased towards Baseline |
| DB + Paeoniflorin (e.g., 100 mg/kg) | Reduced Increase | - | - | - |
Data summarized from qualitative descriptions in the literature.[2][8][9][12][13] "-" indicates data not consistently reported across studies.
Experimental Protocols
Protocol 1: In Vitro Assessment of Diosbulbin B Hepatotoxicity in L-02 Cells
-
Cell Culture: Culture human normal liver cells (L-02) in appropriate media and conditions.
-
Seeding: Seed L-02 cells in 96-well plates for viability assays or larger plates for biochemical assays.[1]
-
Treatment: Treat the cells with varying concentrations of Diosbulbin B (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 48 hours).[1][8]
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength to determine cell viability.[1]
-
-
Biochemical Assays:
-
Collect the cell culture supernatant to measure the activity of released liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.[1]
-
Lyse the cells to measure intracellular markers of oxidative stress (MDA, SOD, GSH) as described in Troubleshooting Issue 2.
-
Mandatory Visualizations
Caption: Signaling pathway of Diosbulbin B-induced hepatotoxicity and points of intervention.
Caption: General experimental workflow for assessing and mitigating Diosbulbin B toxicity.
References
- 1. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 2. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome p450-mediated metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic-induced cytotoxicity of diosbulbin B in CYP3A4-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Identity of Interaction of Protein with Reactive Metabolite of Diosbulbin B In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review [frontiersin.org]
- 10. [Paeoniflorin ameliorates liver injury of MRL/lpr mice through inhibition of NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. paeoniflorin-protects-against-acetaminophen-induced-liver-injury-in-mice-via-jnk-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 12. Paeoniflorin Protects against Acetaminophen-Induced Liver Injury in Mice via JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Paeoniflorin Protects against Acetaminophen-Induced Liver Injury in Mice via JNK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 14. [PDF] Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy | Semantic Scholar [semanticscholar.org]
- 15. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Diosbulbin L experiment not showing an effect?
Welcome to the technical support center for Diosbulbin L experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not exhibiting the expected effect. The following guides and FAQs are structured to address specific issues you might encounter.
Disclaimer: Scientific literature specifically detailing the mechanism and optimal experimental parameters for this compound is limited. Therefore, this guide heavily references data from the closely related and well-studied compounds, Diosbulbin B and Diosbulbin C , isolated from the same source, Dioscorea bulbifera L.[1][2] These compounds are known to induce apoptosis and cell cycle arrest, respectively. We recommend using this information as a starting point for optimizing your this compound experiments.
Troubleshooting Guide: Why is my this compound experiment not showing an effect?
This guide is presented in a question-and-answer format to walk you through the most common experimental pitfalls.
Q1: Could there be an issue with my this compound compound or its preparation?
A1: Yes, issues with the compound's integrity, solubility, and storage are common first hurdles.
-
Purity and Integrity: Ensure the purity of your this compound compound. If using a plant extract, be aware that the concentration of active components can vary significantly based on the source.[3]
-
Solubility: Diosbulbins are typically dissolved in dimethyl sulfoxide (DMSO). Ensure you have a clear stock solution with no visible precipitate. Diosbulbin C is predicted to have good water solubility, but it is crucial to first dissolve it in DMSO before preparing final dilutions in aqueous media.[1][4]
-
Stock Solution Stability: Prepare fresh dilutions from your DMSO stock for each experiment. While many compounds are stable in DMSO for extended periods when stored correctly (frozen, protected from light), repeated freeze-thaw cycles can lead to degradation.[5][6] Avoid using old stock solutions that have been thawed multiple times.
-
Final Concentration: When diluting the DMSO stock into your cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (media + equivalent amount of DMSO) to confirm that the solvent is not affecting cell viability.
Q2: Am I using the correct concentration and incubation time?
A2: The effective concentration and time can vary significantly between cell lines. Since data for this compound is scarce, we must extrapolate from Diosbulbin B and C.
-
Concentration Range: Studies on related diosbulbins show effects in the micromolar range. For example, Diosbulbin B showed effects on L-02 hepatocytes at concentrations between 50 and 200 µM.[2] Diosbulbin C had IC50 values of 100.2 µM in A549 cells and 141.9 µM in H1299 cells.[1] If you are not seeing an effect, consider performing a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 300 µM).
-
Incubation Time: A treatment time of 48 hours is frequently reported as sufficient to observe significant effects on cell viability, apoptosis, and cell cycle for Diosbulbin B and C.[2][7] Some effects may be visible at 24 hours, but 48 hours is a more common endpoint. If you are using shorter incubation times, you may be missing the window where the effect becomes apparent.
Quantitative Data Summary
The following tables summarize reported effective concentrations for Diosbulbin B and C, which can serve as a reference for designing your this compound experiments.
Table 1: Effective Concentrations of Diosbulbin B & C in in vitro Studies
| Compound | Cell Line | Assay Type | Concentration / IC50 | Treatment Time (hours) | Source |
| Diosbulbin B | L-02 (Hepatocytes) | Cell Viability | 50 - 200 µM | 48 | [2] |
| Diosbulbin B | L-02 (Hepatocytes) | Apoptosis | 100 µM | 48 | [2] |
| Diosbulbin C | A549 (Lung Cancer) | Cell Viability | IC50: 100.2 µM | 48 | [1] |
| Diosbulbin C | NCI-H1299 (Lung Cancer) | Cell Viability | IC50: 141.9 µM | 48 | [1] |
| Diosbulbin C | HELF (Normal Lung) | Cell Viability | IC50: 228.6 µM | 48 | [1] |
Q3: Is my choice of cell line appropriate for this experiment?
A3: Cell line specificity is a critical factor.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to a given compound. The cell lines listed in Table 1 (L-02, A549, NCI-H1299) are known to be responsive to related diosbulbins.[1][2] If you are using a different cell line, it may be resistant to the effects of this compound.
-
Metabolic Activity: The hepatotoxicity of Diosbulbin B is linked to its metabolism by cytochrome P450 enzymes (like CYP3A4) into reactive intermediates. If this compound functions similarly, its effect may be dependent on the expression of these enzymes in your chosen cell line. Liver-derived cell lines (e.g., HepG2) may have higher metabolic activity than other cell types.
-
Cell Health and Confluence: Ensure your cells are healthy, in the logarithmic growth phase, and are plated at an appropriate density. Overly confluent or stressed cells can respond differently to treatment and may mask the effects of the compound.
Q4: How can I be sure my assay is working correctly?
A4: Every assay should include appropriate controls to validate the results.
-
Positive Control: Use a known inducer of the effect you are measuring. For apoptosis assays, compounds like Staurosporine or Etoposide are common positive controls. For cell cycle arrest, Nocodazole or other cell cycle inhibitors can be used. A working positive control confirms that your assay system and reagents are performing as expected.
-
Negative and Vehicle Controls: A negative control (untreated cells) provides a baseline for your measurements. A vehicle control (cells treated with the same concentration of DMSO as your experimental samples) ensures that the solvent is not causing the observed effects.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart to guide troubleshooting when no effect is seen.
Hypothesized Signaling Pathways (Based on Related Compounds)
Caption: Potential mechanisms based on Diosbulbin B (apoptosis) and C (cell cycle arrest).
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for Diosbulbins? A: The mechanism varies by analogue. Diosbulbin B is known to induce mitochondria-dependent apoptosis and autophagy, which is mediated by an increase in reactive oxygen species (ROS).[7] Diosbulbin C has been shown to inhibit cell proliferation by causing G0/G1 phase cell cycle arrest, potentially by downregulating proteins like AKT, DHFR, and TYMS.[1][8] The exact mechanism for this compound is not yet well-defined in the literature.
Q: My viability assay (MTT/CCK-8) shows an increase in signal. What could be wrong? A: This can happen if the compound interferes with the assay chemistry. Some compounds can chemically reduce the tetrazolium salt (MTT/WST-8) non-enzymatically, leading to a false positive signal. To check for this, add this compound to cell-free media containing the assay reagent and measure the absorbance. If the color changes, you have identified an interference.
Q: How should I store my this compound? A: For long-term storage, solid compound should be stored at -20°C or -80°C, protected from light and moisture. Once dissolved in DMSO, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[6] For frequent use, a stock solution can be kept at 4°C for a short period, but stability should be verified.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol provides a general method for determining cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Microplate reader (450 nm absorbance)
-
Complete cell culture medium
-
This compound stock solution in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium + highest concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
Assay: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculation: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance (medium only well).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol details the detection of apoptosis (early and late stages) and necrosis using flow cytometry.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cold PBS
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 to 5x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound and appropriate controls (untreated, vehicle, positive control) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[14]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, G2/M phases) via DNA content measurement.
Materials:
-
6-well cell culture plates
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Cold PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (1-2x10^6 cells) and add 1 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15]
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C in ethanol for several weeks.[15][16]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[17]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[17]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and appropriate gating to exclude doublets. The DNA content will correspond to different phases of the cell cycle (G0/G1 peak, S phase, G2/M peak).[16]
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. dojindo.co.jp [dojindo.co.jp]
- 11. ptglab.com [ptglab.com]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Diosbulbin L Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Diosbulbin L during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a furanoditerpenoid lactone, a class of chemical compounds known for their potential biological activities. Like many complex organic molecules, this compound can be susceptible to degradation, which can impact its purity, potency, and ultimately, the reproducibility of experimental results. Ensuring its stability during storage is critical for accurate research and development.
Q2: What are the primary factors that can cause this compound to degrade?
Based on the chemical structure of this compound (containing a lactone ring and a furan moiety) and general knowledge of diterpenoid lactone stability, the primary factors that can induce degradation are:
-
pH: The lactone ring is susceptible to hydrolysis, particularly under alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can lead to photodegradation of the furan ring.
-
Oxygen: The furan ring can be susceptible to oxidation.
-
Solvent: The choice of solvent can influence the stability of the compound.
Q3: What are the visual or analytical signs of this compound degradation?
Visually, degradation may not always be apparent, especially at low levels. Analytically, degradation can be detected by:
-
Chromatography (HPLC/UPLC): Appearance of new peaks or a decrease in the peak area of the parent this compound compound.
-
Mass Spectrometry (MS): Detection of ions corresponding to potential degradation products (e.g., hydrolyzed or oxidized forms).
-
Change in physical properties: Though less reliable, changes in color or solubility may indicate degradation.
Troubleshooting Guide: Degradation of this compound
This guide provides potential causes and solutions for observed degradation of this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Appearance of new peaks in HPLC chromatogram after short-term storage in solution. | 1. pH of the solvent: The solvent may be too basic, causing hydrolysis of the lactone ring. 2. Solvent reactivity: The solvent itself may be reacting with this compound. 3. Exposure to light: The solution may have been exposed to ambient or UV light. | 1. Use a buffered solvent system with a slightly acidic to neutral pH (e.g., pH 4-6). 2. Store solutions in amber vials or wrap vials in aluminum foil to protect from light. 3. Use high-purity, inert solvents such as acetonitrile or methanol. Prepare fresh solutions before use whenever possible. |
| Decreased peak area of this compound in stock solutions over time, even when stored at low temperatures. | 1. Inappropriate solvent: The solvent may not be optimal for long-term stability. 2. Repeated freeze-thaw cycles: This can introduce moisture and accelerate degradation. 3. Oxygen exposure: Dissolved oxygen in the solvent can contribute to oxidative degradation. | 1. Consider storing stock solutions in anhydrous aprotic solvents like DMSO or DMF at -20°C or -80°C. 2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Degas solvents before preparing solutions, and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results in biological assays using this compound. | 1. Degradation of working solutions: Dilute aqueous solutions used in assays may degrade quickly. 2. Interaction with media components: Components of the cell culture or assay media may affect stability. | 1. Prepare fresh working solutions from a stable stock solution immediately before each experiment. 2. Perform a preliminary stability test of this compound in the specific assay buffer or media to understand its stability profile under experimental conditions. |
| Discoloration or change in the appearance of solid this compound. | 1. Exposure to moisture and/or light: Improper storage of the solid compound. 2. Elevated storage temperature: Storage at room temperature for extended periods. | 1. Store solid this compound in a tightly sealed, amber glass vial in a desiccator. 2. For long-term storage, keep the solid compound at -20°C or below. |
Experimental Protocols
Protocol 1: General Recommendations for Storage of this compound
Solid Compound:
-
Short-term (weeks): Store at 2-8°C in a tightly sealed, amber glass vial inside a desiccator.
-
Long-term (months to years): Store at -20°C or -80°C in a tightly sealed, amber glass vial inside a desiccator.
Stock Solutions:
-
Solvent Selection: For long-term storage, use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For immediate use, high-purity methanol or acetonitrile can be used.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquoting: Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store stock solution aliquots at -20°C or -80°C.
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
-
Due to the potential for hydrolysis, use aqueous solutions promptly after preparation.
Protocol 2: Stability Assessment of this compound using HPLC-UV
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid this compound in a hot air oven at 60°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
-
4. HPLC Method (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 210-250 nm).
-
Injection Volume: 10 µL
5. Analysis:
-
Analyze the stressed samples by HPLC.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Incubation Time | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | 40% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | 2 |
| Thermal (Solid) | Dry Heat | 24 hours | 60°C | <5% | 1 |
| Thermal (Solution) | Heat | 24 hours | 60°C | 10% | 1 |
| Photolytic | UV/Visible Light | 24 hours | Room Temp | 20% | 2 |
Visualizations
Addressing batch-to-batch variability of commercial Diosbulbin L
A Note on Nomenclature: Initial searches indicate that "Diosbulbin L" is not a commonly recognized or commercially available compound. The prevalent and extensively researched compound with similar characteristics is Diosbulbin B . This technical support guide will therefore focus on Diosbulbin B, a major bioactive and hepatotoxic constituent of Dioscorea bulbifera L. (air potato yam). The principles and methodologies discussed here are likely applicable to other related diosbulbins.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays using different batches of commercial Diosbulbin B. What could be the cause?
A1: Inconsistent results are a common challenge when working with natural products like Diosbulbin B and can be attributed to significant batch-to-batch variability. This variability can manifest in several ways:
-
Purity: The percentage of Diosbulbin B in the commercial preparation can differ between batches. Impurities, which may be other structurally related diosbulbins or compounds from the source plant, can have their own biological activities, leading to confounding effects.
-
Composition of Minor Components: The profile of minor components can vary. For instance, the presence of other diosbulbins (e.g., Diosbulbin A, C, D) can change, and these may have synergistic or antagonistic effects with Diosbulbin B.[1][2]
-
Degradation: Improper storage or handling can lead to the degradation of Diosbulbin B, reducing its effective concentration and potency.
A study on Dioscorea bulbifera herbs from different locations in China found as much as a 47-fold difference in the content of Diosbulbin B, which directly correlated with varying levels of hepatotoxicity.[3][4]
Q2: What are the recommended storage and handling procedures for Diosbulbin B to ensure its stability?
A2: To maintain the integrity and stability of Diosbulbin B, it is crucial to adhere to proper storage and handling protocols.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep the container well-sealed and dry.[5][6] |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | Up to 1 month | Use fresh, anhydrous DMSO for dissolution as moisture can reduce solubility.[5] |
Q3: Are there known impurities in commercial Diosbulbin B preparations that we should be aware of?
A3: Yes, commercial preparations of Diosbulbin B, being derived from a natural source (Dioscorea bulbifera), can contain a variety of other phytochemicals.[7][8] The complexity of the plant's chemical composition means that even with purification, trace amounts of other compounds may persist. These can include:
-
Other Diterpenoids: Diosbulbins A, C, D, E, F, G, H, N, O, and P have also been isolated from Dioscorea bulbifera.[1]
-
Steroidal Saponins: Compounds like diosgenin are present in the plant.[7]
-
Flavonoids and Phenolic Compounds: The plant also contains flavonoids, tannins, and other polyphenols.[7][8]
The presence and concentration of these impurities can vary significantly depending on the plant's origin, harvest time, and the extraction and purification methods used.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in preliminary experiments.
Possible Cause: The batch of Diosbulbin B may have a higher purity than anticipated, or it may contain other cytotoxic impurities. Diosbulbin B itself is known to be the main hepatotoxic compound in Dioscorea bulbifera.[3][5]
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for the specific batch you are using. Pay close attention to the purity value.
-
Perform Dose-Response Curve: Conduct a fresh dose-response experiment with a wider range of concentrations to determine the accurate IC50 for the current batch.
-
Analytical Characterization: If possible, perform in-house analytical testing (e.g., HPLC, LC-MS) to confirm the purity and identity of your sample against a reference standard.
Issue 2: Inconsistent solubility of Diosbulbin B in DMSO.
Possible Cause: Diosbulbin B solubility can be affected by the quality of the DMSO and the presence of moisture.
Troubleshooting Steps:
-
Use High-Quality, Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Proper Dissolution Technique: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[9]
-
Prepare Fresh Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[10]
Experimental Protocols
Protocol 1: Quality Control of Incoming Diosbulbin B Batches using HPLC
This protocol provides a general method for assessing the purity of a Diosbulbin B sample.
Materials:
-
Diosbulbin B sample
-
Reference standard of Diosbulbin B
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a ratio of 90:10 (v/v).[11]
-
Preparation of Standard Solution: Accurately weigh and dissolve the Diosbulbin B reference standard in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time of the major peak in the sample chromatogram with that of the reference standard to confirm identity. The purity can be estimated by the area percentage of the main peak relative to the total peak area.
Protocol 2: Extraction of Diosbulbin B from Dioscorea bulbifera
This protocol is based on a patented extraction method and is for informational purposes.
Materials:
-
Dried and powdered Dioscorea bulbifera tubers
-
Acetone
-
Petroleum ether
-
Chloroform
-
Silica gel
-
Rotary evaporator
-
Reflux apparatus
Methodology:
-
Acetone Extraction: Add the powdered Dioscorea bulbifera to acetone (e.g., 6 times the weight of the plant material) and perform reflux extraction twice. Combine the acetone extracts.[12]
-
Concentration: Concentrate the combined extract using a rotary evaporator until there is no smell of acetone to obtain a medicinal extract.[12]
-
Silica Gel Mixing and Drying: Mix the medicinal extract with silica gel and dry the mixture.[12]
-
Petroleum Ether Wash: Add petroleum ether (e.g., 4 times the amount of the silica gel sample) to the dried mixture for extraction to remove non-polar impurities. Discard the petroleum ether extract.[12]
-
Chloroform Extraction: To the filter residue from the previous step, add chloroform (e.g., 7 times the amount) for extraction.[12]
-
Crystallization: Collect the chloroform extract and evaporate it to dryness. The resulting solid can be further purified by recrystallization from a suitable solvent like acetone to obtain crystalline Diosbulbin B.[12]
Visualizations
Caption: Workflow for quality control of commercial Diosbulbin B batches.
Caption: Overview of Diosbulbin B's dual biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diosbulbin B | Mechanism | Concentration [selleckchem.com]
- 6. Diosbulbin B | 20086-06-0 | FD73894 | Biosynth [biosynth.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102070646A - Extraction method of Diosbulbin B - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges in the Clinical Translation of Diosbulbin L
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diosbulbin L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical and clinical translation of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our in vitro experiments with this compound, particularly in hepatocyte cell lines. Is this expected?
A1: Yes, significant hepatotoxicity is a well-documented characteristic of this compound (often referred to as Diosbulbin B or DSB in literature). Clinical reports have confirmed that Dioscorea bulbifera L., the plant from which this compound is derived, can induce severe liver injury.[1][2] In vitro studies consistently show a dose-dependent decrease in the viability of hepatocyte cell lines, such as L-02, upon treatment with this compound.[2][3]
Q2: What is the underlying mechanism of this compound-induced hepatotoxicity?
A2: The primary mechanism involves the metabolic activation of this compound's furan ring by cytochrome P450 enzymes, particularly the CYP3A subfamily.[1] This metabolic process generates reactive cis-enedial intermediates.[1][4] These intermediates can covalently bind to macromolecules like proteins and DNA, triggering cellular damage.[1][4] Key downstream events include:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and malondialdehyde (MDA), coupled with a decrease in endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[3][5]
-
Mitochondrial Dysfunction: Damage to mitochondria, leading to decreased mitochondrial membrane potential and ATP production.[3]
-
Apoptosis: Induction of mitochondria-dependent apoptosis.[2][3]
-
Inflammation: Upregulation of inflammatory markers such as NF-κB and NLRP3.[6]
Q3: Our team has noted batch-to-batch variability in the toxicity of our Dioscorea bulbifera L. extract. What could be the cause?
A3: The content of this compound in Dioscorea bulbifera L. rhizomes can vary dramatically—by as much as 47-fold—depending on the geographical location of harvest.[4][7] This significant variation in the concentration of the primary toxic component is a likely source of inconsistent experimental results.[4] It is crucial to standardize the extract based on its this compound content for reproducible studies.
Q4: Are there any known strategies to mitigate the hepatotoxicity of this compound?
A4: Research into mitigating this compound toxicity is ongoing. Some promising approaches include:
-
Co-administration with other compounds:
-
Drug Delivery Systems: The use of novel drug delivery systems, such as liposomes, is being explored to enhance therapeutic efficacy while reducing systemic toxicity, a strategy that could be applied to this compound.[9]
Q5: Besides the liver, are other organs susceptible to this compound-induced toxicity?
A5: While the liver is the primary target, studies have also indicated potential pulmonary toxicity.[10] Additionally, pathological studies in mice have shown that the kidneys can also be affected, with damage observed in the epithelia of uriniferous tubules.[11]
Troubleshooting Guides
Issue 1: High levels of liver enzymes (ALT, AST) in animal models treated with this compound.
| Potential Cause | Troubleshooting Step |
| Inherent Hepatotoxicity | This is an expected outcome. The increased activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a direct indicator of this compound-induced liver injury.[5] |
| Dosage Too High | Review the dosage administered. Studies in mice have shown significant increases in ALT and AST at doses ranging from 16 to 64 mg/kg daily for 12 days.[5] Consider performing a dose-response study to identify a therapeutic window with acceptable toxicity. |
| Animal Model Sensitivity | Different animal models may exhibit varying sensitivities to this compound. Ensure the chosen model is appropriate and well-characterized for hepatotoxicity studies. |
Issue 2: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Variable this compound Content in Extract | If using a plant extract, quantify the concentration of this compound in each batch using methods like UPLC-MS/MS to ensure consistent dosing.[4] |
| Cell Line Health | Ensure the health and passage number of your hepatocyte cell line (e.g., L-02) are optimal. Stressed or high-passage cells may show increased sensitivity to toxic compounds. |
| Assay Interference | Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS). Run appropriate controls, including this compound in cell-free media with the assay reagent, to check for interference. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Diosbulbin B (DB) on L-02 Hepatocytes
| DB Concentration (µM) | Cell Viability (%) after 48h |
| 50 | Significantly Decreased |
| 100 | Significantly Decreased |
| 200 | Significantly Decreased |
Data summarized from a study showing a dose-dependent decrease in L-02 cell viability.[2][3]
Table 2: Effect of Diosbulbin B (DB) on Liver Function Markers in Mice
| Treatment Group (mg/kg/day for 12 days) | Serum ALT Activity | Serum AST Activity | Serum ALP Activity |
| Control | Baseline | Baseline | Baseline |
| DB (16 mg/kg) | Increased | Increased | Increased |
| DB (32 mg/kg) | Increased | Increased | Increased |
| DB (64 mg/kg) | Increased | Increased | Increased |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase. Data indicates a dose-dependent increase in liver injury markers.[5]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in L-02 Cells
-
Cell Culture: Culture human L-02 hepatocytes in appropriate media and conditions until they reach approximately 80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) for a specified duration (e.g., 48 hours).[2][3] A vehicle control (e.g., DMSO) should be included.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's instructions.
-
Measurement of Liver Enzymes: Collect the cell culture supernatant to measure the activity of released enzymes like ALT and AST using commercially available assay kits.[3]
-
Apoptosis and Autophagy Analysis: Analyze markers of apoptosis (e.g., caspase-3, caspase-9 activity) and autophagy (e.g., LC3-II/LC3-I ratio, Beclin-1 expression) via Western blotting or other suitable methods.[3]
Protocol 2: In Vivo Evaluation of this compound Hepatotoxicity in Mice
-
Animal Model: Use a suitable mouse strain (e.g., ICR mice).
-
Administration: Administer this compound orally once daily for a set period (e.g., 12 consecutive days) at various doses (e.g., 16, 32, 64 mg/kg).[5] A control group should receive the vehicle.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissue.
-
Serum Analysis: Measure the levels of serum ALT, AST, and ALP using biochemical analyzers.[5]
-
Histopathological Examination: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver histology for signs of damage, such as hepatocyte swelling.[5]
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of MDA and the activity of antioxidant enzymes like SOD and GPx.[5]
Visualizations
Caption: Mechanism of this compound-induced hepatotoxicity.
Caption: Workflow for assessing this compound hepatotoxicity.
References
- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 3. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Diosgenin-Based Liposome Delivery System Combined with Doxorubicin for Liver Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Experimental pathological study of subacute intoxication by Dioscorea bulbifera L] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Neurotoxic Effects of Diosbulbin L
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the neurotoxic effects of Diosbulbin L. The information is intended for scientists and drug development professionals.
Disclaimer: Research specifically detailing the neurotoxicity of this compound is limited. The following guidance is based on the well-documented hepatotoxic and general cytotoxic mechanisms of the closely related compound Diosbulbin B, which is also a major component of Dioscorea bulbifera L. The proposed neurotoxic mechanisms and mitigation strategies are extrapolated from these findings and general principles of neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of this compound-induced neurotoxicity?
A1: Based on studies of Diosbulbin B in other cell types, the neurotoxic effects of this compound are likely mediated through a combination of factors including:
-
Metabolic Activation: this compound is likely metabolized by cytochrome P450 enzymes into reactive metabolites. These electrophilic intermediates can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[1]
-
Oxidative Stress: The reactive metabolites can induce the overproduction of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and nucleic acids within neurons.[2]
-
Mitochondrial Dysfunction: Increased ROS levels can lead to a decrease in the mitochondrial membrane potential (MMP), impaired ATP production, and the opening of the mitochondrial permeability transition pore (mPTP).[2][3][4]
-
Apoptosis: Mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death of neurons.[2][3][4]
Q2: What are the expected morphological and biochemical changes in neuronal cells exposed to this compound?
A2: Researchers can anticipate observing the following changes:
-
Morphological: Neurite retraction and blebbing, followed by cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).
-
Biochemical: Increased intracellular ROS levels, decreased MMP, reduced ATP levels, activation of caspase-3 and -9, and DNA fragmentation.
Q3: What are potential strategies to mitigate this compound-induced neurotoxicity?
A3: Mitigation strategies should aim to counteract the proposed mechanisms of toxicity:
-
Antioxidant Co-treatment: The use of antioxidants can help neutralize ROS and reduce oxidative stress. N-acetyl-l-cysteine (NAC) has been shown to be effective in mitigating Diosbulbin B-induced cytotoxicity in hepatocytes by scavenging ROS.[2][3][4]
-
Inhibition of Cytochrome P450: Since metabolic activation is a likely initiating step, inhibitors of relevant CYP450 enzymes could reduce the formation of toxic metabolites.
-
Mitochondrial Protective Agents: Compounds that stabilize the mitochondrial membrane and support mitochondrial function may offer protection.
-
Nrf2/ARE Pathway Activation: Activating the Nrf2/ARE signaling pathway can upregulate the expression of endogenous antioxidant enzymes. Dioscin, another compound from Dioscorea, has demonstrated neuroprotective effects through this pathway.[5]
Q4: Are there any compounds from Dioscorea bulbifera itself that might counteract this compound's neurotoxicity?
A4: Yes, other constituents of Dioscorea species have shown neuroprotective properties. For example, Diosgenin and its derivatives have been reported to protect neuronal cells from β-amyloid-induced neurotoxicity and reduce apoptosis.[6][7] This suggests that the net effect of a whole plant extract may differ from that of the isolated this compound.
Troubleshooting Guides
Problem 1: High Variability in Neuronal Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound concentration | Ensure complete solubilization of this compound in the chosen solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. |
| Uneven cell seeding density | Use a hemocytometer or automated cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize for 24 hours before treatment. |
| Solvent toxicity | Include a vehicle control group (cells treated with the solvent at the same concentration used for this compound) to account for any cytotoxic effects of the solvent. |
| Fluctuations in incubator conditions | Regularly calibrate and monitor incubator CO2, temperature, and humidity levels. |
Problem 2: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Steps |
| Assay timing is not optimal | Perform a time-course experiment to determine the optimal time point for detecting early (Annexin V staining) and late (caspase activation, DNA fragmentation) apoptotic events. |
| Insufficient this compound concentration | Conduct a dose-response study to identify a concentration that induces a measurable level of apoptosis without causing widespread necrosis. |
| Apoptotic pathway is not the primary mode of cell death | At high concentrations, this compound may induce necrosis. Assess for markers of necrosis, such as LDH release, in parallel with apoptosis assays. |
| Low sensitivity of the assay | Consider using a more sensitive method, such as a luminogenic or fluorogenic caspase activity assay, or TUNEL staining for DNA fragmentation. |
Data Presentation
Table 1: Effect of Diosbulbin B on L-02 Hepatocyte Viability
| Diosbulbin B Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 50 | Significantly decreased |
| 100 | Significantly decreased |
| 200 | Significantly decreased |
Data adapted from a study on L-02 hepatocytes, demonstrating a dose-dependent decrease in cell viability after 48 hours of treatment.[4]
Table 2: Effect of N-acetyl-l-cysteine (NAC) on Diosbulbin B-Induced Mitochondrial Dysfunction in L-02 Hepatocytes
| Treatment Group | Mitochondrial Membrane Potential (MMP) | ATP Production |
| Control | Normal | Normal |
| Diosbulbin B | Decreased | Decreased |
| Diosbulbin B + NAC | Restored towards normal | Increased compared to DB alone |
This table summarizes findings that the ROS scavenger NAC can mitigate Diosbulbin B-induced mitochondrial damage in hepatocytes.[4]
Experimental Protocols
Neuronal Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Seed and treat neuronal cells with this compound as described in the MTT assay protocol. Include a positive control for ROS induction (e.g., H2O2).
-
At the end of the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Alternatively, visualize and quantify ROS levels in individual cells using fluorescence microscopy.
Western Blot for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
Methodology:
-
Culture and treat neuronal cells with this compound in 6-well plates or culture dishes.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 3. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Dioscin on the Aging Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Diosgenin and Its Major Derivatives against Neurological Diseases: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Diosgenin and Its Major Derivatives against Neurological Diseases: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Diosbulbins as Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diosbulbin B and Diosbulbin C, active compounds from Dioscorea bulbifera L., against alternative cancer therapies. The information presented herein is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents, particularly in the context of non-small cell lung cancer (NSCLC).
Overview of Diosbulbins
Diosbulbins are diterpenoid lactones extracted from the tuber of Dioscorea bulbifera L., a plant used in traditional medicine. Recent research has highlighted the anti-tumor properties of specific isomers, notably Diosbulbin B and Diosbulbin C. However, their therapeutic potential is often weighed against their associated toxicities, particularly hepatotoxicity. This guide focuses on their efficacy and mechanisms of action in cancer cell lines.
Comparative Efficacy of Diosbulbin C and Alternatives in NSCLC
Diosbulbin C has been shown to inhibit the proliferation of NSCLC cells by inducing cell cycle arrest at the G0/G1 phase. Its mechanism of action is attributed to the downregulation of AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS). The following table compares the cytotoxic potency (IC50 values) of Diosbulbin C with standard chemotherapies and targeted inhibitors of the same pathways in various NSCLC cell lines.
Table 1: Comparative IC50 Values of Diosbulbin C and Alternative Therapies in NSCLC Cell Lines
| Compound/Drug | Target(s) | A549 Cell Line (µM) | H1299 Cell Line (µM) | PC-9 Cell Line (µM) |
| Diosbulbin C | AKT, DHFR, TYMS | 100.2 | 141.9 | - |
| Diosbulbin B | YY1 | 44.61 | - | 22.78 |
| Cisplatin | DNA Synthesis | 6.59 - 9[1][2] | 7.6 - 27[1][3] | - |
| Methotrexate | DHFR | 0.1 (48h) - 14[4][5] | - | - |
| 5-Fluorouracil | TYMS | 5.03 - 10.33 | - | - |
| MK-2206 | AKT | - | - | - |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method. The data presented is a synthesis of reported values for comparative purposes.
Comparative Efficacy of Diosbulbin B and Alternatives in NSCLC
Diosbulbin B has also demonstrated anti-NSCLC effects, primarily by inducing G0/G1 phase arrest and apoptosis through the inhibition of the oncogene Yin Yang 1 (YY1). A significant concern with Diosbulbin B is its potential for liver injury[6].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Diosbulbin C Signaling Pathway
Caption: Diosbulbin C inhibits AKT, DHFR, and TYMS, leading to cell cycle arrest and reduced proliferation.
Diosbulbin B Signaling Pathway
Caption: Diosbulbin B inhibits the oncogene YY1, leading to cell cycle arrest and induction of apoptosis.
Experimental Workflow for Anticancer Drug Screening
Caption: A general workflow for the in vitro evaluation of anticancer compounds.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxicity of compounds on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Diosbulbins, alternative drugs)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader[7][8].
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for Protein Expression Analysis
This protocol is for detecting the expression levels of target proteins (e.g., AKT, p-AKT, DHFR, TYMS, YY1).
Materials:
-
Cultured cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
TUNEL Assay for Apoptosis Detection
This protocol is for identifying apoptotic cells by detecting DNA fragmentation.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
Procedure:
-
Fix the treated cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
References
- 1. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netjournals.org [netjournals.org]
- 3. Bioenergetics of acquired cisplatin resistant H1299 non-small cell lung cancer and P31 mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganetespib with Methotrexate Acts Synergistically to Impede NF-κB/p65 Signaling in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor YY1 Inhibits Transforming Growth Factor β- and Bone Morphogenetic Protein-Induced Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatotoxicity of Furanonorditerpenoids
An Objective Comparison of the Liver Toxicity Profiles of Diosbulbin B, C, D, and 8-Epidiosbulbin E Acetate
Furanonorditerpenoids, a class of chemical compounds isolated from the rhizomes of Dioscorea bulbifera L., have garnered significant attention for their potential therapeutic applications, including anti-tumor and anti-inflammatory activities. However, their clinical use is substantially hampered by their associated hepatotoxicity. This guide provides a comparative overview of the hepatotoxicity of several prominent furanonorditerpenoids: Diosbulbin B, Diosbulbin C, Diosbulbin D, and 8-epidiosbulbin E acetate.
It is important to note that while the user's query specifically mentioned "Diosbulbin L," an extensive search of the scientific literature did not yield any experimental data on the hepatotoxicity of a compound with this name. Therefore, this guide focuses on the available data for other well-studied furanonorditerpenoids from Dioscorea bulbifera L. The primary toxic components identified in this plant are Diosbulbin B (DSB) and 8-epidiosbulbin E acetate (EEA).[1]
The hepatotoxic effects of these compounds are largely attributed to the metabolic activation of their furan ring by cytochrome P450 enzymes, particularly the CYP3A subfamily.[1] This metabolic process generates reactive intermediates, such as cis-enedial, which can form covalent bonds with macromolecules like proteins and DNA, leading to cellular damage and toxicity.[1]
Quantitative Hepatotoxicity Data
The following table summarizes the available quantitative data on the hepatotoxicity of Diosbulbin B, C, D, and 8-epidiosbulbin E acetate from various experimental studies.
| Compound | Model System | Dosage | Key Findings | Reference |
| Diosbulbin B | ICR Mice | 16, 32, 64 mg/kg/day (oral, 12 days) | Dose-dependent increase in serum ALT, AST, and ALP levels. Histopathological evidence of hepatocyte swelling and necrosis. | [2] |
| C57BL/6 Mice | 10, 30, 60 mg/kg/day (oral, 28 days) | Disrupted fatty acid and glucose metabolism, blocked TCA cycle, and disordered bile acid synthesis. | [3] | |
| L-02 Hepatocytes | 50, 100, 200 µM (48h) | Decreased cell viability, increased ALT and AST release, induction of apoptosis and autophagy. | [4][5] | |
| Diosbulbin C | Rat (in silico) | N/A | Predicted oral LD50 of 1.11 g/kg. Predicted to have no hepatotoxicity. | [6] |
| Diosbulbin D | L-02 Cells | 10-80 µM (12-72h) | Time- and concentration-dependent cytotoxicity and induction of apoptosis. | [7] |
| 8-Epidiosbulbin E Acetate | Mice | Not specified | Time- and dose-dependent liver injury. | [8] |
| Primary Mouse Hepatocytes | 25, 50, 100, 200 µM | Triggered apoptosis through mitochondrial and endoplasmic reticulum pathways. | [9] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; LD50: Median Lethal Dose.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vivo Hepatotoxicity Assessment of Diosbulbin B in Mice [2]
-
Animal Model: Male ICR mice.
-
Treatment: Diosbulbin B was administered orally once daily for 12 consecutive days at doses of 16, 32, and 64 mg/kg. The control group received the vehicle.
-
Serum Biochemistry: At the end of the treatment period, blood samples were collected, and serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) were measured using an automatic biochemical analyzer.
-
Histopathology: Livers were excised, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections were stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.
-
Oxidative Stress Markers: Liver tissues were homogenized to measure the levels of malondialdehyde (MDA) and glutathione (GSH), and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
In Vitro Cytotoxicity Assay of Diosbulbin D in L-02 Cells [7]
-
Cell Line: Human normal liver cell line L-02.
-
Treatment: Cells were treated with Diosbulbin D at concentrations ranging from 10 to 80 µM for 12, 24, 48, and 72 hours.
-
Cell Viability: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Detection: Apoptosis was evaluated by morphological observation using Hoechst 33258 staining to identify nuclear condensation and fragmentation. Caspase-3 activity was also measured to confirm the apoptotic pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and workflows related to furanonorditerpenoid-induced hepatotoxicity.
References
- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems Toxicology Approaches Reveal the Mechanisms of Hepatotoxicity Induced by Diosbulbin B in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 5. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of Metabolic Activation in 8-Epidiosbulbin E Acetate-Induced Liver Injury: Mechanism of Action of the Hepatotoxic Furanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Epidiosbulbin E acetate triggers apoptosis via metabolic activation-mediated crosstalk between mitochondria and endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Diosbulbin B and Diosbulbin C: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant gap in the characterization of Diosbulbin L, precluding a direct comparative analysis of its biological activity against Diosbulbin B. In its place, this guide offers a detailed comparison of the well-documented activities of Diosbulbin B and Diosbulbin C, both prominent diterpene lactones isolated from Dioscorea bulbifera L. This analysis is intended to provide researchers, scientists, and drug development professionals with a concise overview of their respective biological effects, supported by available experimental data.
Overview of Diosbulbin B and Diosbulbin C
Diosbulbin B and Diosbulbin C are furanoid norditerpenes extracted from the rhizomes of Dioscorea bulbifera L., a plant with a history of use in traditional medicine for treating conditions such as goiter and tumors.[1] While both compounds have demonstrated potential as anticancer agents, their biological activity profiles, particularly concerning cytotoxicity and mechanisms of action, exhibit notable differences. A significant consideration in the therapeutic application of these compounds is the established hepatotoxicity associated with Diosbulbin B.[2][3]
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative data on the biological activities of Diosbulbin B and Diosbulbin C based on available in vitro and in vivo studies.
| Parameter | Diosbulbin B | Diosbulbin C | Cell Line/Model | Source |
| Anticancer Activity | ||||
| IC50 (Cell Proliferation) | 44.61 µM | Not Reported | A549 (NSCLC) | [4] |
| IC50 (Cell Proliferation) | 22.78 µM | Not Reported | PC-9 (NSCLC) | [4] |
| Cell Cycle Arrest | G0/G1 phase | G0/G1 phase | A549, PC-9 (NSCLC) | [4][5] |
| Apoptosis Induction | Yes | Yes (at high concentrations) | A549, PC-9 (NSCLC) | [4][6] |
| In vivo Tumor Inhibition | 45.76% - 86.08% inhibition (2-16 mg/kg) | Not Reported | S180 sarcoma in mice | [7] |
| Hepatotoxicity | ||||
| Cytotoxicity | Yes | Not Reported | L-02 (normal liver cells) | [3] |
| Apoptosis Induction | Yes | Not Reported | L-02 (normal liver cells) | [3] |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to offer context to the presented data.
Cell Viability and Proliferation Assays
-
MTT/CCK-8 Assay: Cancer cell lines (e.g., A549, PC-9) were seeded in 96-well plates and treated with varying concentrations of Diosbulbin B or C for specified durations (e.g., 24, 48, 72 hours). Cell viability was determined by adding MTT or CCK-8 reagent and measuring the absorbance at a specific wavelength. The half-maximal inhibitory concentration (IC50) was then calculated.[4]
-
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with the compounds. After a period of incubation to allow for colony growth, the colonies were fixed, stained with crystal violet, and counted.[4]
-
EdU Assay: The incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA was measured to assess cell proliferation. Cells were treated with the compounds, incubated with EdU, and then stained to visualize and quantify EdU-positive cells via fluorescence microscopy or flow cytometry.[5]
Cell Cycle Analysis
-
Treated and untreated cells were harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[4][5]
Apoptosis Assays
-
Annexin V/PI Staining: Apoptosis was quantified by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). The stained cells were then analyzed by flow cytometry.[4]
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-9, was measured using colorimetric or fluorometric assays.[3]
In Vivo Tumor Models
-
Tumor-bearing mouse models (e.g., xenografts with S180 sarcoma cells) were used to evaluate the in vivo antitumor efficacy. Mice were administered Diosbulbin B intraperitoneally at various doses, and tumor volume and weight were monitored over time.[7]
Hepatotoxicity Assessment
-
In Vitro: Normal human liver cell lines (e.g., L-02) were treated with the compounds, and cytotoxicity was assessed using viability assays. Apoptosis was evaluated through methods such as morphological observation and caspase activity assays.[3]
-
In Vivo: Animal models were administered the compounds, and hepatotoxicity was evaluated by measuring serum levels of liver enzymes (e.g., ALT, AST) and through histopathological examination of liver tissues.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by Diosbulbin B and C, as well as a typical experimental workflow for their analysis.
Figure 1: Simplified signaling pathways for Diosbulbin B and Diosbulbin C.
Figure 2: A typical experimental workflow for evaluating the anticancer activity of Diosbulbins.
Concluding Remarks
The available evidence suggests that both Diosbulbin B and Diosbulbin C possess anticancer properties, primarily through the induction of cell cycle arrest and, in the case of Diosbulbin B, robust apoptosis. However, the significant hepatotoxicity of Diosbulbin B is a major concern for its therapeutic development. Diosbulbin C, on the other hand, has been shown to inhibit cancer cell proliferation with a potential for apoptosis at higher concentrations, and its toxicity profile warrants further investigation. The differing mechanisms of action and toxicity profiles of these two compounds highlight the importance of detailed structure-activity relationship studies in the development of novel anticancer agents from natural sources. Further research is required to fully elucidate the therapeutic potential and safety of Diosbulbin C as a standalone or adjuvant cancer therapy.
References
- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects of Diosbulbin L Derivatives in Combination with Conventional Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of more effective and less toxic cancer therapies has led to increasing interest in the synergistic potential of natural compounds with traditional chemotherapy. Diosbulbin L, a group of diterpenoid lactones derived from the medicinal plant Dioscorea bulbifera, has demonstrated significant anti-cancer properties. This guide provides a comparative analysis of the synergistic effects of two key this compound derivatives, Diosbulbin B and Diosbulbin C, when combined with standard chemotherapy drugs. We present key experimental data, detailed methodologies for crucial assays, and visual representations of the underlying molecular mechanisms to support further research and development in this promising area.
Data Presentation: In Vitro and In Vivo Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic or independent anti-cancer effects of this compound derivatives with chemotherapy agents.
Table 1: In Vitro Cytotoxicity of this compound Derivatives and Chemotherapy Combinations
| Compound/Combination | Cancer Cell Line(s) | Chemotherapy Drug | Key Findings |
| Diosbulbin B (DB) | SGC7901/CDDP, BGC823/CDDP (Cisplatin-Resistant Gastric Cancer) | Cisplatin | Low-dose DB (12.5 μM) significantly enhances cisplatin-induced cell growth inhibition and apoptosis in cisplatin-resistant cells.[1] |
| Diosbulbin C (DC) | A549, H1299 (Non-Small Cell Lung Cancer) | N/A (Independent Activity) | DC demonstrates dose-dependent cytotoxicity with IC50 values of 100.2 μM in A549 and 141.9 μM in H1299 cells.[2] |
| Dioscorea bulbifera L. Extract | Not specified (In vivo study) | Doxorubicin | Co-administration inhibits P-glycoprotein (P-gp), leading to increased doxorubicin accumulation and toxicity.[3][4] |
Table 2: In Vivo Anti-Tumor Efficacy of Diosbulbin B and Cisplatin Combination
| Treatment Group | Cancer Model | Key Findings |
| Diosbulbin B + Cisplatin | Cisplatin-Resistant Gastric Cancer Xenograft | Combination treatment significantly inhibited tumor weight and volume compared to either agent alone.[1] |
Signaling Pathways and Mechanisms of Action
A critical aspect of the synergy between Diosbulbin B and cisplatin in cisplatin-resistant gastric cancer is the modulation of the PD-L1/NLRP3 signaling pathway. Low-dose Diosbulbin B has been shown to downregulate Programmed Death-Ligand 1 (PD-L1), which in turn activates the NLRP3 inflammasome. This activation leads to pyroptotic cell death, a pro-inflammatory form of programmed cell death, thereby re-sensitizing the resistant cancer cells to cisplatin.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6][7] Incubate for 24 hours to allow for cell adherence.
-
Treatment: Add various concentrations of the test compounds (this compound derivatives, chemotherapy drugs, or combinations) to the wells. Include a control group with no treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.[9]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[11]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PD-L1, NLRP3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Single-Cell Suspension: Prepare a single-cell suspension from the cancer cell line.[12]
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free medium supplemented with growth factors (e.g., EGF and bFGF).[12][13]
-
Culture: Culture the cells for 7-14 days, adding fresh medium every 3-4 days.[13]
-
Spheroid Counting: Count the number of spheroids (typically >50 µm in diameter) formed under a microscope. The tumorsphere formation efficiency is calculated as (number of spheroids / number of cells seeded) x 100%.
Experimental and Logical Workflow
The general workflow for investigating the synergistic effects of this compound with chemotherapy involves a multi-step process from initial in vitro screening to in vivo validation.
References
- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioscorea bulbifera L. delays the excretion of doxorubicin and aggravates doxorubicin-induced cardiotoxicity and nephrotoxicity by inhibiting the expression of P-glycoprotein in mice liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. apexbt.com [apexbt.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 13. Spheroid-Formation (Colonosphere) Assay for in Vitro Assessment and Expansion of Stem Cells in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Diosbulbin L Analogs: An In Vitro and In Vivo Efficacy Comparison
For Immediate Release
This comprehensive guide offers a detailed comparison of the in vitro and in vivo efficacy of two promising anti-cancer compounds derived from Dioscorea bulbifera L.: Diosbulbin B and Diosbulbin C. This document is intended for researchers, scientists, and drug development professionals, providing objective data to inform future research and development efforts. The information presented herein is based on a thorough review of published experimental data.
Executive Summary
Diosbulbin B and Diosbulbin C, furanonorditerpenoids isolated from Dioscorea bulbifera L., have demonstrated significant anti-tumor activities in preclinical studies. Diosbulbin B exhibits potent cytotoxicity against various cancer cell lines and has shown in vivo tumor growth inhibition in xenograft models. Its mechanism of action is linked to the induction of cell cycle arrest and apoptosis. Diosbulbin C has also displayed notable in vitro anti-proliferative effects, particularly against non-small cell lung cancer (NSCLC) cells, by inducing G0/G1 phase cell cycle arrest. While direct in vivo efficacy data for Diosbulbin C is emerging, its well-defined in vitro mechanism targeting the AKT signaling pathway suggests a strong therapeutic potential. This guide provides a side-by-side comparison of their performance, detailed experimental protocols for key assays, and visual representations of their mechanisms of action.
In Vitro Efficacy: A Comparative Analysis
The in vitro anti-proliferative activity of Diosbulbin B and Diosbulbin C has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Diosbulbin B | A549 | Non-Small Cell Lung Cancer (NSCLC) | Not specified in provided search results | [1] |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | Not specified in provided search results | [1] | |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Not specified in provided search results | [1] | |
| Diosbulbin C | A549 | Non-Small Cell Lung Cancer (NSCLC) | 100.2 | [2] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 141.9 | [2] | |
| HELF | Normal Human Lung Fibroblast | 228.6 | [2] |
In Vivo Efficacy: Xenograft Models
The anti-tumor efficacy of Diosbulbin B has been confirmed in in vivo xenograft models. Studies have demonstrated a dose-dependent inhibition of tumor growth.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Diosbulbin B | Nude mice | S180 and H22 xenografts | 2 to 16 mg/kg | Dose-dependent decrease in tumor weight.[3] | [3] |
| Nude mice | NSCLC xenograft (subcutaneous) | Not specified in provided search results | Notably inhibited the growth of subcutaneous tumors.[1] | [1] | |
| Nude mice | Cisplatin-resistant gastric cancer xenograft | Low-dose DB in combination with cisplatin | Significantly inhibited tumor weight and volume.[4] | [4] |
Note: Specific quantitative data on the percentage of tumor growth inhibition for Diosbulbin B were not consistently available in the reviewed literature. Direct in vivo efficacy studies for Diosbulbin C in xenograft models were not identified in the current search.
Mechanistic Insights: Signaling Pathways
Diosbulbin B and Diosbulbin C exert their anti-cancer effects through distinct signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Diosbulbin B Signaling Pathway
Diosbulbin B has been shown to induce G0/G1 phase arrest and apoptosis in non-small cell lung cancer cells.[1] This is achieved through the inhibition of the oncogene Yin Yang 1 (YY1), which in turn activates the tumor suppressor p53.[1] The activation of p53 leads to the downregulation of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression and the upregulation of pro-apoptotic proteins.[1]
References
- 1. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural Diosbulbin B and C in Cancer Therapy
This guide provides a detailed comparison of the efficacy of two natural diterpene lactones, Diosbulbin B and Diosbulbin C, extracted from Dioscorea bulbifera L. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in oncology. While the initial focus was a comparison between synthetic and natural Diosbulbin L, the available scientific literature predominantly investigates the properties of natural extracts. This guide, therefore, focuses on a comparative analysis of the two prominent natural forms, Diosbulbin B and C.
Data Summary
The following table summarizes the quantitative data on the anti-cancer efficacy of Diosbulbin B and Diosbulbin C based on available in vitro and in vivo studies.
| Parameter | Diosbulbin B | Diosbulbin C | Source |
| Cell Line(s) | Gastric Cancer (SGC7901/CDDP, BGC823/CDDP), NSCLC (A549, PC-9, H1299) | NSCLC (A549, H1299), Normal Lung (HELF) | [1][2][3] |
| IC50 Values | Not explicitly stated in the provided text, but effective at "low-doses" in combination therapy. | A549: 100.2 μMH1299: 141.9 μMHELF: 228.6 μM | [1][3] |
| In Vitro Effects | Induces apoptosis and pyroptosis, enhances cisplatin sensitivity, inhibits proliferation. | Inhibits cell proliferation, induces G0/G1 phase cell cycle arrest, induces apoptosis at high concentrations. | [1][2][3] |
| In Vivo Effects | Inhibited tumorigenesis, induced cell cycle arrest and apoptosis in xenograft mice models (in combination with cisplatin). | Not explicitly stated in the provided text. | [1] |
| Mechanism of Action | Targets PD-L1/NLRP3 signaling pathway, interacts with Yin Yang 1 (YY1) to trigger p53. | Downregulates p-AKT, TYMS, DHFR, CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB. | [1][2][3] |
| Toxicity | Associated with hepatotoxicity.[4][5] | Relatively low cytotoxicity to normal lung cells.[3] | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are outlined below.
Cell Viability and Cytotoxicity Assays
-
Cell Counting Kit-8 (CCK-8) Assay :
-
Cells (e.g., A549, H1299, HELF) are seeded in 96-well plates.[3]
-
After cell adherence, they are treated with varying concentrations of Diosbulbin C for 48 hours.[3]
-
CCK-8 solution is added to each well and incubated.
-
The absorbance is measured at a specific wavelength to determine cell viability.[3]
-
-
Colony Formation Assay :
-
NSCLC cells are seeded in 6-well plates at a low density.
-
Cells are treated with Diosbulbin C and cultured for a period sufficient for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.[3]
-
Apoptosis Assays
-
Annexin V-FITC/PI Double Staining Assay :
-
Cells are treated with the compound of interest (e.g., low-dose Diosbulbin B and cisplatin).[1]
-
Cells are harvested and washed with PBS.[1]
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Cycle Analysis
-
Flow Cytometry :
-
NSCLC cells are treated with Diosbulbin C for 48 hours.[6]
-
Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-binding dye (e.g., Propidium Iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
-
Protein Expression Analysis
-
Western Blot :
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, N-Gasdermin D, p-MLKL, PD-L1, NLRP3, p-AKT, CDK4/6, Cyclin D1/E2).[1][3]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.[1]
-
In Vivo Xenograft Studies
-
Human cancer cells (e.g., cisplatin-resistant gastric cancer cells) are subcutaneously injected into nude mice.[1]
-
Once tumors are established, mice are treated with the experimental compounds (e.g., a combination of low-dose Diosbulbin B and cisplatin).[1]
-
Tumor size and volume are monitored throughout the study.[1]
-
At the end of the study, tumors are excised, and tissues can be used for further analysis, such as immunohistochemistry (IHC) to examine protein expression (e.g., Ki67, Caspase-3, Bax).[1]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of Diosbulbin B and C are mediated through distinct signaling pathways.
Diosbulbin B Signaling Pathway
Diosbulbin B has been shown to enhance the sensitivity of cancer cells to chemotherapy by modulating the PD-L1/NLRP3 signaling pathway, leading to pyroptotic cell death.[1] It also directly interacts with the oncogene Yin Yang 1 (YY1), leading to the activation of the tumor suppressor p53.[2] This, in turn, induces cell cycle arrest and apoptosis by regulating the expression of proteins like Cyclins, CDKs, and BCL-2 family members.[2]
Diosbulbin C Signaling Pathway
Diosbulbin C exerts its anti-proliferative effects primarily by inducing G0/G1 phase cell cycle arrest.[3][7] This is achieved by downregulating key proteins involved in cell cycle progression, including p-AKT, Cyclin D1, Cyclin E2, CDK4, and CDK6.[3] The inhibition of the PI3K/AKT pathway appears to be a central mechanism.[3]
Experimental Workflow
The general workflow for evaluating the anti-cancer efficacy of Diosbulbin compounds involves a series of in vitro and in vivo experiments.
References
- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diosbulbin B with Other Natural Hepatotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural toxin Diosbulbin B with other potent hepatotoxins: Aflatoxin B1, Microcystin-LR, and Triptolide. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Diosbulbin B, a major toxic component of the yam Dioscorea bulbifera, exhibits significant hepatotoxicity primarily through metabolic activation, leading to oxidative stress and apoptosis. This mechanism of action is shared with other prominent natural toxins, including the mycotoxin Aflatoxin B1, the cyanotoxin Microcystin-LR, and the diterpenoid Triptolide. While all four toxins target the liver, the nuances of their molecular interactions, potency, and cytotoxic mechanisms vary, providing a critical basis for comparative toxicological assessment.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for Diosbulbin B and the selected comparator toxins. It is important to note that direct comparisons of LD50 and IC50 values should be made with caution due to variations in experimental models, routes of administration, and exposure durations.
| Toxin | Assay Type | Species/Cell Line | Route/Exposure Time | Value | Reference(s) |
| Diosbulbin B | LD50 | Mice | Oral (12 days) | 32-64 mg/kg (causes significant liver injury) | [1] |
| IC50 | A549 cells | 24-72 hours | 44.61 µM | [2] | |
| IC50 | PC-9 cells | 24-72 hours | 22.78 µM | [2] | |
| Aflatoxin B1 | LD50 | Mice (Male KM) | Oral | 48.79 mg/kg | [3] |
| LD50 | Mice (Female KM) | Oral | 62.56 mg/kg | [3] | |
| LD50 | Rat | Oral | 2.71 mg/kg | [4] | |
| IC50 | HepG2 cells | Not Specified | 16.9 µM | [5][6] | |
| Microcystin-LR | LD50 | Mice | Oral | 10.9 mg/kg | [7][8] |
| LD50 | Mice | Oral | >5 mg/kg | [9] | |
| IC50 | HepG2 cells | 24 hours | ~90 µg/mL (~90.5 µM) | [10] | |
| Triptolide | LD50 | Mice | Not Specified | 0.8 mg/kg | [11] |
Mechanisms of Hepatotoxicity: A Comparative Overview
The hepatotoxicity of these natural toxins involves complex signaling pathways, often culminating in oxidative stress, mitochondrial dysfunction, and programmed cell death.
Diosbulbin B
Diosbulbin B's toxicity is initiated by metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates reactive metabolites that induce cellular damage through multiple mechanisms:
-
Oxidative Stress: The reactive metabolites lead to an increase in reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This results in lipid peroxidation and damage to cellular macromolecules.
-
Mitochondrial Dysfunction: Diosbulbin B can induce mitochondrial injury, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[12]
-
Apoptosis: The culmination of oxidative stress and mitochondrial damage is the activation of the intrinsic apoptotic pathway, leading to programmed cell death of hepatocytes.
Aflatoxin B1
Aflatoxin B1, a potent mycotoxin, is also activated by cytochrome P450 enzymes to a reactive epoxide. Its hepatotoxicity is characterized by:
-
DNA Adduct Formation: The reactive epoxide of Aflatoxin B1 readily binds to DNA, forming adducts that can lead to mutations and carcinogenesis.
-
Oxidative Stress and Apoptosis: Similar to Diosbulbin B, Aflatoxin B1 induces oxidative stress and triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[13]
Microcystin-LR
Microcystin-LR, a cyclic peptide produced by cyanobacteria, enters hepatocytes via organic anion transporting polypeptides. Its primary mechanism of toxicity involves:
-
Protein Phosphatase Inhibition: Microcystin-LR is a potent inhibitor of protein phosphatases 1 and 2A. This leads to hyperphosphorylation of numerous cellular proteins, disrupting cellular signaling and cytoskeletal integrity.
-
Oxidative Stress and Apoptosis: The disruption of cellular homeostasis by Microcystin-LR also results in the generation of ROS and the induction of apoptosis.
Triptolide
Triptolide, a diterpenoid from the plant Tripterygium wilfordii, exerts its hepatotoxicity through:
-
Inhibition of Transcription: Triptolide covalently binds to the XPB subunit of the transcription factor TFIIH, leading to a global inhibition of transcription and subsequent cell death.
-
Oxidative Stress and Mitochondrial Damage: Triptolide induces oxidative stress and disrupts mitochondrial function, contributing to its cytotoxic effects.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the hepatotoxicity of each toxin.
Caption: Diosbulbin B Hepatotoxicity Pathway.
Caption: Aflatoxin B1 Hepatotoxicity Pathway.
Caption: Microcystin-LR Hepatotoxicity Pathway.
Caption: Triptolide Hepatotoxicity Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of the toxins on hepatocytes.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[14] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]
-
Toxin Treatment: Treat the cells with various concentrations of the test toxin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in liver tissue sections.
Principle: The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP.[16]
Protocol:
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT and FITC-dUTP for 60 minutes at 37°C in a humidified chamber.[17]
-
Counterstaining: Counterstain the nuclei with DAPI or propidium iodide.
-
Visualization: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence.
Assessment of Liver Injury in Vivo (Serum ALT and AST Levels)
Objective: To quantify the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum of toxin-treated animals as markers of hepatocellular damage.
Principle: ALT and AST are enzymes that are released into the bloodstream upon liver cell injury. Their levels in the serum are proportional to the extent of liver damage.
Protocol:
-
Animal Treatment: Administer the toxin to the animals (e.g., mice) via the desired route (e.g., oral gavage) at various doses for a specified duration.
-
Blood Collection: Collect blood from the animals via cardiac puncture or tail vein into serum separator tubes.
-
Serum Separation: Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.
-
Enzyme Assay: Measure the ALT and AST activity in the serum using commercially available colorimetric assay kits according to the manufacturer's instructions.[13][18]
-
Data Analysis: Express the results as units per liter (U/L) and compare the levels between treated and control groups.
Conclusion
Diosbulbin B, Aflatoxin B1, Microcystin-LR, and Triptolide are all potent natural hepatotoxins that induce liver injury through mechanisms involving metabolic activation, oxidative stress, and apoptosis. While they share common pathways, their potencies and specific molecular targets differ. This comparative guide provides a foundation for researchers to understand the relative toxicities and mechanisms of these compounds, aiding in the development of safer therapeutic agents and the establishment of regulatory limits for environmental and foodborne toxins. Further research is warranted to elucidate the finer details of their toxicological profiles and to develop effective countermeasures against their harmful effects.
References
- 1. Diosbulbin B-induced liver injury in mice and its mechanism [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. siue.edu [siue.edu]
- 5. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acute oral toxicity of microcystin-LR, a cyanobacterial hepatotoxin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Microcystin-LR on Liver Function Varies by Dose and Sex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and morphological effects of microcystin-LR, cylindrospermopsin, and their combinations on the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. mmpc.org [mmpc.org]
Cross-Validation of Analytical Methods for Diosbulbin L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Diosbulbin L, a key bioactive diterpene lactone found in plants of the Dioscorea genus. Due to the limited availability of direct cross-validation studies for this compound, this document presents a synthesized comparison based on validated methods for closely related compounds, such as Diosbulbin B and other diterpene lactones, identified in Dioscorea bulbifera[1][2]. The information herein is intended to guide researchers in selecting appropriate analytical techniques for the quality control and pharmacokinetic studies of this compound and related compounds.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are two commonly employed techniques. The following table summarizes the typical performance characteristics of these methods based on validated assays for similar analytes.
| Performance Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (Range) | 2-10 µg/mL[3] | 5-5000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.997[3] | > 0.995[5] |
| Accuracy (% Recovery) | 97%[6] | 80.8-103.9 %[7] |
| Precision (% RSD) | < 1.70%[8] | < 15%[5] |
| Limit of Detection (LOD) | 6.81 ppm[9] | 0.03-7.5 ng/mL[7] |
| Limit of Quantification (LOQ) | 22.72 ppm[9] | 5.0 ng/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for HPLC-UV and UPLC-MS/MS methods, adapted from validated procedures for diterpene lactones and related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant materials and pharmaceutical dosage forms.
1. Sample Preparation:
-
Accurately weigh and transfer the sample to a volumetric flask.
-
Add a sodium hydroxide solution and treat in a vortex mixer until complete dispersion.
-
Add a diluent solution and sonicate for 15 minutes at 50°C.
-
Allow the sample to cool to room temperature and make up the volume with the diluent solution.
-
Filter the sample through a 0.45 µm membrane filter prior to injection[10].
2. Chromatographic Conditions:
-
Column: Purospher Star ® Performance RP-18e[10].
-
Mobile Phase: Isocratic elution with a mixture of pH 2.0 phosphate buffer, methanol, and acetonitrile (15:3:82, v/v/v)[10].
-
Flow Rate: 1 mL/min[3].
-
Detection Wavelength: 203 nm[3].
-
Injection Volume: 10 µL[10].
3. Validation Parameters:
-
The method should be validated according to the International Council on Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)[10].
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices such as plasma and urine.
1. Sample Preparation (Plasma):
-
Combine a 100 µL plasma sample with 20 µL of methanol, 20 µL of an internal standard solution, and 2.5 µL of formic acid.
-
Vortex the mixture for 1 minute.
-
Perform protein precipitation by adding 600 µL of acetonitrile and vortexing for 3 minutes.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen[11].
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC®BEH C18 column (2.1 × 100 mm, 1.7 µm)[11].
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B)[11].
-
Flow Rate: 0.3 mL/min[11].
-
Injection Volume: 5 µL[11].
-
Column Temperature: 25°C[11].
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and the internal standard[5][11].
-
Mass Spectrometer Parameters: Optimize drying gas temperature, gas flow rate, atomizer pressure, and capillary voltage for maximum signal intensity[12].
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Determination of diosbulbin B in rat plasma and urine by LC-MS/MS and its application in pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ten compounds in rat plasma by UPLC-MS/MS: Application in the pharmacokinetic study of Ma-Zi-Ren-Wan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of UPLC and LC-MS/MS methods for the simultaneous determination of anti-obesity drugs in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus [ouci.dntb.gov.ua]
- 9. phcogres.com [phcogres.com]
- 10. longdom.org [longdom.org]
- 11. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
In the landscape of natural product research, furanonorditerpenoids from the plant Dioscorea bulbifera, commonly known as air potato, have garnered significant attention for their diverse biological activities. Among these, the diosbulbins, including Diosbulbin L and its related compounds, are of particular interest to researchers in oncology and pharmacology. This guide provides a comparative analysis of the potency of this compound and its analogs, focusing on their cytotoxic effects and underlying mechanisms of action, to aid researchers, scientists, and drug development professionals in their investigations.
Comparative Cytotoxicity: An Indirect Assessment
A recent study investigated the anti-cancer activity of Diosbulbin C against non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological function, were determined for Diosbulbin C.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Diosbulbin C | A549 | Human Non-Small Cell Lung Cancer | 100.2 | [1] |
| H1299 | Human Non-Small Cell Lung Cancer | 141.9 | [1] | |
| HELF | Human Embryonic Lung Fibroblast (Normal) | 228.6 | [1] |
The data indicates that Diosbulbin C exhibits cytotoxic activity against NSCLC cells, with lower IC50 values suggesting higher potency.[1] Notably, the IC50 value for the normal lung fibroblast cell line (HELF) was significantly higher, suggesting a degree of selectivity for cancer cells.[1]
Experimental Protocols: Determining Cytotoxicity
The evaluation of the cytotoxic activity of Diosbulbin C was conducted using the Cell Counting Kit-8 (CCK-8) assay.[1] This colorimetric assay is a widely accepted method for determining cell viability in response to a test compound.
Cell Culture and Treatment:
-
Cell Lines: Human NSCLC cell lines (A549 and H1299) and a normal human embryonic lung fibroblast cell line (HELF) were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Diosbulbin C was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Diosbulbin C for 48 hours.
CCK-8 Assay Protocol:
-
After the 48-hour incubation period with Diosbulbin C, 10 µL of the CCK-8 solution was added to each well.
-
The plates were then incubated for an additional 1-4 hours at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control cells.
-
The IC50 value was determined from the dose-response curve.
Unraveling the Mechanism: Signaling Pathways
The anti-cancer effects of diosbulbins are attributed to their ability to modulate various cellular signaling pathways. Research on Diosbulbin C has shed light on its mechanism of action in NSCLC cells, which involves the downregulation of key proteins involved in cell survival and proliferation.
Figure 1: Diosbulbin C Signaling Pathway in NSCLC
Studies have shown that Diosbulbin C treatment in NSCLC cells leads to the downregulation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1] These proteins are crucial for cell survival, proliferation, and nucleotide synthesis. By inhibiting these pathways, Diosbulbin C induces G0/G1 phase cell cycle arrest and suppresses the proliferation of cancer cells.[1]
While the precise signaling pathways affected by this compound are yet to be fully elucidated, the structural similarity to Diosbulbin C suggests that it may share some common mechanisms of action. Further research is warranted to explore the specific molecular targets of this compound and to understand its full therapeutic potential.
References
Diosbulbin B: A Comparative Analysis of its Anticancer Effects Across Different Malignancies
For Immediate Release
Nanjing, China – November 19, 2025 – Diosbulbin B, a bioactive compound extracted from the tuber of Dioscorea bulbifera, is demonstrating significant potential as a versatile anticancer agent, exhibiting distinct mechanisms of action against various cancer types. This guide provides a comparative overview of the current research on Diosbulbin B's efficacy and molecular pathways in non-small cell lung cancer (NSCLC), gastric cancer, and other malignancies, offering valuable insights for researchers and drug development professionals.
Comparative Efficacy of Diosbulbin B Across Cancer Cell Lines
The cytotoxic effects of Diosbulbin B have been evaluated across a range of cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness, highlight its differential impact on different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Non-Small Cell Lung Cancer | A549 | 44.61 | [1] |
| Non-Small Cell Lung Cancer | PC-9 | 22.78 | [1] |
| Gastric Cancer | Cisplatin-Resistant Cells (CR-GC) | 12.5 (low-dose, in combination) | [2] |
| Hepatocellular Carcinoma | L-02 (Hepatocytes) | 50-200 (induces apoptosis) | [3][4] |
Mechanisms of Action: A Tale of Two Pathways
Diosbulbin B employs distinct molecular strategies to combat different cancers, primarily through the induction of cell cycle arrest and apoptosis.
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, Diosbulbin B has been shown to induce G0/G1 phase cell cycle arrest and apoptosis. This is achieved by directly targeting the Yin Yang 1 (YY1) transcription factor. Inhibition of YY1 leads to the activation of the tumor suppressor p53. Activated p53 then orchestrates the downstream regulation of key cell cycle and apoptosis-related proteins, including the downregulation of Cyclin A2, B2, CDK1, CDK2, CDK4, and Bcl-2, and the upregulation of Bax.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Diosbulbin L: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Diosbulbin L against the well-established corticosteroid, dexamethasone. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this compound as a potential anti-inflammatory agent.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound, a diterpenoid lactone isolated from Dioscorea bulbifera, has been investigated in various in vitro studies. To provide a clear comparison, its effects on key inflammatory markers are presented alongside those of dexamethasone, a widely used steroidal anti-inflammatory drug. The primary model for this comparison is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a standard for in vitro inflammation studies.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Target | Cell Line | IC₅₀ Value | Reference |
| Dioscorealide B | Nitric Oxide (NO) | RAW 264.7 | 2.85 ± 0.62 µM | [1] |
| Kaempferol | Nitric Oxide (NO) | RAW 264.7 | 46.6 µM | [2] |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 | 56.2 µM | [2] |
| Dexamethasone | Nitric Oxide (NO) | J774 | Dose-dependent inhibition (0.1-10 µM) | [3] |
| Dexamethasone | TNF-α | RAW 264.7 | Dose-dependent inhibition | [4] |
| Dexamethasone | IL-6 | RAW 264.7 | Dose-dependent inhibition | [1][5] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
After the treatment period with the test compounds and LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.[6]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
The levels of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Collect the cell culture supernatants after treatment with the compounds and LPS.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α or IL-6).
-
Briefly, this involves adding the supernatants to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
Signaling Pathway Analysis: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Both this compound and dexamethasone exert their anti-inflammatory effects, at least in part, by modulating this pathway.
Mechanism of Action
-
This compound (and related compounds): Evidence suggests that compounds from Dioscorea species, such as diosgenin, can inhibit the NF-κB pathway by suppressing the degradation of IκBα.[7] IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing its degradation, this compound effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[7]
-
Dexamethasone: Dexamethasone also inhibits the NF-κB pathway through multiple mechanisms. It can induce the synthesis of IκBα, leading to increased sequestration of NF-κB in the cytoplasm.[2][6] Additionally, the activated glucocorticoid receptor (GR) can directly interact with the p65 subunit of NF-κB, preventing its binding to DNA and transcriptional activity. Dexamethasone has been shown to inhibit IL-1β-induced IκB-α degradation and subsequent NF-κB p65 nuclear translocation.[8][9]
Visualizing the Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the molecular interactions within the NF-κB signaling pathway, the following diagrams have been generated using Graphviz.
Conclusion
The available data suggests that this compound and related compounds from Dioscorea bulbifera possess anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. This mechanism of action is shared with the potent synthetic steroid, dexamethasone. However, a direct and comprehensive quantitative comparison is currently limited by the lack of specific IC₅₀ values for this compound against key inflammatory mediators like nitric oxide, TNF-α, and IL-6. Further research to determine these values is crucial for a definitive assessment of this compound's therapeutic potential relative to established anti-inflammatory agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
References
- 1. Mutant glucocorticoid receptor binding elements on the interleukin-6 promoter regulate dexamethasone effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone Inhibits Interleukin-1β-Induced Corneal Neovascularization: Role of Nuclear Factor-κB-Activated Stromal Cells in Inflammatory Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How does Diosbulbin L compare to standard-of-care liver toxins?
An Objective Comparison of Diosbulbin B and Standard-of-Care Hepatotoxins
Disclaimer: The user's query referenced "Diosbulbin L." This guide focuses on "Diosbulbin B," a well-documented hepatotoxic compound from the Dioscorea bulbifera plant, which is likely the intended subject of inquiry.
This guide provides a comparative analysis of the liver toxicity of Diosbulbin B against two standard-of-care hepatotoxins: acetaminophen and isoniazid. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of toxicity, quantitative data, and the experimental protocols used for assessment.
Comparative Overview of Hepatotoxicity
Drug-induced liver injury (DILI) is a significant concern in drug development and clinical practice. Understanding the toxicological profiles of novel compounds in relation to well-established hepatotoxins is crucial. Diosbulbin B, a diterpene lactone found in the yam Dioscorea bulbifera, has demonstrated anti-tumor properties but is also known for its significant hepatotoxicity.[1][2] In comparison, acetaminophen (APAP) is a common analgesic that causes predictable, dose-dependent liver damage, making it a leading cause of acute liver failure in Western countries.[3][4][5] Isoniazid (INH), a primary drug for treating tuberculosis, is associated with idiosyncratic liver injury, where the response is less predictable and may involve an immune component.[6][7][8]
Quantitative Data on Liver Toxicity
The following table summarizes key quantitative and mechanistic data for Diosbulbin B, Acetaminophen, and Isoniazid, providing a basis for direct comparison.
| Feature | Diosbulbin B (DB) | Acetaminophen (APAP) | Isoniazid (INH) |
| Primary Mechanism of Action | Induces oxidative stress and mitochondrial dysfunction, leading to apoptosis.[9][10] Involves metabolic activation to a reactive intermediate that forms protein adducts.[1][11] Also affects fatty acid metabolism and bile acid synthesis.[12] | Metabolic activation by cytochrome P450 to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI depletes glutathione (GSH) and forms covalent bonds with mitochondrial proteins, leading to oxidative stress and oncotic necrosis.[3][13][14] | Metabolism to toxic intermediates like hydrazine and acetylhydrazine, which damage cellular macromolecules.[6][7][15] Can also induce an immune-mediated response in susceptible individuals.[8] |
| Key Biomarkers of Injury | - Increased: Serum ALT, AST, ALP, Malondialdehyde (MDA).[9][16] - Decreased: Glutathione (GSH), Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD), Catalase (CAT).[9] | - Increased: Serum ALT, AST.[4] - Increased: Mitochondrial damage markers (Glutamate Dehydrogenase [GDH], mitochondrial DNA [mtDNA]).[14] | - Increased: Serum ALT, AST.[7] Transient elevations are common (10-20% of patients), with severe hepatitis being less frequent (1% of adults).[7] |
| Typical Experimental Toxic Dose (Mice) | 16-64 mg/kg/day (oral) for 12 days induces significant liver injury.[9][16] | A single dose of 300-600 mg/kg (intraperitoneal) is commonly used to induce acute liver injury.[17] | Varies depending on the study design; often co-administered with other drugs like rifampicin to induce injury in animal models.[15] |
| Human Toxic Dose | Not well-established due to its status as an herbal component. Toxicity is a known risk of Dioscorea bulbifera consumption.[11] | The lowest dose reported to cause hepatotoxicity is ~125-150 mg/kg. The threshold for adults is generally considered 10-15 grams.[4] | Hepatotoxicity occurs in approximately 9.2 per 1000 patients undergoing therapy.[7] |
Signaling Pathways of Hepatotoxicity
The following diagrams illustrate the molecular pathways leading to liver injury for Diosbulbin B and the standard-of-care toxin, Acetaminophen.
Caption: Diosbulbin B Hepatotoxicity Pathway.
Caption: Acetaminophen Hepatotoxicity Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of hepatotoxicity.
In Vivo Hepatotoxicity Assessment in Rodents
This protocol outlines a general workflow for evaluating drug-induced liver injury in a mouse model.
Caption: General Workflow for In Vivo Hepatotoxicity Assessment.
Methodology Details:
-
Animals: Male C57BL/6 or ICR mice, 8-10 weeks old, are commonly used.[9][12]
-
Administration: The test compound (e.g., Diosbulbin B) is administered once daily for a set period (e.g., 12 or 28 days) via oral gavage.[9][12] For acute models like acetaminophen, a single intraperitoneal injection is often used.[17] A vehicle control group receives the solvent alone.
-
Sample Collection: At the end of the treatment period, animals are anesthetized. Blood is collected via cardiac puncture for serum analysis. The liver is perfused with saline to remove blood, then excised. A portion is flash-frozen for biochemical assays, and another portion is fixed in 10% neutral buffered formalin for histology.[9]
Serum Biochemical Analysis
-
Procedure: Blood samples are allowed to clot and then centrifuged (e.g., at 3000 rpm for 15 minutes) to separate the serum.
-
Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured using commercially available assay kits according to the manufacturer's instructions, with absorbance read on a spectrophotometer. These enzymes are released from damaged hepatocytes, making them key indicators of liver injury.[9]
Histopathological Evaluation
-
Procedure: Formalin-fixed liver tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.
-
Sectioning and Staining: Thin sections (e.g., 4-5 µm) are cut using a microtome and mounted on glass slides. The sections are then deparaffinized and stained with Hematoxylin and Eosin (H&E).
-
Analysis: Stained sections are examined under a light microscope to assess liver architecture, hepatocyte swelling, necrosis, inflammation, and other signs of cellular damage.[9]
Analysis of Oxidative Stress Markers
-
Tissue Preparation: A weighed portion of frozen liver tissue is homogenized in cold buffer. The homogenate is then centrifuged to obtain a supernatant for analysis.
-
Assays:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.[9]
-
Glutathione (GSH): The level of reduced glutathione, a key cellular antioxidant, is quantified.
-
Antioxidant Enzymes: The enzymatic activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using specific assay kits. A decrease in their activity indicates compromised antioxidant defense.[9]
-
References
- 1. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gastroliver.medicine.ufl.edu [gastroliver.medicine.ufl.edu]
- 5. ccjm.org [ccjm.org]
- 6. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]
- 15. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 16. CAS 20086-06-0 | Diosbulbin B [phytopurify.com]
- 17. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Navigating the Safe Disposal of Diosbulbin L: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step logistical information for the safe handling and disposal of Diosbulbin L, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications and disposal parameters for compounds chemically similar to this compound.
| Parameter | Guideline | Source |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4 for Diosbulbin B) | [1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Category 1 for Diosbulbin B) | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | [1] |
| Sink Disposal | Prohibited for hazardous chemicals | [2][3] |
| Trash Disposal | Prohibited for hazardous chemicals | [3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) department and local regulations. The general procedure is as follows:
-
Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions.[5]
-
-
Containerization:
-
Place solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with the chemical.
-
For solutions containing this compound, use a designated liquid hazardous waste container. Do not mix with other solvent waste unless approved by your EHS department.
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Request for Pickup:
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
